N,N'-Ethylenebis(stearamide)
Description
Properties
IUPAC Name |
N-[2-(octadecanoylamino)ethyl]octadecanamide | |
|---|---|---|
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InChI |
InChI=1S/C38H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42) | |
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InChI Key |
RKISUIUJZGSLEV-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
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Molecular Formula |
C38H76N2O2 | |
| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
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DSSTOX Substance ID |
DTXSID4026840 | |
| Record name | N,N'-Ethylene distearylamide | |
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Molecular Weight |
593.0 g/mol | |
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Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White waxy solid; [ICSC] Commercial product: White to light brown solid; [SIDS UNEP] White to light yellow powder; [Clariant MSDS], WAXY WHITE SOLID IN VARIOUS FORMS. | |
| Record name | Octadecanamide, N,N'-1,2-ethanediylbis- | |
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| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
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Flash Point |
280 °C o.c. | |
| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
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Solubility |
Solubility in water: none | |
| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
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Density |
Relative density (water = 1): 0.97 | |
| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
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CAS No. |
110-30-5 | |
| Record name | Ethylenebis(stearamide) | |
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| Record name | N,N'-Ethylene distearylamide | |
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| Record name | Octadecanamide, N,N'-1,2-ethanediylbis- | |
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| Record name | N,N'-ethylenedi(stearamide) | |
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| Record name | ETHYLENE DISTEARAMIDE | |
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| Record name | N,N'-ETHYLENE DISTEARYLAMIDE | |
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| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
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Melting Point |
HARD; HIGH MELTING POINT, 135-146 °C | |
| Record name | N,N'-ETHYLENE DISTEARYLAMIDE | |
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| Record name | N,N'-ETHYLENE BIS(STEARAMIDE) | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N,N'-Ethylenebis(stearamide)
For Researchers, Scientists, and Drug Development Professionals
N,N'-Ethylenebis(stearamide), commonly abbreviated as EBS, is a synthetic waxy solid that serves a multitude of functions across various industries.[1] With the chemical formula (CH₂NHC(O)C₁₇H₃₅)₂, it is produced from the reaction of ethylenediamine and stearic acid.[1] Its structure, featuring two long aliphatic chains linked by a central diamide bridge, imparts unique physicochemical properties.[2][3] These properties make it a valuable excipient in pharmaceutical formulations and a high-performance additive in polymer processing, where it functions as a lubricant, release agent, and dispersant.[1][3][4] This guide provides an in-depth overview of the synthesis and comprehensive characterization of EBS.
Synthesis of N,N'-Ethylenebis(stearamide)
The predominant method for synthesizing EBS is the direct amidation reaction between stearic acid and ethylenediamine.[2] This process, a condensation reaction, involves heating the reactants to form the bis-amide and water as a byproduct. While the reaction can be performed without a catalyst, various catalysts can be employed to improve reaction rates and product purity.[5][6][7]
Reaction Scheme
2 CH₃(CH₂)₁₆COOH + H₂NCH₂CH₂NH₂ → [CH₂(NHC(O)(CH₂)₁₆CH₃)]₂ + 2 H₂O (Stearic Acid + Ethylenediamine → N,N'-Ethylenebis(stearamide) + Water)
Experimental Protocol: Direct Thermal Dehydration
This protocol outlines a common catalyst-free method for synthesizing EBS.[2][5]
-
Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add stearic acid.
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere, which helps prevent oxidation of ethylenediamine.[8]
-
Heating: Heat the stearic acid to a temperature range of 120-180°C until it is completely molten.[5]
-
Amine Addition: Slowly add ethylenediamine dropwise to the molten stearic acid while maintaining vigorous stirring. The molar ratio of stearic acid to ethylenediamine is typically controlled between 2:0.8 and 2:1.[5]
-
Reaction: After the addition is complete, maintain the reaction temperature (e.g., 160-200°C) for a period of 1 to 6 hours to drive the dehydration and amidation process to completion.[5][6]
-
Product Isolation and Purification:
-
Cool the reaction mixture. The crude EBS product will solidify.
-
The product can be purified by pouring the molten product into a beaker of cool deionized water with stirring, followed by crystallization, suction filtration, and drying to obtain a white solid product.[5] Alternatively, for higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[7]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N,N'-Ethylenebis(stearamide).
Characterization of N,N'-Ethylenebis(stearamide)
Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized EBS. A combination of spectroscopic and thermal analysis techniques is typically employed.
Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the EBS molecule. The spectrum is characterized by strong absorptions corresponding to the secondary amide and the long aliphatic chains.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dried EBS powder directly onto the ATR crystal.[3]
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and consistent contact between the sample and the crystal.[3]
-
Spectrum Acquisition: Collect the infrared spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent such as isopropanol or acetone.[3]
Table 1: Characteristic FTIR Absorption Bands for EBS [3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3300 | N-H Stretch | Secondary Amide (-NH) | Strong |
| 2918 | C-H Asymmetric Stretch | Methylene (-CH₂) | Strong |
| 2850 | C-H Symmetric Stretch | Methylene (-CH₂) | Strong |
| ~1640 | C=O Stretch (Amide I) | Amide (-C=O) | Strong |
| ~1540 | N-H Bend (Amide II) | Amide (-NH) | Strong |
| ~1470 | C-H Scissoring Bend | Methylene (-CH₂) | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9] A key challenge in the NMR analysis of EBS is its limited solubility in common deuterated solvents at room temperature.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent, though gentle heating may be necessary to achieve dissolution.[3] Other options include deuterated toluene or DMSO-d₆ at elevated temperatures.[3]
-
Sample Preparation: Dissolve 10-20 mg of EBS in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] If needed, warm the sample gently in a water bath to aid dissolution.
-
Filtration: Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any undissolved particulates.[3]
-
Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable spectrometer. Longer acquisition times may be needed for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope and potential long relaxation times of the carbons.[3]
Table 2: Expected NMR Chemical Shifts for EBS (in CDCl₃)
| Nucleus | Group | Expected Chemical Shift (δ, ppm) |
| ¹H | -CH₃ (Terminal methyl) | ~0.88 (triplet) |
| ¹H | -(CH₂)₁₄- (Bulk methylene) | ~1.25 (broad singlet) |
| ¹H | -CH₂-CH₂-C=O (Methylene β to carbonyl) | ~1.62 (multiplet) |
| ¹H | -CH₂-C=O (Methylene α to carbonyl) | ~2.20 (triplet) |
| ¹H | -NH-CH₂-CH₂-NH- (Ethylene bridge) | ~3.40 (multiplet) |
| ¹H | -NH- (Amide proton) | ~5.5-6.5 (broad singlet) |
| ¹³C | -CH₃ (Terminal methyl) | ~14.1 |
| ¹³C | -(CH₂)₁₄- (Bulk methylene) | ~22.7 - 29.7 |
| ¹³C | -CH₂-CH₂-C=O (Methylene β to carbonyl) | ~25.6 |
| ¹³C | -CH₂-C=O (Methylene α to carbonyl) | ~36.5 |
| ¹³C | -NH-CH₂-CH₂-NH- (Ethylene bridge) | ~39.5 |
| ¹³C | -C=O (Amide carbonyl) | ~173.0 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[3]
Thermal Analysis
Thermal analysis techniques are crucial for determining the thermal stability, melting behavior, and decomposition kinetics of EBS.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points and crystalline transitions.[10] EBS is known to exhibit polymorphism, with at least two crystalline forms, α and β, which have distinct melting behaviors.[10][11] The thermal history of the sample significantly influences its crystalline form.[10]
-
β-crystalline form: Melts around 103°C.[10]
-
α-crystalline form: Melts around 68°C.[10]
-
Main Melting Point: A sharp, primary melting endotherm is typically observed between 141-148°C.[2][6][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing its thermal stability and decomposition profile.[12] The thermal decomposition of EBS in an inert (nitrogen) atmosphere typically occurs in two main stages.[12][13]
Experimental Protocol: TGA
-
Sample Preparation: Weigh a small, representative sample (5-20 mg) into an inert TGA crucible (e.g., alumina or platinum).[12]
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Atmosphere and Flow Rate: Purge the furnace with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600°C).[12][14]
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature.[12]
Table 3: Thermal Decomposition Data for EBS in Nitrogen Atmosphere [12][13]
| Decomposition Stage | Temperature Range (K) | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (min⁻¹) |
| First Stage | 519.15 - 723.15 | 78.41 | 2.188 × 10⁸ |
| Second Stage | 519.15 - 723.15 | 88.38 | 7.586 × 10⁸ |
Note: Kinetic parameters are calculated using methods like Flynn-Wall-Ozawa and Kissinger and can vary with experimental conditions.[13]
Characterization Workflow Diagram
Caption: Workflow for the characterization of N,N'-Ethylenebis(stearamide).
References
- 1. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 2. Buy N,N'-Ethylenebis(stearamide) | 110-30-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. CN102718985A - Synthesis method of N, N'-ethylene bis stearamide-containing environment-friendly composite lubricant - Google Patents [patents.google.com]
- 6. CN105348128A - Preparation method of ethylene bisstearamide - Google Patents [patents.google.com]
- 7. Synthetic process of ethylene bis stearamide with high yield - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis of Ethylene Bis-stearamide for Acrylonitrile-Butadiene-Styrene Polymer [jips.ippi.ac.ir]
- 9. learnedguys.com [learnedguys.com]
- 10. maplaboratory.net [maplaboratory.net]
- 11. Process for the interconversion of crystalline forms of ethylene bis-stearamide - Patent 0023088 [data.epo.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
N,N'-Ethylenebis(stearamide) (CAS No. 110-30-5): A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Ethylenebis(stearamide) (EBS), a synthetic wax with the CAS number 110-30-5, is a versatile organic compound with a broad spectrum of applications in industrial and research settings. This technical guide provides an in-depth overview of the core research applications of EBS, focusing on its synthesis, physical and chemical properties, and its utility as a lubricant, dispersant, mold release agent, and its potential in drug delivery systems. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in a research and development context.
Introduction
N,N'-Ethylenebis(stearamide), also known as Acrawax C, is a waxy, white to light yellow solid at room temperature.[1][2] It is synthesized from the reaction of stearic acid and ethylenediamine.[2] Its molecular structure, characterized by two long-chain fatty acid amides linked by an ethylene bridge, imparts unique properties that make it a valuable additive in numerous materials and formulations. This guide will explore the fundamental applications of EBS, providing researchers with the necessary information to leverage its properties in their work.
Physical and Chemical Properties
EBS is a non-toxic and odorless compound with good thermal stability.[2][3] It is insoluble in water and most organic solvents at room temperature but dissolves in hot chlorinated and aromatic hydrocarbons.[4] Key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of N,N'-Ethylenebis(stearamide)
| Property | Value | References |
| CAS Number | 110-30-5 | |
| Molecular Formula | C₃₈H₇₆N₂O₂ | |
| Molecular Weight | 593.02 g/mol | |
| Appearance | White to light yellow waxy solid (powder or beads) | [1][3] |
| Melting Point | 144-146 °C | |
| Flash Point | ~280-285 °C | [1][5] |
| Density | ~0.97-0.98 g/cm³ at 25 °C | [1][4] |
| Acid Number | < 12 mg KOH/g | [6] |
| Solubility | Insoluble in water; Soluble in hot chlorinated and aromatic solvents | [4] |
Synthesis of N,N'-Ethylenebis(stearamide)
The primary method for synthesizing EBS is the condensation reaction between stearic acid and ethylenediamine.[2] The reaction is typically carried out at elevated temperatures to drive off the water produced.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is based on typical laboratory synthesis procedures.[7][8]
Materials:
-
Stearic acid
-
Ethylenediamine
-
Nitrogen gas supply
-
Ethanol (for purification)
-
Reaction flask with a stirrer, condenser, and nitrogen inlet
-
Heating mantle
Procedure:
-
Charge the reaction flask with a 2:1 molar ratio of stearic acid to ethylenediamine.
-
Begin stirring and purge the system with nitrogen gas.
-
Heat the mixture to approximately 180-200°C.
-
Maintain the reaction at this temperature for 4-6 hours, allowing the water produced to be removed through the condenser.
-
After the reaction is complete, cool the mixture to about 160°C before pouring it into ethanol.
-
The EBS will precipitate out of the ethanol.
-
Filter the solid product and wash with additional ethanol.
-
Dry the purified N,N'-Ethylenebis(stearamide) in an oven.
Expected Yield: Yields for this reaction are typically high, often exceeding 90%.[9][10]
Research Applications
Lubricant in Polymer Processing
EBS is widely used as both an internal and external lubricant in the processing of various thermoplastic and thermosetting resins, including PVC, ABS, polystyrene, and polyolefins.[11] As an internal lubricant, it reduces the friction between polymer chains, thereby lowering the melt viscosity and improving flow.[12] As an external lubricant, it migrates to the surface of the polymer, reducing adhesion to processing equipment and acting as a release agent.[11]
Table 2: Typical Usage Levels of EBS as a Lubricant in Polymers
| Polymer | Concentration (wt%) | Application | Reference |
| PVC (Polyvinyl Chloride) | 0.5 - 1.5 | Extrusion, Injection Molding | |
| ABS (Acrylonitrile Butadiene Styrene) | 0.5 - 2.0 | Injection Molding | [5] |
| Polystyrene | 0.5 - 1.5 | Extrusion | |
| Polyolefins (PE, PP) | 0.5 - 1.5 | Film, Molding |
Experimental Protocol: Evaluation of Lubricating Effect on Polymer Melt Flow
This protocol outlines a method to quantify the effect of EBS on the melt flow properties of a polymer using a melt flow indexer.
Materials:
-
Polymer resin (e.g., PVC, ABS)
-
N,N'-Ethylenebis(stearamide) powder
-
Twin-screw extruder for compounding
-
Melt flow indexer
-
Analytical balance
Procedure:
-
Prepare polymer compounds with varying concentrations of EBS (e.g., 0%, 0.5%, 1.0%, 1.5% by weight) using a twin-screw extruder to ensure homogeneous dispersion.
-
Determine the Melt Flow Index (MFI) of each compound according to ASTM D1238 or ISO 1133 standards.
-
Preheat the melt flow indexer to the specified temperature for the polymer being tested.
-
Load a specified amount of the polymer compound into the barrel of the indexer.
-
After a specified preheating time, apply the designated weight to the piston.
-
Collect the extrudate for a set period.
-
Weigh the collected extrudate and calculate the MFI in grams per 10 minutes.
-
Compare the MFI values of the compounds with and without EBS to quantify its lubricating effect. An increase in MFI indicates improved flow properties.
Dispersing Agent
EBS is an effective dispersing agent for pigments and fillers in polymer matrices.[11] Its amphiphilic nature, with polar amide groups and nonpolar fatty acid chains, allows it to wet the surface of inorganic fillers and pigments, improving their compatibility with the polymer matrix and leading to a more uniform dispersion.
Experimental Protocol: Assessment of Pigment Dispersion
This protocol describes a method to evaluate the dispersion of a pigment in a polymer matrix with and without EBS using microscopy.
Materials:
-
Polymer resin
-
Pigment (e.g., carbon black, titanium dioxide)
-
N,N'-Ethylenebis(stearamide)
-
Internal mixer or extruder for compounding
-
Compression molding press
-
Optical or electron microscope
-
Image analysis software
Procedure:
-
Prepare two masterbatches: one with the polymer and pigment, and another with the polymer, pigment, and a specified concentration of EBS (e.g., 1-2 wt%).
-
Ensure thorough mixing in an internal mixer or extruder.
-
Compression mold thin films of each masterbatch.
-
Examine the cross-sections of the films under a microscope at high magnification.
-
Capture multiple images from different areas of each sample.
-
Use image analysis software to quantify the size and distribution of pigment agglomerates.
-
Compare the average agglomerate size and distribution between the samples with and without EBS. A smaller average agglomerate size and more uniform distribution indicate better dispersion.
Powder Metallurgy
In powder metallurgy, EBS is used as a lubricant mixed with metal powders to reduce die-wall friction during compaction and to facilitate the ejection of the green compact.[1][5]
Experimental Protocol: Evaluating Lubricant Performance in Powder Compaction
Materials:
-
Metal powder (e.g., iron powder)
-
N,N'-Ethylenebis(stearamide)
-
Powder blender
-
Hydraulic press with a die set
-
Load cell to measure ejection force
Procedure:
-
Prepare blends of metal powder with varying amounts of EBS (e.g., 0.5, 0.75, 1.0 wt%).
-
Homogenize the blends in a powder blender.
-
Compact a specific weight of each blend in a die at a constant pressure to produce green compacts of a standard geometry.
-
Measure the force required to eject the green compact from the die.
-
A lower ejection force indicates better lubrication.
-
Optionally, measure the green density and green strength of the compacts to assess the effect of the lubricant on these properties.
Potential Applications in Drug Delivery
While not a primary application, the waxy, lipid-like nature of EBS suggests its potential use in pharmaceutical formulations, particularly in the development of solid lipid nanoparticles (SLNs) and for controlled-release applications.[12] Its low toxicity is also a favorable characteristic.[3]
Conceptual Application: Formulation of EBS-based Solid Lipid Nanoparticles
This hypothetical protocol describes how EBS could be used to formulate SLNs for drug delivery.
Materials:
-
N,N'-Ethylenebis(stearamide) (as the solid lipid)
-
A model drug (hydrophobic)
-
A surfactant (e.g., Polysorbate 80)
-
Purified water
-
High-shear homogenizer or microfluidizer
Procedure:
-
Melt the EBS at a temperature above its melting point.
-
Dissolve the hydrophobic model drug in the molten EBS.
-
Separately, prepare an aqueous solution of the surfactant and heat it to the same temperature as the molten lipid.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-shear homogenizer or a microfluidizer at a temperature above the lipid's melting point.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterize the resulting SLN dispersion for particle size, polydispersity index, zeta potential, and drug encapsulation efficiency.
Conclusion
N,N'-Ethylenebis(stearamide) is a highly versatile and commercially significant synthetic wax with well-established applications in the polymer and manufacturing industries. Its functions as a lubricant, dispersant, and release agent are critical for optimizing processing conditions and enhancing the properties of a wide range of materials. While its application in the pharmaceutical field is less explored, its physical and chemical properties suggest potential for use in advanced drug delivery systems. This guide provides a foundational understanding and practical protocols to encourage further research and application of this multifaceted compound.
References
- 1. China N,N’-Ethylenebis(stearamide) CAS 110-30-5 factory and manufacturers | Unilong [unilongmaterial.com]
- 2. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 3. EBS N N'-Ethylenebis(stearamide) CAS 110-30-5 - Buy N N'-Ethylenebis(stearamide), CAS 110-30-5, lubricant Product on BOSS CHEMICAL [bosschemical.com]
- 4. atamankimya.com [atamankimya.com]
- 5. N,N'-Ethylenebis(stearamide), EBS [greenchemintl.com]
- 6. atamankimya.com [atamankimya.com]
- 7. N,N'-Ethylenebis(stearamide) | 110-30-5 [chemicalbook.com]
- 8. N,N'-Ethylenebis(stearamide) CAS#: 110-30-5 [m.chemicalbook.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. CN102964266A - Synthetic process of ethylene bis stearamide with high yield - Google Patents [patents.google.com]
- 11. News - Brief analysis of Ethylene bis stearamide (EBS) [sanowax.com]
- 12. Buy N,N'-Ethylenebis(stearamide) | 110-30-5 [smolecule.com]
"solubility of N,N'-Ethylenebis(stearamide) in organic solvents"
An In-depth Technical Guide to the Solubility of N,N'-Ethylenebis(stearamide) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Ethylenebis(stearamide), commonly known as EBS. EBS is a synthetic wax widely utilized across various industries, including plastics, adhesives, and coatings, as a lubricant, processing aid, and dispersing agent.[1][2] A thorough understanding of its solubility in organic solvents is crucial for its effective formulation and application.
Overview of N,N'-Ethylenebis(stearamide) Solubility
N,N'-Ethylenebis(stearamide) is a high-melting point, waxy solid that is largely insoluble in water and most organic solvents at ambient temperatures.[1][3] Its solubility is significantly influenced by temperature, with a marked increase in solubility observed at elevated temperatures, particularly in high-boiling point chlorinated and aromatic hydrocarbons.[3] The dissolution of amide waxes like EBS is also influenced by the presence of polar solvents, which can affect the gel structure formed upon cooling.[4]
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for N,N'-Ethylenebis(stearamide) in a wide range of organic solvents is not extensively available in published literature. The following tables summarize the available qualitative and limited quantitative data.
Table 1: Qualitative Solubility of N,N'-Ethylenebis(stearamide) in Various Organic Solvents
| Solvent Class | Solvent | Solubility at Room Temperature | Solubility at Elevated Temperatures |
| Aromatic Hydrocarbons | Xylene | Insoluble | Soluble[1] |
| Toluene | Insoluble | Soluble | |
| Chlorinated Hydrocarbons | Chloroform | Insoluble | Soluble[1] |
| Carbon Tetrachloride | Insoluble[3] | Soluble in hot solvent | |
| Alcohols | Ethanol | Insoluble[3] | Soluble at boiling point[5][6][7] |
| Butanol | Insoluble | Soluble[1] | |
| Ketones | Acetone | Insoluble[3] | Soluble at boiling point[5][6][7] |
| Water | Water | Insoluble[1][3] | Wettable above 80°C[3][8] |
Table 2: Quantitative Solubility of N,N'-Ethylenebis(stearamide)
| Solvent System | Temperature | Solubility |
| Chloroform/Methanol (90:10 v/v) | Not Specified | 0.80 g/L |
Experimental Protocols for Solubility Determination
A reliable method for determining the solubility of N,N'-Ethylenebis(stearamide) is crucial for its application in various formulations. A gravimetric method is a straightforward and accurate approach.[9][10][11]
Gravimetric Method for Determining Solubility
Objective: To determine the solubility of N,N'-Ethylenebis(stearamide) in a specific organic solvent at a given temperature.
Materials:
-
N,N'-Ethylenebis(stearamide) powder
-
Selected organic solvent
-
Thermostatically controlled shaker bath or magnetic stirrer with a hot plate
-
Analytical balance
-
Drying oven
-
Glass vials with screw caps
-
Filter papers (pore size suitable to retain the undissolved solid)
-
Funnel
-
Pre-weighed evaporation dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of N,N'-Ethylenebis(stearamide) to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in the thermostatically controlled shaker bath or on the heated magnetic stirrer set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.
-
-
Sample Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully filter the supernatant through a pre-wetted filter paper to remove any undissolved particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporation dish.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the N,N'-Ethylenebis(stearamide).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved N,N'-Ethylenebis(stearamide) by subtracting the initial weight of the empty evaporation dish from the final constant weight.
-
The solubility can then be expressed in grams per 100 mL (g/100mL) or other desired units.
-
Referenced Standard: For a standardized approach to determining solvent extractables in waxy substances, ASTM D3235 - Standard Test Method for Solvent Extractables in Petroleum Waxes can be consulted as a relevant methodology.[12][13][14][15]
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric determination of N,N'-Ethylenebis(stearamide) solubility.
Caption: Gravimetric method for EBS solubility determination.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for N,N'-Ethylenebis(stearamide) depends on several factors beyond just solubility. The following diagram outlines a logical approach to solvent selection.
Caption: Decision workflow for selecting a suitable solvent for EBS.
Conclusion
The solubility of N,N'-Ethylenebis(stearamide) is a critical parameter for its effective use in various industrial applications. While it exhibits poor solubility in most organic solvents at room temperature, its solubility increases significantly with temperature, particularly in aromatic and chlorinated hydrocarbons. The limited availability of quantitative solubility data underscores the need for further experimental determination using standardized methods such as the gravimetric approach detailed in this guide. The provided workflows offer a systematic approach to both determining solubility and selecting an appropriate solvent based on application-specific requirements.
References
- 1. atamankimya.com [atamankimya.com]
- 2. N,N'-Ethylenebis(stearamide) | 110-30-5 [chemicalbook.com]
- 3. Ethylene Bis Stearamide-BELIKE Chemical Company Ltd. [belikechem.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. lookchem.com [lookchem.com]
- 6. N,N'-Ethylenebis(stearamide) CAS#: 110-30-5 [m.chemicalbook.com]
- 7. N,N'-Ethylenebis(stearamide) | 110-30-5 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmacyjournal.info [pharmacyjournal.info]
- 11. pharmajournal.net [pharmajournal.net]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. "ASTM D3235:2023 - Solvent Extractables in Waxes" [bsbedge.com]
"thermal properties of N,N'-Ethylenebis(stearamide) DSC analysis"
An In-depth Technical Guide on the Thermal Properties of N,N'-Ethylenebis(stearamide) using DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Ethylenebis(stearamide) (EBS), a synthetic wax, is a multifunctional additive utilized across various industries, including plastics, coatings, and pharmaceuticals. Its efficacy as a lubricant, dispersing agent, and processing aid is intrinsically linked to its thermal properties. Differential Scanning Calorimetry (DSC) is a pivotal analytical technique for characterizing these properties, providing critical data on melting, crystallization, and polymorphic transitions. This guide offers a comprehensive overview of the DSC analysis of EBS, presenting quantitative data, detailed experimental protocols, and a logical framework for understanding its thermal behavior.
Thermal Properties of N,N'-Ethylenebis(stearamide)
The thermal behavior of EBS is characterized by distinct melting and crystallization events, which are influenced by its polymorphic nature. EBS can exist in different crystalline forms, primarily the alpha (α) and beta (β) forms, each exhibiting unique thermal signatures in a DSC analysis. The heating and cooling history of the material significantly impacts which crystalline form is present and the corresponding transition temperatures observed.
Data Presentation
The following tables summarize the key thermal transition temperatures of N,N'-Ethylenebis(stearamide) as determined by DSC analysis. It is important to note that the observed temperatures can be influenced by experimental conditions such as heating and cooling rates.
Table 1: Melting Temperatures (Tm) of N,N'-Ethylenebis(stearamide) Polymorphs
| Crystalline Form | Heating Cycle | Melting Peak Temperature (°C) | Citation |
| α (alpha) | 2nd Heating Cycle | 68 | [1] |
| α (alpha) | - | 68 and 103 | |
| β (beta) | 1st Heating Cycle | 103 | [1] |
| β (beta) | - | 109 | |
| Main Melting Event | - | 148 | [1] |
Table 2: Crystallization and Enthalpy Data for N,N'-Ethylenebis(stearamide)
| Thermal Property | Symbol | Value | Units | Notes |
| Crystallization Temperature | Tc | Experimentally Dependent | °C | The temperature at which crystallization occurs upon cooling. This value is highly dependent on the cooling rate. |
| Enthalpy of Fusion | ΔHf | Experimentally Dependent | J/g | The amount of energy required to melt the material. This value is crucial for understanding the degree of crystallinity. |
Experimental Protocols for DSC Analysis
A standardized protocol is crucial for obtaining reproducible and comparable DSC data. The following outlines a general methodology for the thermal analysis of N,N'-Ethylenebis(stearamide).
Non-Isothermal DSC Analysis
This method is used to determine the melting and crystallization temperatures of EBS as a function of controlled heating and cooling.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the EBS sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC instrument.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature significantly above its final melting point (e.g., 180°C) at a controlled heating rate (e.g., 10°C/min). This step is to erase the prior thermal history of the sample.
-
Isothermal Hold: Hold the sample at the high temperature (e.g., 180°C) for a set period (e.g., 3-5 minutes) to ensure complete melting and thermal equilibrium.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected crystallization point (e.g., 25°C). The exothermic peak observed during this scan corresponds to the crystallization of EBS.
-
Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) to above its melting point (e.g., 180°C). The endothermic peaks observed during this scan correspond to the melting of the crystalline forms of EBS that were formed during the controlled cooling.
-
-
Data Analysis:
-
From the cooling scan, determine the onset and peak temperatures of crystallization (Tc).
-
From the second heating scan, determine the onset and peak temperatures of melting (Tm) for any observed transitions.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peaks.
-
Mandatory Visualization
DSC Analysis Workflow for N,N'-Ethylenebis(stearamide)
The following diagram illustrates the logical workflow for conducting a DSC analysis of EBS, from initial sample preparation to final data interpretation.
References
"molecular structure and formula of N,N'-Ethylenebis(stearamide)"
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Ethylenebis(stearamide) (EBS), a synthetic wax, is a multifaceted organic compound with significant applications across various industrial and research sectors. This guide provides an in-depth analysis of its molecular structure, chemical formula, and physicochemical properties. It also details a common experimental protocol for its synthesis and presents key quantitative data in a structured format for ease of reference.
Molecular Structure and Formula
N,N'-Ethylenebis(stearamide) is a bis-amide derived from the reaction of ethylenediamine with two equivalents of stearic acid.[1][2] This structure imparts both polar amide functionalities and long, non-polar hydrocarbon chains, resulting in its characteristic waxy nature and surface-active properties.
-
Chemical Name: N,N'-(Ethane-1,2-diyl)di(octadecanamide)[2]
-
Synonyms: Ethylene bis stearamide (EBS), N,N'-Distearoylethylenediamine, Acrawax C[1][3][4]
The molecule consists of a central ethylene diamine bridge linking two stearamide groups. Each stearamide group is composed of a C18 saturated fatty acid (stearic acid) attached to a nitrogen atom via an amide bond.
Caption: Molecular structure of N,N'-Ethylenebis(stearamide).
Physicochemical Properties
EBS is a hard, brittle, and waxy white to slightly yellow solid, often supplied as a powder, bead, or granular material.[1][6][9] It is non-toxic and has no adverse effects on the human body.[9] At room temperature, it is insoluble in water and most organic solvents but becomes soluble in hot chlorinated hydrocarbons and aromatic solvents.[1][9]
| Property | Value | Reference(s) |
| Appearance | White to off-white/slight yellow waxy solid, powder, beads | [6][9] |
| Melting Point | 144 - 146 °C | [1][10] |
| Flash Point | 280 - 285 °C | [1][10] |
| Density | 0.98 - 1.0 g/cm³ at 20-25 °C | [1][10] |
| Water Solubility | Insoluble | [1][3][9] |
| Acid Value | ≤7.0 mg KOH/g | [9] |
| Total Amine Value | ≤3.0 mg KOH/g | [9] |
Experimental Protocols: Synthesis
The primary industrial synthesis of N,N'-Ethylenebis(stearamide) involves the direct amidation of stearic acid with ethylenediamine.[1][11] This reaction is typically carried out at elevated temperatures to drive the dehydration and formation of the amide linkages.
Objective: To synthesize N,N'-Ethylenebis(stearamide) from stearic acid and ethylenediamine.
Materials:
-
Stearic Acid (2 moles)
-
Ethylenediamine (1 mole)
-
Catalyst (e.g., a composite of p-toluenesulfonic acid and phosphoric acid-based solid acids)[5]
-
Antioxidant (e.g., a complex of hindered phenols and phosphites)[5]
-
Inert gas (Nitrogen)
Procedure:
-
Charging the Reactor: Stearic acid and the antioxidant are added to a reaction vessel equipped with a stirrer and a nitrogen inlet.[5][12]
-
Inerting: The reactor is purged with nitrogen for several minutes while stirring to remove any residual air.[12]
-
Melting: The mixture is slowly heated to approximately 100-110 °C until the stearic acid is completely melted.[5][12]
-
Salt Formation: Ethylenediamine is added to the molten stearic acid, and the mixture is held at this temperature for about 1.5 to 2 hours to facilitate the initial salt-forming reaction.[5][12]
-
Catalyst Addition: The composite catalyst is then introduced into the reactor.[5]
-
Dehydration Reaction: The temperature is gradually increased to 180-200 °C.[5][10][12] This temperature is maintained for 4 to 6 hours under a continuous nitrogen purge to carry away the water produced during the dehydration reaction.[5][10][12]
-
Cooling and Discharge: After the reaction is complete, heating is stopped. The product is allowed to cool to approximately 160 °C before being discharged from the reactor.[5][10]
-
Characterization: The resulting N,N'-Ethylenebis(stearamide) product is characterized by methods such as Fourier Transform Infrared Spectroscopy (FTIR), melting point determination, and measurement of the total acid number to confirm purity and completeness of the reaction.[11]
Caption: Synthesis workflow for N,N'-Ethylenebis(stearamide).
Applications in Research and Development
The unique properties of EBS make it a valuable additive in numerous fields:
-
Polymer Processing: It is widely used as an internal and external lubricant, a release agent, and a dispersing agent for pigments and fillers in a variety of plastics, including PVC, ABS, and polyolefins.[1][9]
-
Drug Formulation: In drug delivery, EBS can be incorporated into formulations to control the release rate of active pharmaceutical ingredients.[3] Its amphiphilic nature makes it suitable for stabilizing nanoparticle and liposome structures.[3]
-
Coatings and Inks: It functions as an anti-blocking, slip, and water-repellent agent.[6] In powder coatings, it acts as a degassing agent.[1]
-
Material Science: EBS is used to improve the dispersion of nanotubes and other fillers within polymer matrices, enhancing the mechanical properties of the resulting composites.[1]
References
- 1. atamankimya.com [atamankimya.com]
- 2. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 3. Buy N,N'-Ethylenebis(stearamide) | 110-30-5 [smolecule.com]
- 4. N,N'-Ethylenebis(stearamide) | 110-30-5 [chemicalbook.com]
- 5. N,N'-Ethylenebis(stearamide) | 110-30-5 [chemicalbook.com]
- 6. EBS N N'-Ethylenebis(stearamide) CAS 110-30-5 - Buy N N'-Ethylenebis(stearamide), CAS 110-30-5, lubricant Product on BOSS CHEMICAL [bosschemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. N,N -Ethylenebis(stearamide) beads, 840um 110-30-5 [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. N,N'-Ethylenebis(stearamide) CAS#: 110-30-5 [m.chemicalbook.com]
- 11. Synthesis of Ethylene Bis-stearamide for Acrylonitrile-Butadiene-Styrene Polymer [jips.ippi.ac.ir]
- 12. CN105348128A - Preparation method of ethylene bisstearamide - Google Patents [patents.google.com]
A Comprehensive Technical Guide to N,N'-Ethylenebis(stearamide) as a Synthetic Wax in Material Science
Introduction
N,N'-Ethylenebis(stearamide), commonly abbreviated as EBS, is a synthetic wax that holds a significant position in material science due to its versatile functionalities.[1][2] It is a hard and brittle, white to slightly yellow, high-melting-point wax, often supplied as a powder, bead, or fine granule.[1][3] Chemically, EBS is a bis-amide derived from the reaction of ethylenediamine and stearic acid, resulting in a molecule with the formula (CH₂NHC(O)C₁₇H₃₅)₂.[1] This unique structure, featuring two long fatty acid chains linked by a polar ethylene diamide bridge, imparts both hydrophobic and hydrophilic characteristics, enabling its wide range of applications.[4] In the realm of material science, EBS is primarily utilized as an internal and external lubricant, a dispersing agent for fillers and pigments, a mold release agent, and a slip and anti-blocking agent in the processing of a wide array of polymers and other materials.[5][6][7] Its low toxicity profile has also led to its approval in many countries for use in food packaging materials.[5][8]
Chemical Structure of N,N'-Ethylenebis(stearamide)
Caption: Chemical structure of N,N'-Ethylenebis(stearamide).
Synthesis and Physicochemical Properties
Industrial Synthesis
The primary industrial method for producing N,N'-Ethylenebis(stearamide) is the direct amidation reaction between stearic acid and ethylenediamine.[1] The process generally involves heating the reactants, often under an inert atmosphere like nitrogen to prevent oxidation, which can cause discoloration of the final product.[9][10] Water is produced as a byproduct and is removed to drive the reaction to completion. Catalysts, such as phosphoric acid and phosphorous acid, may be employed to increase the reaction rate.[10]
Caption: Generalized workflow for the synthesis of EBS.
Physicochemical Properties
EBS is characterized by its high melting point, thermal stability, and insolubility in most common solvents at room temperature.[3] It is, however, soluble in hot chlorinated hydrocarbons and aromatic solvents.[3] Its properties make it a highly effective processing aid in high-temperature applications.
Table 1: Key Physicochemical Properties of N,N'-Ethylenebis(stearamide)
| Property | Value | Reference(s) |
| Chemical Formula | C₃₈H₇₆N₂O₂ | [5] |
| Molecular Weight | 593.02 g/mol | [11][12] |
| CAS Number | 110-30-5 | [1] |
| Appearance | White to light yellow powder or beads | [1][5] |
| Melting Point | 141 - 146.5 °C | [2][3][7] |
| Flash Point | ~280 - 285 °C | [7][13] |
| Decomposition Temperature | ~260 °C | [14] |
| Density | ~0.97 - 0.98 g/cm³ (at 25 °C) | [7][15] |
| Acid Value | ≤ 7.0 mg KOH/g | [2][3] |
| Solubility | Insoluble in water and most organic solvents at room temperature. Soluble in hot chlorinated or aromatic hydrocarbons. | [3] |
Mechanisms of Action in Material Science
The efficacy of EBS stems from its dual functionality as both an internal and external lubricant, as well as its ability to act as a dispersing and anti-blocking agent.
Lubrication Mechanism
EBS reduces friction during polymer processing through two primary mechanisms:
-
Internal Lubrication: At processing temperatures, EBS can melt and become compatible with the polymer melt. Its molecules position themselves between polymer chains, reducing intermolecular friction and, consequently, the melt viscosity.[4][16] This enhances the flowability of the polymer, allowing for lower processing temperatures and energy consumption.[4][6]
-
External Lubrication: Due to its limited compatibility with some polymers, a portion of the EBS migrates to the surface of the melt.[4] This forms a lubricating layer between the polymer melt and the hot metal surfaces of processing equipment (e.g., extruder barrels, molds).[4][6] This action reduces adhesion and facilitates mold release.[4]
Caption: Dual lubrication mechanisms of EBS in polymers.
Dispersion Mechanism
EBS is an effective dispersing agent for pigments and inorganic fillers (e.g., talc, calcium carbonate, nanotubes) within a polymer matrix.[17] The polar amide groups in the EBS molecule have an affinity for the surfaces of these solid particles, while the long, non-polar stearamide chains are compatible with the polymer matrix.[15] This dual affinity allows EBS to act as a bridge, wetting the surface of the filler, reducing interfacial tension, and preventing agglomeration, which leads to a more uniform dispersion.[7][16]
Applications and Performance Data
EBS is widely used across various sectors of the material science industry. Its primary applications are in plastics and rubber, but it also finds use in powder metallurgy, coatings, and adhesives.[5]
Table 2: Applications of EBS in Various Polymers and Typical Loading Levels
| Polymer Type | Typical Application(s) | Loading Level (%) | Reference(s) |
| Acrylonitrile Butadiene Styrene (ABS) | Internal/External Lubricant, Mold Release Agent | 0.5 - 1.5 | [3] |
| Polyvinyl Chloride (PVC) - Rigid | Internal/External Lubricant, Flow Promoter | 0.5 - 1.5 | [3] |
| Polystyrene (PS) | Lubricant, Anti-static Agent | 0.5 - 1.5 | |
| Polyolefins (PE, PP) | Slip Agent, Anti-blocking Agent, Dispersant for Masterbatches, Nucleating Agent | 0.3 - 5.0 | [3][7][17] |
| Polyamide (PA) | Lubricant, Nucleating Agent, Heat/Weather Resistance Improver | 0.5 - 1.0 | [6][7] |
| Polycarbonate (PC) | Lubricant, Mold Release Agent | 0.5 - 1.5 | |
| Thermoplastic Polyurethane (TPU) | Internal Mold Release Agent | 0.1 - 1.0 | [3] |
| Thermosetting Resins (Phenolic, Amino) | Lubricant, Gloss Enhancer | 0.5 - 1.5 | [3] |
Other Notable Applications:
-
Rubber Processing: Acts as a release agent and surface brightener, improving the surface finish of products like rubber pipes and mats.[3][4]
-
Powder Metallurgy: Used as a lubricant to reduce friction between metal particles and die walls during compaction, improving compressibility and ejection.[7][12]
-
Coatings and Inks: Functions as a slip agent, anti-blocking agent, and matting agent.[3][5] It can also improve water resistance and leveling properties.[11]
-
Adhesives: Prevents caking and sticking of adhesive granules during storage and can be used in hot-melt formulations.
-
Asphalt Modification: Lowers the viscosity and increases the softening point of asphalt, improving water and weather resistance.[6][11]
Experimental Protocols
Evaluating the effectiveness of EBS in a material formulation requires standardized testing. Below are methodologies for key experiments.
Protocol 1: Evaluation of Lubricity using Melt Flow Index (MFI)
Objective: To quantify the effect of EBS on the melt flow properties of a thermoplastic polymer, indicating its internal lubrication efficiency.
Apparatus:
-
Melt Flow Indexer (conforming to ASTM D1238 or ISO 1133)
-
Analytical Balance
-
Drying Oven
-
Polymer granules (e.g., ABS, PP) and EBS powder/beads
Methodology:
-
Material Preparation: Dry the polymer granules according to the manufacturer's specifications to remove moisture.
-
Compounding: Prepare several batches of the polymer with varying concentrations of EBS (e.g., 0%, 0.5%, 1.0%, 1.5% by weight). This can be done using a twin-screw extruder for thorough mixing, followed by pelletizing.
-
MFI Testing (Procedure A - Mass Measurement): a. Set the MFI tester to the standard temperature and load for the specific polymer being tested (e.g., for ABS: 220°C, 10 kg load). b. Load a specified amount of the compounded polymer (e.g., 5 grams) into the heated barrel of the indexer. c. Allow the material to preheat for a specified time (e.g., 6-8 minutes). d. Extrude the molten polymer through the standard die. e. After a steady flow is established, collect extrudate samples for a fixed period (e.g., 60 seconds). f. Weigh the collected samples accurately.
-
Calculation: The Melt Flow Index is calculated in grams per 10 minutes (g/10 min). MFI = (Mass of extrudate in grams / Collection time in seconds) * 600
-
Analysis: Compare the MFI values of the samples with different EBS concentrations. An increase in MFI with the addition of EBS indicates a reduction in melt viscosity and effective internal lubrication.[9]
Protocol 2: Assessment of Filler Dispersion using Microscopy
Objective: To visually assess the effect of EBS on the dispersion of an inorganic filler within a polymer matrix.
Apparatus:
-
Compounding equipment (e.g., twin-screw extruder)
-
Injection molding machine or compression press
-
Microtome
-
Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM)
-
Sample coating unit (for SEM)
Methodology:
-
Sample Preparation: a. Prepare two compounds: one with the polymer and filler (e.g., 5% organo-montmorillonite), and another with the polymer, filler, and EBS (e.g., 1% EBS).[18] b. Use an appropriate molding technique (injection or compression) to create solid test specimens from each compound.
-
Microscopy Sample Preparation: a. For TEM, cryo-ultramicrotome thin sections (50-100 nm) from the specimens. b. For SEM, fracture the specimens (often after cooling in liquid nitrogen to ensure a brittle fracture) to expose the internal morphology. Coat the fracture surface with a conductive layer (e.g., gold or carbon).
-
Imaging: a. Examine the prepared sections/surfaces under the microscope at various magnifications. b. Capture images of representative areas for both the control (no EBS) and the EBS-containing samples.
-
Analysis: Compare the micrographs. In the control sample, filler particles may appear as large, dense agglomerates. In the sample containing EBS, a more uniform, homogeneous distribution of individual filler particles or smaller aggregates indicates effective dispersion.[18]
Caption: Workflow for key experimental protocols.
Conclusion
N,N'-Ethylenebis(stearamide) is a highly versatile and economically significant synthetic wax in material science. Its unique molecular structure enables it to function effectively as both an internal and external lubricant, a potent dispersing agent for pigments and fillers, and a reliable mold release and anti-blocking agent. These multifunctional capabilities lead to enhanced processability, reduced energy consumption, and improved surface finish and mechanical properties in a vast range of materials, particularly thermoplastics and thermosetting resins.[4][6] The continued development of new polymer composites and processing technologies ensures that EBS will remain a critical additive for researchers and engineers seeking to optimize material performance and production efficiency.
References
- 1. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 2. Ethylene Bis-Stearamide (EBS) Beaded - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 3. Page loading... [guidechem.com]
- 4. News - Brief analysis of Ethylene bis stearamide (EBS) [sanowax.com]
- 5. EBS N N'-Ethylenebis(stearamide) CAS 110-30-5 - Buy N N'-Ethylenebis(stearamide), CAS 110-30-5, lubricant Product on BOSS CHEMICAL [bosschemical.com]
- 6. atamankimya.com [atamankimya.com]
- 7. atamankimya.com [atamankimya.com]
- 8. N,N'-Ethylenebis(stearamide), EBS [greenchemintl.com]
- 9. Synthesis of Ethylene Bis-stearamide for Acrylonitrile-Butadiene-Styrene Polymer [jips.ippi.ac.ir]
- 10. CN105348128A - Preparation method of ethylene bisstearamide - Google Patents [patents.google.com]
- 11. unilongindustry.com [unilongindustry.com]
- 12. N,N'-Ethylenebis(stearamide) | 110-30-5 [chemicalbook.com]
- 13. aksci.com [aksci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Buy N,N'-Ethylenebis(stearamide) | 110-30-5 [smolecule.com]
- 17. Ethylene Bis Stearamide EBS as dispersant for masterbatch, Internal and External Lubricant, Pigment Stabilizer [industrial-additives.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the FTIR and NMR Analysis of N,N'-Ethylenebis(stearamide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of N,N'-Ethylenebis(stearamide) (EBS). This waxy, white solid is a versatile synthetic material used across various industries, including pharmaceuticals as a lubricant and in polymer processing.[1] Accurate spectroscopic analysis is crucial for quality control, formulation development, and understanding its molecular structure and purity.
Introduction to N,N'-Ethylenebis(stearamide)
N,N'-Ethylenebis(stearamide), also known as EBS, is a fatty acid bis-amide with the chemical formula C38H76N2O2.[2] It is synthesized from the reaction of stearic acid and ethylenediamine.[2] The molecule consists of two stearamide units linked by an ethylene bridge, giving it a long, non-polar aliphatic character combined with polar amide functionalities. This unique structure imparts properties such as high melting point, lubricity, and the ability to act as a dispersing agent.
Synthesis of N,N'-Ethylenebis(stearamide)
A common method for the synthesis of N,N'-Ethylenebis(stearamide) involves the direct amidation of stearic acid with ethylenediamine. The following protocol is a representative example:
Materials:
-
Stearic Acid
-
Ethylenediamine
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Charge a reaction flask with a specific quantity of stearic acid (e.g., 0.1 mol).
-
Heat the flask to 120°C under a nitrogen atmosphere to melt the stearic acid.
-
Once the stearic acid is completely melted and the system is stable, slowly add ethylenediamine dropwise (e.g., 0.05 mol) over a period of approximately 30 minutes.
-
After the addition is complete, continue the reaction at 120°C for 1 hour.
-
Slowly pour the hot reaction mixture into a beaker of cold deionized water while stirring.
-
The product will precipitate as a white solid.
-
Collect the solid by filtration, wash with water, and dry to obtain N,N'-Ethylenebis(stearamide).
FTIR Spectroscopy Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of EBS is characterized by distinct absorption bands corresponding to its amide and long-chain aliphatic components.[1]
Experimental Protocols for FTIR Analysis
Method 1: Attenuated Total Reflectance (ATR)
This is often the simplest method for analyzing solid samples.
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of N,N'-Ethylenebis(stearamide) powder or solid onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.[1]
Method 2: Potassium Bromide (KBr) Pellet
This is a traditional method for solid sample analysis.
-
Sample Preparation: Grind 1-2 mg of N,N'-Ethylenebis(stearamide) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Quantitative FTIR Data
The following table summarizes the characteristic infrared absorption bands for N,N'-Ethylenebis(stearamide).[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3300 | N-H Stretch | Secondary Amide (-NH) | Strong |
| 2918 | C-H Asymmetric Stretch | Methylene (-CH₂) | Strong |
| 2850 | C-H Symmetric Stretch | Methylene (-CH₂) | Strong |
| ~1640 | C=O Stretch (Amide I) | Amide (-C=O) | Strong |
| ~1540 | N-H Bend (Amide II) | Amide (-NH) | Strong |
| ~1470 | C-H Scissoring Bend | Methylene (-CH₂) | Medium |
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and the electronic environment of the atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for the complete structural elucidation of N,N'-Ethylenebis(stearamide).
Experimental Protocol for NMR Analysis
A primary challenge in the NMR analysis of EBS is its limited solubility in common deuterated solvents at room temperature.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent, though gentle heating may be required for dissolution. Other potential solvents include deuterated toluene or dimethyl sulfoxide (DMSO-d₆) at elevated temperatures.[1]
-
Sample Preparation:
-
Weigh approximately 10-20 mg of N,N'-Ethylenebis(stearamide) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
If necessary, gently warm the vial to aid dissolution.
-
Once dissolved, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument on the deuterated solvent signal.
-
-
Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary depending on the sample concentration.[1]
-
Quantitative ¹H NMR Data for N,N'-Ethylenebis(stearamide) in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 - 6.2 | br s | 2H | -NH- |
| ~3.4 | m | 4H | -NH-CH₂-CH₂-NH- |
| ~2.2 | t | 4H | -CH₂-C=O |
| ~1.6 | m | 4H | -CH₂-CH₂-C=O |
| ~1.2-1.4 | br s | 56H | -(CH₂)₁₄- |
| ~0.88 | t | 6H | -CH₃ |
Note: Chemical shifts can be dependent on the solvent and concentration.[1]
Quantitative ¹³C NMR Data for N,N'-Ethylenebis(stearamide) in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | -C=O |
| ~39 | -NH-CH₂- |
| ~36 | -CH₂-C=O |
| ~29-30 | -(CH₂)ₙ- |
| ~26 | -CH₂-CH₂-C=O |
| ~23 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Note: Specific peak assignments may require 2D NMR techniques for confirmation.
Visualization of Analytical Workflows and Structural Relationships
Experimental Workflow for FTIR and NMR Analysis
Caption: Experimental workflow for the analysis of N,N'-Ethylenebis(stearamide).
Logical Relationship between Spectral Data and Molecular Structure
Caption: Correlation of EBS molecular fragments with their spectral signals.
References
Methodological & Application
Application Notes: N,N'-Ethylenebis(stearamide) (EBS) as an Internal Lubricant in Polyvinyl Chloride (PVC)
1. Introduction
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, its processing is challenging due to high melt viscosity and thermal sensitivity, which can lead to degradation at processing temperatures.[1] To overcome these challenges, additives such as lubricants are essential. N,N'-Ethylenebis(stearamide), commonly known as EBS, is a hard, brittle, white synthetic wax with a high melting point of approximately 144-146°C.[2] It is a multifunctional additive that serves as both an excellent internal and external lubricant in PVC processing.[2][3] As an internal lubricant, its primary role is to reduce the friction between polymer chains, thereby lowering melt viscosity and improving the flow characteristics of the PVC compound.[1][3]
2. Mechanism of Internal Lubrication
The efficacy of EBS as an internal lubricant stems from its unique molecular structure, which consists of two non-polar stearamide fatty acid chains linked by a polar ethylenebis(amide) group. During PVC processing, the molten polymer mass is subjected to heat and shear. The polar amide groups in the EBS molecule have an affinity for the polar PVC polymer chains, allowing the EBS molecules to be inserted between them.[3] This molecular intercalation increases the distance between the PVC chains, reducing the strong intermolecular van der Waals forces and chain entanglements that are responsible for high melt viscosity.[2][3] By reducing this internal friction, EBS facilitates easier movement of the polymer chains past one another, leading to a significant reduction in melt viscosity and improved processability.
Caption: Mechanism of EBS as an internal lubricant in PVC.
3. Effects on PVC Properties & Performance Data
The incorporation of EBS into PVC formulations has a measurable impact on rheological, mechanical, and aesthetic properties.
3.1. Rheological and Processing Properties
By reducing melt viscosity, EBS provides several processing advantages:
-
Improved Melt Flow: Enhanced flowability allows the PVC melt to fill intricate molds more easily and improves extrusion rates.[4]
-
Lower Processing Temperatures: The reduction in shear-induced heat allows processing equipment to be run at lower temperatures, saving energy and reducing the risk of thermal degradation.[3]
-
Enhanced Additive Dispersion: EBS acts as a dispersing agent, promoting the uniform distribution of pigments, fillers, and stabilizers throughout the polymer matrix.[2]
Table 1: Effect of EBS Concentration on Melt Flow Rate (MFR) Note: The following data is illustrative of the general effect of EBS on melt flow, derived from a study on a glass fiber-reinforced ABS/SAN composite system. The trend is applicable to PVC, but absolute values will vary based on the specific formulation.
| EBS Concentration (phr) | Melt Flow Rate (g/10 min) | Observation |
| 0.5 | 103.2 | Baseline flow improvement |
| 1.0 | 104.1 | Noticeable increase in flow |
| 1.5 | 104.8 | Continued improvement in flow |
| 2.0 | 105.2 | Significant increase in melt flow |
(Data adapted from a study by Patel et al. on composite systems, demonstrating the lubricating effect of EBS).[4]
3.2. Mechanical and Final Product Properties
The effect of EBS on mechanical properties can be complex and is highly dependent on its concentration and interaction with other additives.
-
Tensile and Flexural Properties: Some sources report that proper lubrication with EBS can lead to increased tensile strength due to improved processing and homogeneity.[2] However, excessive amounts can reduce mechanical strength by weakening the interfacial adhesion between polymer chains.
-
Impact Strength: EBS can improve impact strength by facilitating the uniform dispersion of impact modifiers and by forming a thin layer between PVC chains that can help dissipate impact energy.[3]
-
Surface Finish: As a lubricant, EBS helps in achieving a high-gloss and smooth surface finish on the final product.[2]
Table 2: Effect of EBS Concentration on Mechanical Properties Note: The following data is illustrative, derived from a study on a glass fiber-reinforced ABS/SAN composite system. The trends demonstrate how lubricant levels can influence mechanical outcomes.
| EBS Concentration (phr) | Tensile Strength (MPa) | Flexural Modulus (MPa) |
| 0.5 | 55.4 | 3350 |
| 1.0 | 54.8 | 3420 |
| 1.5 | 54.1 | 3480 |
| 2.0 | 53.5 | 3410 |
(Data adapted from a study by Patel et al. on composite systems).[4] The data shows that while tensile strength slightly decreases, the flexural modulus is optimized at an intermediate concentration (1.5 phr) before decreasing, indicating an optimal lubrication window.
4. Application Guidelines
-
Recommended Dosage: The typical dosage of EBS in PVC formulations ranges from 0.5 to 2.0 parts per hundred resin (phr) .[3] The optimal level depends on the PVC type (rigid vs. flexible), the processing method, and the presence of other additives.
-
Synergistic Effects: EBS is often used in combination with other lubricants. For instance, it can form a complex with calcium stearate, creating a multifunctional lubricant system that provides a wider processing window.[2]
Protocols for Evaluation
The following protocols outline standard methods for quantifying the effect of EBS as an internal lubricant in PVC formulations.
Caption: General experimental workflow for evaluating EBS in PVC.
Protocol 1: Evaluation of Fusion and Processing Characteristics using a Torque Rheometer
This protocol is based on the principles of ASTM D2538 and is used to measure the effect of EBS on the fusion characteristics and melt viscosity of a PVC compound.[5][6]
-
Objective: To determine how different concentrations of EBS affect fusion time, fusion torque, and equilibrium melt torque, which is indicative of melt viscosity.[6]
-
Apparatus: A torque rheometer (e.g., HAAKE PolyLab, Brabender Plasti-Corder) equipped with a heated roller-blade mixing chamber and data acquisition software.[7][8]
-
Procedure:
-
Formulation: Prepare several PVC dry blends. Include a control sample without EBS and test samples with varying levels of EBS (e.g., 0.5, 1.0, 1.5 phr). A typical rigid PVC formulation includes PVC resin, heat stabilizer, and the lubricant.
-
Parameter Setup: Set the rheometer parameters. For a typical rigid PVC compound, suggested starting conditions are:
-
Loading: Allow the mixing bowl to reach the set temperature. With the rotors turning, add the pre-weighed PVC dry blend sample quickly.[5]
-
Measurement: Immediately begin recording the torque (in Nm) and stock temperature as a function of time. Continue the test until the torque curve shows a stable equilibrium value after the fusion peak.[9]
-
-
Data Analysis:
-
From the resulting rheogram (Torque vs. Time curve), identify the following key points:
-
Interpretation: A lower equilibrium torque signifies a lower melt viscosity and more effective internal lubrication by EBS. Changes in the time to reach the fusion peak can also indicate effects on the fusion process.
-
Caption: Detailed workflow for Torque Rheometry analysis.
Protocol 2: Measurement of Melt Flow Rate (MFR)
This protocol follows the principles of ASTM D1238 , with modifications for PVC as noted in ASTM D3364 , to quantify the effect of EBS on melt flowability.[11][12][13]
-
Objective: To measure the rate of extrusion of molten PVC through a die, which provides a direct indication of viscosity.
-
Apparatus: Extrusion Plastometer (Melt Flow Indexer).
-
Procedure:
-
Parameter Setup: Set the instrument parameters according to ASTM D3364 for rigid PVC:
-
Sample Loading: Load a specified mass of the PVC dry blend (e.g., 2.15 g) into the preheated barrel.[11]
-
Preheating: Allow the material to preheat for a standardized time (7 ± 0.5 minutes) to reach thermal equilibrium.[11]
-
Extrusion & Measurement (Method A): The load is applied, and the molten polymer is extruded through a standard die. At regular time intervals, the extrudate is cut.[11]
-
Weighing: The collected segments of the extrudate are weighed using an analytical balance.
-
-
Data Analysis:
-
Calculate the mass of polymer extruded per unit of time.
-
Normalize this value to determine the MFR in grams per 10 minutes (g/10 min).
-
Interpretation: A higher MFR value indicates lower melt viscosity and better flow properties, demonstrating more effective internal lubrication by EBS.
-
Protocol 3: Determination of Tensile Properties
This protocol is based on ASTM D638 and is used to evaluate the impact of EBS on the fundamental mechanical properties of the final PVC material.[14][15]
-
Objective: To measure the tensile strength, modulus of elasticity, and elongation at break of PVC samples containing different levels of EBS.
-
Apparatus: A Universal Testing Machine (UTM) equipped with appropriate grips and an extensometer for accurate strain measurement.[16][17]
-
Procedure:
-
Specimen Preparation: Produce standard dumbbell-shaped test specimens (e.g., Type I) from the different PVC formulations by injection molding or by machining from compression-molded plaques.[14][17]
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.
-
Testing:
-
Secure a specimen in the tensile grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile force at a constant rate of crosshead movement until the specimen fractures.[17]
-
-
-
Data Analysis:
-
The software generates a stress-strain curve from the load and extension data.
-
From this curve, calculate key properties:
-
Tensile Strength at Break: The maximum stress the material can withstand before fracturing.
-
Modulus of Elasticity: A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
-
Interpretation: Compare the results across different EBS concentrations to determine the optimal level that provides the desired balance of processability and mechanical integrity.
-
References
- 1. tldvietnam.com [tldvietnam.com]
- 2. kanademy.com [kanademy.com]
- 3. pvcfoamingagent.com [pvcfoamingagent.com]
- 4. ijariie.com [ijariie.com]
- 5. infinitalab.com [infinitalab.com]
- 6. Buy ASTM D2538-25 in PDF & Print | Nimonik Standards [standards.nimonik.com]
- 7. kanademy.com [kanademy.com]
- 8. azom.com [azom.com]
- 9. ampacet.com [ampacet.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. zwickroell.com [zwickroell.com]
- 12. store.astm.org [store.astm.org]
- 13. tainstruments.com [tainstruments.com]
- 14. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 17. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
Application Notes and Protocols: N,N'-Ethylenebis(stearamide) for Nanoparticle Dispersion in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N,N'-Ethylenebis(stearamide) (EBS) as an effective dispersing agent for nanoparticles within polymer composites. The information compiled herein is intended to guide researchers in leveraging EBS to enhance nanoparticle dispersion, leading to improved material properties.
Introduction
N,N'-Ethylenebis(stearamide), an organic compound derived from the reaction of ethylenediamine and stearic acid, is a waxy white solid widely employed as a lubricant and dispersing agent in the plastics industry.[1][2] Its synthetic nature and the presence of fatty amide groups allow it to interact with the surfaces of various nanoparticles.[2] In the realm of polymer nanocomposites, achieving a uniform dispersion of nanoparticles is paramount to realizing enhanced mechanical, thermal, and barrier properties. EBS serves as a valuable processing aid to mitigate nanoparticle agglomeration and improve interfacial compatibility between the inorganic nanoparticles and the organic polymer matrix.[3][4]
This document outlines the mechanism of action, presents quantitative data on the effects of EBS, and provides detailed experimental protocols for the preparation and characterization of polymer nanocomposites incorporating EBS as a dispersing agent.
Mechanism of Action
EBS facilitates nanoparticle dispersion primarily through a steric hindrance mechanism. The long, non-polar stearamide chains of the EBS molecule adsorb onto the nanoparticle surface, creating a physical barrier that prevents the nanoparticles from agglomerating due to van der Waals forces. The amide groups of EBS can form hydrogen bonds with hydroxyl groups present on the surface of many inorganic nanoparticles, such as halloysite nanotubes (HNTs) and silica, further strengthening the interaction and promoting a stable coating.[3] This surface modification improves the wetting of the nanoparticles by the polymer melt during processing, leading to a more homogeneous distribution throughout the composite material.
Data Presentation
The inclusion of EBS as a dispersing agent has a demonstrable impact on the thermal and mechanical properties of polymer nanocomposites. The following tables summarize quantitative data from studies on polylactic acid (PLA)/halloysite nanotube (HNT) composites.
Table 1: Thermal Properties of PLA/HNT Nanocomposites with and without EBS [5]
| Material Composition | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallization Temp. (Tc) (°C) |
| Neat PLA | 60.5 | 168.0 | 115.5 |
| PLA + 1.5 wt% EBS | 59.8 | 167.5 | 118.0 |
| PLA + 3 wt% HNT | 60.1 | 167.8 | 112.1 |
| PLA + 3 wt% HNT + 1.5 wt% EBS | 59.5 | 167.2 | 116.3 |
| PLA + 3 wt% (HNT-EBS) | 59.6 | 167.4 | 117.5 |
Table 2: Mechanical Properties of PLA/HNT Nanocomposites with and without EBS [3]
| Material Composition | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat PLA | 2.1 ± 0.1 | 55 ± 2 | 3.5 ± 0.5 |
| PLA + 1.5 wt% EBS | 2.0 ± 0.1 | 53 ± 2 | 4.0 ± 0.6 |
| PLA + 3 wt% HNT | 2.3 ± 0.1 | 58 ± 3 | 3.0 ± 0.4 |
| PLA + 3 wt% HNT + 1.5 wt% EBS | 2.4 ± 0.1 | 60 ± 3 | 3.2 ± 0.5 |
| PLA + 3 wt% (HNT-EBS) | 2.5 ± 0.1 | 62 ± 3 | 3.1 ± 0.4 |
Table 3: Impact Strength of PLA/HNT Nanocomposites [4]
| Material Composition | Impact Strength (kJ/m²) |
| Neat PLA | 4.5 ± 0.3 |
| PLA + 2 wt% HNT | 3.8 ± 0.2 |
| PLA + 2 wt% HNT + 5 wt% EBS | 6.2 ± 0.4 |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of polymer nanocomposites using EBS as a dispersing agent.
Protocol 1: Surface Treatment of Halloysite Nanotubes (HNT) with EBS
This protocol describes the "wet-coating" method for treating HNT surfaces with EBS.[6]
Materials:
-
Halloysite Nanotubes (HNTs)
-
N,N'-Ethylenebis(stearamide) (EBS) powder
-
Laboratory turbo-mixer
-
Internal mixer
Procedure:
-
Dry the HNTs at 100°C for 48 hours to remove any adsorbed moisture.[6]
-
Dry-mix the dried HNTs with EBS powder in a laboratory turbo-mixer. A common weight ratio is 90:10 (HNT:EBS).[6]
-
Transfer the dry-mixed powder to an internal mixer.
-
Perform the "wet-coating" by mixing at a low speed (e.g., 30 rpm) for 5 minutes.[6]
-
Increase the mixing speed to a higher shear rate (e.g., 100 rpm) and continue mixing for 15 minutes to ensure a uniform coating of EBS on the HNTs.[6]
-
The resulting EBS-treated HNTs are ready for incorporation into the polymer matrix.
Protocol 2: Preparation of PLA/HNT/EBS Nanocomposites by Melt Compounding
This protocol details the fabrication of PLA nanocomposites using a twin-screw extruder.
Materials:
-
Polylactic acid (PLA) pellets
-
Untreated HNTs or EBS-treated HNTs (from Protocol 4.1)
-
N,N'-Ethylenebis(stearamide) (EBS) powder (if not pre-treating HNTs)
-
Twin-screw co-rotating extruder
Procedure:
-
Dry all components (PLA, HNTs, EBS-treated HNTs, and EBS) overnight at 60°C to prevent hydrolytic degradation during melt processing.[6]
-
Pre-mix the dried components in the desired weight ratios.
-
Set the temperature profile of the twin-screw extruder. For PLA, a typical profile from feeder to die is 160°C - 170°C - 180°C - 180°C - 175°C.
-
Set the screw speed of the extruder (e.g., 100-200 rpm).
-
Feed the pre-mixed materials into the extruder.
-
The extruded strand is then cooled in a water bath and pelletized.
-
The resulting nanocomposite pellets can be used for subsequent processing, such as injection molding or film casting, to produce specimens for characterization.
Protocol 3: Characterization of Mechanical Properties
This protocol outlines the standard procedures for evaluating the tensile and impact properties of the prepared nanocomposites.
4.3.1. Tensile Testing
-
Standard: ASTM D638 ("Standard Test Method for Tensile Properties of Plastics") or ASTM D3039 for fiber-reinforced composites.[1][7]
-
Specimen: Dog-bone shaped specimens, typically Type I as per ASTM D638, prepared by injection molding or cut from compression-molded sheets.
-
Procedure:
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section to measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[8]
-
Record the load and elongation data to determine tensile strength, Young's modulus, and elongation at break.
-
4.3.2. Impact Testing (Izod)
-
Standard: ASTM D256 ("Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics").
-
Specimen: Rectangular bars with a V-notch, prepared by injection molding or machined from compression-molded plaques.
-
Procedure:
-
Condition the specimens as described for tensile testing.
-
Secure the notched specimen in the vise of an Izod impact tester with the notch facing the pendulum.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed to break the specimen, which is reported as the impact strength (e.g., in kJ/m²).
-
Protocol 4: Characterization of Thermal Properties
These protocols describe the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the thermal characteristics of the nanocomposites.
4.4.1. Differential Scanning Calorimetry (DSC)
-
Standard: ASTM D3418 ("Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry").
-
Procedure:
-
Weigh a small sample (5-10 mg) of the nanocomposite into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its melting point (e.g., 200°C for PLA) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition (e.g., 0°C for PLA) to observe crystallization behavior (Tc).
-
Reheat the sample at a controlled rate (e.g., 10°C/min) to observe the glass transition temperature (Tg) and melting temperature (Tm).[5]
-
4.4.2. Thermogravimetric Analysis (TGA)
-
Standard: ASTM E1131 ("Standard Test Method for Compositional Analysis by Thermogravimetry").
-
Procedure:
-
Place a small sample (10-15 mg) of the nanocomposite in a TGA sample pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Continuously monitor and record the sample's weight as a function of temperature.
-
The resulting TGA curve provides information on the thermal stability and degradation profile of the material.
-
Conclusion
N,N'-Ethylenebis(stearamide) is a highly effective and versatile dispersing agent for a variety of nanoparticles in polymer composites. Its ability to improve nanoparticle dispersion through surface modification leads to enhanced mechanical and thermal properties of the final material. The protocols outlined in these application notes provide a solid foundation for researchers to successfully incorporate EBS into their polymer nanocomposite systems and to characterize the resulting improvements in material performance. Careful control of processing parameters and adherence to standardized testing procedures are crucial for obtaining reliable and reproducible results.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. Preparation of Poly(L-lactide)-b-poly(ethylene glycol)-b-poly(L-lactide)/Zinc Oxide Nanocomposite Bioplastics for Potential Use as Flexible and Antibacterial Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
Application of N,N'-Ethylenebis(stearamide) as a Nucleating Agent in Poly(L-lactic acid)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(L-lactic acid) (PLLA), a biodegradable and biocompatible polyester, has garnered significant attention for various applications, including in the biomedical and pharmaceutical fields. However, its inherently slow crystallization rate often leads to materials with low crystallinity and poor thermal and mechanical properties, limiting its practical use. To overcome these limitations, nucleating agents are incorporated to accelerate the crystallization process. N,N'-Ethylenebis(stearamide) (EBS), a synthetic fatty amide, has been identified as an effective organic nucleating agent for PLLA.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing EBS to enhance the crystallization of PLLA.
EBS promotes heterogeneous nucleation in PLLA, leading to a faster crystallization rate, a higher degree of crystallinity, and a finer spherulitic morphology.[1][3][4] These changes in the crystalline structure of PLLA can significantly improve its heat resistance and mechanical performance.[2][5] The optimal concentration of EBS is crucial for achieving the desired properties, with studies suggesting that concentrations around 1 wt% are highly effective.[3][6]
Mechanism of Action
N,N'-Ethylenebis(stearamide) acts as a heterogeneous nucleating agent within the PLLA matrix. While the precise molecular interactions are a subject of ongoing research, it is proposed that the amide groups within the EBS structure can interact with the carbonyl groups of PLLA through hydrogen bonding.[7] This interaction facilitates the arrangement of PLLA chains into ordered structures, creating nucleation sites for crystal growth. The long aliphatic chains of EBS are also thought to co-crystallize or provide a template for the epitaxial growth of PLLA crystals. This leads to a significant increase in the number of nucleation sites, resulting in a larger number of smaller spherulites.[3][4]
Caption: Proposed mechanism of EBS-induced nucleation in PLLA.
Quantitative Data Summary
The incorporation of EBS significantly influences the thermal and crystallization properties of PLLA. The following tables summarize key quantitative data from various studies.
Table 1: Effect of EBS on the Crystallization Properties of PLLA
| EBS Concentration (wt%) | Crystallization Peak Temperature (Tc) (°C) | Crystallization Half-Time (t1/2) (min) at 110°C | Degree of Crystallinity (%) | Reference |
| 0 (Neat PLLA) | No distinct peak during cooling | ~10 | ~10 | [6][8] |
| 0.3 | Increased | Reduced | Increased | [6] |
| 1.0 | Most obvious and sharp peak | 1.4 - 1.61 | ~30-40 | [3][6] |
| 2.0 | Weaker peak than 1% | Increased from 1% | Maintained at ~6.9-8.8 at 80°C | [6] |
Table 2: Effect of EBS on Spherulite Morphology of PLLA
| EBS Concentration (wt%) | Spherulite Size | Spherulite Number | Reference |
| 0 (Neat PLLA) | Large | Small | [3] |
| 1.0 | Dramatically decreased | Large | [3][4] |
Experimental Protocols
The following protocols provide a general framework for preparing and characterizing PLLA/EBS blends. Researchers should adapt these protocols based on their specific materials and equipment.
Protocol 1: Preparation of PLLA/EBS Blends by Melt Blending
This protocol describes the preparation of PLLA/EBS blends using a melt blending technique, which is a common and scalable method.
Materials:
-
Poly(L-lactic acid) (PLLA) pellets (e.g., Ingeo™ 2500HP)
-
N,N'-Ethylenebis(stearamide) (EBS) powder
-
Internal mixer or twin-screw extruder
Procedure:
-
Drying: Dry the PLLA pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture. Dry the EBS powder at 100°C for 2 hours.[6]
-
Premixing: Physically mix the dried PLLA pellets and EBS powder at the desired weight ratio (e.g., 99:1 for 1 wt% EBS).
-
Melt Blending:
-
Set the temperature of the internal mixer or extruder to 180-190°C.
-
Feed the premixed PLLA and EBS into the mixer/extruder.
-
Melt blend the materials for 5-10 minutes at a screw speed of 50-100 rpm to ensure homogeneous dispersion of EBS.
-
-
Sample Preparation:
-
For thermal analysis and morphological studies, the blended material can be compression molded into thin films (e.g., 0.5 mm thickness) at 190°C for 3-5 minutes under a pressure of 10 MPa, followed by rapid quenching in cold water to obtain amorphous samples.
-
For mechanical testing, the blend can be injection molded into standard test specimens (e.g., ASTM D638 for tensile properties).
-
Caption: Workflow for PLLA/EBS blend preparation.
Protocol 2: Characterization of Crystallization Behavior by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions and crystallization kinetics of the PLLA/EBS blends.
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Use a small sample (5-10 mg) of the prepared PLLA/EBS blend.
-
Non-isothermal Crystallization:
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min to erase any prior thermal history.
-
Hold the sample at 200°C for 3-5 minutes to ensure complete melting.
-
Cool the sample to room temperature at a controlled cooling rate (e.g., 10°C/min). The exothermic peak observed during cooling corresponds to the crystallization temperature (Tc).
-
Reheat the sample to 200°C at 10°C/min to observe the glass transition temperature (Tg) and melting temperature (Tm). The degree of crystallinity (Xc) can be calculated from the melting enthalpy.
-
-
Isothermal Crystallization:
-
Heat the sample to 200°C and hold for 3-5 minutes.
-
Rapidly cool the sample to a specific isothermal crystallization temperature (e.g., 110°C).
-
Hold the sample at this temperature until crystallization is complete (indicated by the return of the heat flow signal to the baseline). The time to reach the peak of the exothermic crystallization curve is the crystallization half-time (t1/2).
-
Protocol 3: Observation of Spherulitic Morphology by Polarized Optical Microscopy (POM)
POM is used to visualize the spherulitic morphology of the PLLA/EBS blends.
Equipment:
-
Polarized Optical Microscope with a hot stage
Procedure:
-
Sample Preparation: Place a small amount of the PLLA/EBS blend between two glass slides and heat on the hot stage to 200°C to melt the sample into a thin film.
-
Isothermal Crystallization Observation:
-
Rapidly cool the molten sample to the desired isothermal crystallization temperature (e.g., 120°C).
-
Observe the growth of spherulites under crossed polarizers as a function of time.
-
Capture images at different time intervals to monitor the nucleation density and spherulite growth rate.
-
Logical Relationships and Effects
The addition of EBS to PLLA initiates a cascade of effects that ultimately influence the material's final properties. The concentration of EBS is a critical parameter in this relationship.
Caption: Relationship between EBS concentration and PLLA properties.
Conclusion
N,N'-Ethylenebis(stearamide) is a highly effective nucleating agent for PLLA, capable of significantly accelerating its crystallization rate and refining its crystalline morphology. By following the provided protocols, researchers can systematically investigate the influence of EBS on PLLA and tailor its properties for specific applications in research, and drug development. The use of EBS offers a practical and efficient method to enhance the performance of PLLA-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Crystallization of Polylactic Acid with Organic Nucleating Agents under Quiescent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Quantification of N,N'-Ethylenebis(stearamide) in Polymers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Ethylenebis(stearamide) (EBS) is a synthetic wax widely utilized as a lubricant, processing aid, and mold release agent in the manufacturing of various polymers, including polyethylene (PE), polypropylene (PP), and ethylene vinyl acetate (EVA). Its presence and concentration are critical to the final product's properties and performance. Accurate quantification of EBS is therefore essential for quality control, product development, and regulatory compliance. This document provides detailed application notes and protocols for the quantification of EBS in polymers using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD).
Principle of Detection: Evaporative Light Scattering Detector (ELSD)
EBS lacks a significant UV chromophore, making conventional UV detection in HPLC challenging. The ELSD is an ideal alternative for detecting non-volatile analytes like EBS. The principle involves three main steps:
-
Nebulization: The HPLC eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol of droplets.
-
Evaporation: The aerosol passes through a heated drift tube where the mobile phase evaporates, leaving behind solid particles of the non-volatile analyte (EBS).
-
Detection: A light source illuminates the analyte particles, and a photodetector measures the scattered light. The intensity of the scattered light is proportional to the mass of the analyte.
Experimental Protocols
Protocol 1: Quantification of EBS in Ethylene Vinyl Acetate (EVA) by NP-HPLC-ELSD
This protocol is based on a validated method for the determination of EBS in EVA polymers.[1]
1. Sample Preparation: Dissolution-Precipitation Extraction
a. Weigh approximately 1 gram of the EVA polymer sample into a glass vial. b. Add 10 mL of a chloroform/methanol (90:10 v/v) mixture. This solvent mixture has been shown to be effective for dissolving EBS.[1] c. Cap the vial and heat at 60°C for 30 minutes with occasional vortexing to ensure complete dissolution of the polymer. d. After dissolution, cool the solution to room temperature. e. Add 20 mL of methanol as a non-solvent to precipitate the polymer. f. Agitate the mixture gently and allow it to stand for 15 minutes to ensure complete precipitation. g. Filter the solution through a 0.45 µm PTFE syringe filter to separate the precipitated polymer. The filtrate contains the extracted EBS. h. The filtrate is now ready for HPLC analysis.
2. HPLC-ELSD Conditions
-
HPLC System: Agilent 1100 Series or equivalent
-
Column: Diol, 5 µm, 250 x 4.6 mm
-
Mobile Phase: 100% Chloroform
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 20 µL
-
ELSD: Sedex 85 or equivalent
-
Drift Tube Temperature: 40°C
-
Nebulizer Gas (Nitrogen) Pressure: 2.5 bar
3. Standard Preparation and Calibration
a. Prepare a stock solution of EBS (1 mg/mL) in chloroform/methanol (90:10 v/v). b. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 100 µg/mL. c. Inject the calibration standards into the HPLC-ELSD system and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.
Protocol 2: Quantification of EBS in Polyethylene (PE) and Polypropylene (PP) by NP-HPLC-ELSD
This protocol is an adaptation for polyolefins, which are generally more resistant to dissolution.
1. Sample Preparation: Dissolution-Precipitation Extraction
a. Cryogenically grind the polymer sample to a fine powder to increase the surface area for extraction. b. Weigh approximately 2 grams of the powdered polymer into a high-pressure extraction vessel. c. Add 20 mL of xylene (a high-boiling point aromatic solvent capable of dissolving polyolefins and EBS at elevated temperatures). d. Seal the vessel and heat to 130°C for 1 hour with stirring to dissolve the polymer. e. Cool the solution to approximately 90°C. f. Slowly add 40 mL of isopropanol (a non-solvent) while stirring to precipitate the polymer. g. Allow the mixture to cool to room temperature. h. Filter the mixture through a 0.45 µm PTFE syringe filter. i. Evaporate the filtrate to dryness under a stream of nitrogen. j. Reconstitute the residue in 10 mL of chloroform for HPLC analysis.
2. HPLC-ELSD Conditions
-
HPLC System: Waters Alliance 2695 or equivalent
-
Column: Silica, 5 µm, 250 x 3 mm
-
Mobile Phase: Chloroform/Ethanol (94:6 v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
ELSD: Polymer Laboratories PL-ELS 1000 or equivalent
-
Evaporator Temperature: 80°C
-
Nebulizer Temperature: 50°C
-
Gas Flow Rate (Nitrogen): 1.2 L/min
3. Standard Preparation and Calibration
a. Follow the same procedure as in Protocol 1, using chloroform as the solvent for the stock and calibration standards.
Data Presentation
Table 1: HPLC-ELSD Method Parameters for EBS Quantification
| Parameter | Method 1 (for EVA)[1] | Method 2 (for PE/PP) |
| Column | Diol, 5 µm, 250 x 4.6 mm | Silica, 5 µm, 250 x 3 mm |
| Mobile Phase | 100% Chloroform | Chloroform/Ethanol (94:6 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 50°C | 45°C |
| Injection Volume | 20 µL | 10 µL |
| ELSD Drift Tube Temp. | 40°C | 80°C (Evaporator) |
| ELSD Nebulizer Temp. | - | 50°C |
| ELSD Gas Pressure/Flow | 2.5 bar | 1.2 L/min |
Table 2: Quantitative Performance Data for Method 1 [1]
| Parameter | Value |
| Linearity (r) | 0.9983 |
| Accuracy (%) | 99.6 |
| Precision (RSD%) | 1.95 |
| Limit of Detection (LOD) | 0.8 µg/mL |
| Limit of Quantification (LOQ) | 2.0 µg/mL |
| Intra-day Precision (Extraction) | 9.1% |
| Day-to-day Precision (Extraction) | 9.9% |
Mandatory Visualization
Caption: Experimental workflow for the quantification of EBS in polymers.
Caption: Logical relationship of the dissolution-precipitation extraction process.
References
Application Notes and Protocols: Surface Modification of Halloysite Nanotubes with N,N'-Ethylenebis(stearamide)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halloysite nanotubes (HNTs) are naturally occurring aluminosilicate clay nanotubes with a hollow tubular structure. Their unique morphology, high surface area, and biocompatibility make them attractive materials for various applications, including as reinforcing fillers in polymer composites and as carriers for the controlled release of active molecules. However, the hydrophilic nature of the HNT surface can lead to poor dispersion in hydrophobic polymer matrices and limit their interaction with non-polar substances.
Surface modification of HNTs with N,N'-Ethylenebis(stearamide) (EBS), a fatty acid bis-amide, is a facile and effective method to render the nanotube surface more hydrophobic. This modification enhances their compatibility with non-polar polymers, leading to improved dispersion and interfacial adhesion. The interaction between EBS and HNTs is primarily based on hydrogen bonding between the amide groups of EBS and the aluminol (Al-OH) groups present on the inner and outer surfaces of the halloysite nanotubes.[1][2] This application note provides detailed protocols for the surface modification of HNTs with EBS and the subsequent characterization of the modified nanotubes.
Data Presentation
While specific quantitative data for surface energy, contact angle, and zeta potential of EBS-modified HNTs are not extensively reported in the reviewed literature, the following table summarizes the expected qualitative changes and provides a template for researchers to populate with their own data. Thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) are key techniques to confirm successful modification.
| Parameter | Pristine Halloysite Nanotubes (HNTs) | EBS-Modified Halloysite Nanotubes (HNTs-EBS) | Rationale for Change |
| Appearance | White to off-white powder | White to off-white powder | No significant change in visual appearance is expected. |
| Surface Nature | Hydrophilic | Hydrophobic | The long stearamide chains of EBS impart a non-polar character to the HNT surface. |
| Dispersion in Non-Polar Solvents | Poor | Good | Improved compatibility with non-polar media due to the hydrophobic surface. |
| Thermogravimetric Analysis (TGA) | Initial weight loss due to adsorbed water, followed by dehydroxylation at higher temperatures. | Additional weight loss steps corresponding to the decomposition of the EBS coating.[2] | The organic EBS molecule decomposes at specific temperatures, providing evidence of its presence on the HNT surface. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for Al-OH and Si-O stretching. | Broadening and shifting of Al-OH peaks, appearance of new peaks corresponding to C-H and N-H stretching from EBS.[1] | Indicates hydrogen bonding between the HNT surface and the amide groups of EBS. |
| Surface Energy | High | Low (Expected) | The presence of non-polar hydrocarbon chains from EBS is expected to lower the surface energy. |
| Water Contact Angle | Low (Expected) | High (Expected) | A more hydrophobic surface will result in a larger contact angle with water. |
| Zeta Potential | Negative | Less Negative (Expected) | The coating of the negatively charged HNT surface with a neutral molecule like EBS may reduce the overall surface charge. |
Experimental Protocols
Protocol 1: Surface Modification of Halloysite Nanotubes with EBS (Dry-Mixing Method)
This protocol describes a solvent-free method for the surface modification of HNTs with EBS.
Materials:
-
Halloysite nanotubes (HNTs), dried at 100-120°C for 24 hours before use.
-
N,N'-Ethylenebis(stearamide) (EBS) powder.
Equipment:
-
High-speed laboratory mixer (e.g., turbo-mixer) or a laboratory internal mixer (e.g., Brabender Plastograph).
-
Oven.
Procedure:
-
Pre-drying: Dry the required amount of HNTs in an oven at 100-120°C for 24 hours to remove any adsorbed water.
-
Weighing: Weigh the dried HNTs and EBS powder in the desired weight ratio (e.g., 90:10, 80:20, or 70:30 HNT:EBS).
-
Dry-Mixing:
-
Using a Turbo-Mixer: Place the weighed HNTs and EBS into the mixing chamber of the turbo-mixer. Mix at high speed for 5-10 minutes to ensure a homogeneous dry blend.
-
Using an Internal Mixer: For a more intensive mixing and coating, a laboratory internal mixer can be used.
-
Set the mixing temperature to a value below the melting point of EBS (e.g., 80°C, 120°C, or 160°C).[1]
-
Set the rotor speed (e.g., 50-100 rpm).
-
Add the dried HNTs to the pre-heated mixing chamber and allow them to equilibrate for 2-3 minutes.
-
Add the EBS powder and continue mixing for a set duration (e.g., 10-60 minutes).[1]
-
-
-
Cooling and Collection: After mixing, allow the mixture to cool down to room temperature. The resulting white powder is the EBS-modified HNTs.
-
Storage: Store the modified HNTs in a desiccator to prevent moisture absorption.
Protocol 2: Characterization of EBS-Modified Halloysite Nanotubes
A. Thermogravimetric Analysis (TGA)
Objective: To confirm the presence of EBS on the HNT surface and quantify the amount of coating.
Procedure:
-
Place 5-10 mg of the sample (pristine HNTs or EBS-modified HNTs) into a TGA crucible (alumina or platinum).
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Analysis: Compare the TGA curves of pristine and modified HNTs. The weight loss corresponding to the decomposition of EBS will be evident in the curve of the modified sample, typically in the range of 250-450°C.[2] The percentage of weight loss in this region can be used to estimate the amount of EBS coated on the HNTs.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups and confirm the interaction between EBS and HNTs.
Procedure:
-
Prepare a KBr pellet of the sample by mixing a small amount of the sample (pristine HNTs or EBS-modified HNTs) with dry potassium bromide (KBr) powder and pressing it into a transparent disk.
-
Alternatively, use an ATR-FTIR spectrometer for direct analysis of the powder sample.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Compare the spectra of pristine HNTs, EBS, and EBS-modified HNTs. Look for:
-
In the EBS-modified HNT spectrum, the appearance of characteristic peaks for EBS, such as C-H stretching vibrations (~2850-2920 cm⁻¹) and amide I (C=O stretching, ~1640 cm⁻¹) and amide II (N-H bending, ~1540 cm⁻¹) bands.
-
A broadening or shift in the Al-OH stretching bands (~3620 and 3695 cm⁻¹) of the HNTs, indicating their involvement in hydrogen bonding with the amide groups of EBS.[1]
-
C. Scanning Electron Microscopy (SEM)
Objective: To observe the morphology of the HNTs and the effect of the EBS coating.
Procedure:
-
Mount a small amount of the powder sample onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the sample using a scanning electron microscope at various magnifications.
-
Analysis: Compare the SEM images of pristine and modified HNTs. The EBS coating may appear as a thin layer on the surface of the nanotubes, and the modification should not significantly alter the tubular morphology of the HNTs. The coating may also reduce the tendency of the nanotubes to agglomerate.
Mandatory Visualizations
Caption: Experimental workflow for the surface modification and characterization of HNTs.
References
Application Notes and Protocols: The Role of N,N'-Ethylenebis(stearamide) in Improving Polymer Processability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Ethylenebis(stearamide) (EBS), a synthetic wax, is a multifunctional processing aid extensively utilized in the polymer industry. Its primary role is to enhance the processability of a wide range of thermoplastic and thermosetting resins. EBS functions as both an internal and external lubricant, a mold release agent, a dispersing agent for fillers and pigments, and an anti-blocking agent. By reducing melt viscosity and friction during processing, EBS allows for lower processing temperatures and energy consumption, improved melt flow, and enhanced surface finish of the final product. This document provides detailed application notes, quantitative data on its effects, and experimental protocols for incorporating and evaluating EBS in various polymer systems.
Introduction to N,N'-Ethylenebis(stearamide) (EBS)
N,N'-Ethylenebis(stearamide) is a waxy solid with a high melting point, derived from the reaction of stearic acid and ethylenediamine. Its molecular structure, featuring a polar amide core and two long non-polar fatty acid chains, imparts its versatile properties as a polymer additive. This dual nature allows it to function as both an internal and external lubricant. EBS is compatible with a wide array of polymers, including Polyvinyl Chloride (PVC), Polyolefins (Polyethylene and Polypropylene), Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), and Polyethylene Terephthalate (PET).[1]
Mechanism of Action: A Dual Lubrication Role
The effectiveness of EBS in improving polymer processability stems from its ability to act as both an internal and external lubricant.
-
Internal Lubrication: When mixed with a polymer melt, the non-polar stearamide chains of EBS are compatible with the polymer matrix. This compatibility allows some EBS molecules to penetrate the polymer chains, reducing the intermolecular friction and thereby lowering the melt viscosity. This internal lubrication effect enhances the flowability of the polymer.
-
External Lubrication: Due to its limited compatibility with most polymers, a portion of the EBS migrates to the surface of the polymer melt during processing. This creates a lubricating layer at the interface between the polymer and the hot metal surfaces of processing equipment, such as extruder barrels, screws, and molds. This external lubrication reduces the friction between the polymer and the machinery, preventing sticking and improving the release of the final product.
Quantitative Effects on Polymer Processability
The addition of EBS has a measurable impact on the rheological and processing properties of polymers. The following tables summarize the quantitative effects of EBS on key processability parameters.
Table 1: Effect of EBS on Melt Flow Rate (MFR) of Glass Fiber Reinforced ABS and SAN [2]
| Polymer Matrix | EBS Concentration (wt%) | Melt Flow Rate (g/10 min) |
| Glass Fiber/ABS/SAN | 0.0 | 3.2 |
| Glass Fiber/ABS/SAN | 0.5 | 3.8 |
| Glass Fiber/ABS/SAN | 1.0 | 4.5 |
| Glass Fiber/ABS/SAN | 1.5 | 5.2 |
| Glass Fiber/ABS/SAN | 2.0 | 5.9 |
Data sourced from a study on glass fiber reinforced Acrylonitrile Butadiene Styrene (ABS) and Styrene Acrylonitrile (SAN) composites.[2]
Table 2: General Effect of EBS on Processing Parameters of Various Polymers
| Polymer | EBS Concentration (phr) | Effect on Melt Viscosity | Effect on Processing Torque | Effect on Extrusion Pressure |
| Rigid PVC | 0.5 - 1.5 | Reduction | Reduction | Reduction |
| Polypropylene | 0.2 - 1.0 | Reduction | Reduction | Not specified |
| Polyethylene | 0.2 - 1.0 | Reduction | Reduction | Not specified |
| ABS | 0.5 - 2.0 | Reduction | Reduction | Not specified |
Note: The values in Table 2 are typical ranges and the actual effects can vary depending on the specific grade of the polymer, other additives in the formulation, and the processing conditions.
Experimental Protocols
Protocol for Compounding EBS into Polymers using a Twin-Screw Extruder
This protocol provides a general procedure for incorporating EBS into a polymer matrix. Specific parameters should be optimized for the particular polymer and equipment used.
Materials and Equipment:
-
Polymer resin (e.g., PVC, Polypropylene, Polyethylene)
-
N,N'-Ethylenebis(stearamide) (EBS) powder or granules
-
Co-rotating twin-screw extruder[3]
-
Gravimetric or volumetric feeders[4]
-
Strand pelletizer
-
Water bath for cooling
Procedure:
-
Premixing: Dry blend the polymer resin and EBS at the desired concentration (e.g., 0.5, 1.0, 1.5, 2.0 wt%). For laboratory-scale batches, this can be done in a high-speed mixer.[5]
-
Extruder Setup:
-
Set the temperature profile of the extruder zones. A typical profile for polyolefins might be: Zone 1 (feed): 170°C, Zone 2: 180°C, Zone 3: 190°C, Zone 4: 200°C, Die: 200°C. For PVC, a lower temperature profile is generally used.
-
Set the screw speed. A common starting point is 200-300 rpm.[6]
-
-
Compounding:
-
Feed the premixed blend into the main hopper of the extruder using a calibrated feeder.[4]
-
The molten polymer compound will be extruded as strands.
-
-
Pelletizing:
-
Cool the extruded strands in a water bath.
-
Feed the cooled strands into a pelletizer to produce compounded pellets.
-
-
Drying: Dry the pellets to remove any surface moisture before further processing or testing.
Protocol for Evaluating the Effect of EBS on Melt Flow Rate (MFR)
This protocol follows the ASTM D1238 standard for determining the MFR of a thermoplastic polymer.
Materials and Equipment:
-
Compounded polymer pellets with varying concentrations of EBS
-
Melt flow indexer (extrusion plastometer)
-
Analytical balance
-
Timer
Procedure:
-
Set Test Conditions:
-
Set the temperature of the melt flow indexer barrel according to the standard for the specific polymer (e.g., 230°C for polypropylene, 190°C for polyethylene).
-
Select the appropriate test load (piston weight) as specified in the standard.
-
-
Sample Loading:
-
Charge the barrel of the melt flow indexer with a specified amount of the dried compounded pellets.
-
-
Preheating: Allow the polymer to preheat in the barrel for a specified time (typically 5-7 minutes) to reach thermal equilibrium.
-
Extrusion and Measurement:
-
The piston is released, and the molten polymer is extruded through a standard die.
-
After a specified period, a sample of the extrudate is cut.
-
The collected sample is weighed accurately.
-
-
Calculation: The MFR is calculated in grams per 10 minutes using the following formula: MFR (g/10 min) = (mass of extrudate in grams / time of extrusion in seconds) * 600
Protocol for Evaluating the Effect of EBS on Torque Rheometry
Torque rheometry is used to evaluate the fusion characteristics and melt viscosity of polymer compounds, particularly for PVC.
Materials and Equipment:
-
Compounded polymer powder or pellets with varying concentrations of EBS
-
Torque rheometer (e.g., Brabender or Haake type) with a heated mixing chamber and rotors
Procedure:
-
Set Test Conditions:
-
Sample Loading: Charge a specified amount of the polymer compound into the preheated mixing chamber.
-
Data Recording: Record the torque and melt temperature as a function of time.
-
Analysis:
-
Fusion Time: The time taken to reach the fusion peak (maximum torque) indicates the rate of gelation. A shorter fusion time can be an effect of internal lubrication.
-
Equilibrium Torque: The stable torque value after fusion is related to the melt viscosity. A lower equilibrium torque indicates a lower melt viscosity and improved processability.[7]
-
Thermal Stability: The time at which the torque begins to rise again after the equilibrium phase can indicate the onset of thermal degradation.
-
Applications in Drug Development
While not a direct pharmaceutical ingredient, the role of EBS in polymer processing is relevant to drug development in the following areas:
-
Hot-Melt Extrusion (HME): HME is increasingly used to produce solid dispersions of poorly soluble drugs in polymer matrices. EBS can be used as a processing aid to reduce the extrusion temperature, which is critical for thermally sensitive active pharmaceutical ingredients (APIs). It can also improve the homogeneity of the drug-polymer blend.
-
Medical Device Manufacturing: Many medical devices and drug delivery systems are made from polymers. EBS can be used to improve the manufacturing process of these devices, ensuring consistent quality and performance.
-
Packaging: EBS is used in the production of polymer films and containers for pharmaceutical packaging. Its anti-blocking properties are particularly useful in film applications.
Conclusion
N,N'-Ethylenebis(stearamide) is a highly effective and versatile processing aid that significantly improves the processability of a wide range of polymers. Its dual functionality as an internal and external lubricant leads to reduced melt viscosity, lower processing temperatures, and improved mold release. The quantitative data and experimental protocols provided in these application notes offer a framework for researchers and scientists to effectively utilize EBS to optimize their polymer processing operations and develop high-quality polymer-based products.
References
Application Notes and Protocols: N,N'-Ethylenebis(stearamide) as a Release Agent in Injection Molding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Ethylenebis(stearamide) (EBS) as a release agent in injection molding processes. The information is intended to guide researchers and professionals in optimizing molding operations, improving product quality, and ensuring process efficiency.
Introduction
N,N'-Ethylenebis(stearamide), a synthetic wax, is a widely utilized additive in the plastics industry, functioning as both an internal and external lubricant.[1][2][3] Its multifaceted nature makes it an effective mold release agent, antistatic agent, and dispersant in a variety of thermoplastic and thermosetting polymers.[4][5] EBS is a waxy white solid, available in powder or bead form, derived from the reaction of ethylenediamine and stearic acid.[3][6]
Mechanism of Action
EBS's efficacy as a release agent stems from its dual-lubrication mechanism. It exhibits limited compatibility with most polymers, allowing it to migrate to the surface of the molten polymer during processing.[7] This migration forms a thin lubricating layer at the interface between the polymer and the mold surface, reducing friction and facilitating easy ejection of the molded part.[7][8]
Internal Lubrication: The polar amide groups within the EBS molecule are compatible with the polymer matrix to a certain extent. This partial compatibility allows EBS to reduce the intermolecular friction between polymer chains, thereby lowering the melt viscosity and improving flow characteristics.[7][9]
External Lubrication: Due to its long, non-polar fatty acid chains, EBS has limited solubility in the polymer melt. This incompatibility drives the migration of EBS to the surface of the polymer, creating a lubricating film. This external layer minimizes adhesion between the molten plastic and the metal surfaces of the mold, significantly reducing the force required for demolding.[7][9]
Quantitative Data on Performance
The addition of EBS can have a significant impact on processing parameters and the physical properties of the final product. The following tables summarize the quantitative effects of lubricants, including those with similar functionalities to EBS, on injection molding performance.
| Parameter | Polymer | Lubricant Concentration | Observation |
| Processing Temperature | Polypropylene Copolymer | 0.5% (Proprietary Lubricant) | 8% reduction[8] |
| Cycle Time | Polypropylene Copolymer | 0.5% (Proprietary Lubricant) | 34.5% reduction[8] |
| Output | Not Specified | "Modest Amount" | 32% increase at 50 rpm[10] |
| Output | Not Specified | "Modest Amount" | 14% increase at 100 rpm[10] |
Table 1: Effect of Internal Lubricants on Processing Efficiency
| Property | Polymer System | EBS Concentration | Result |
| Flexural Modulus | Glass Fiber Reinforced ABS/SAN | Increased up to 1.5% | Increased[11] |
| Flexural Modulus | Glass Fiber Reinforced ABS/SAN | 2% | Decreased[11] |
| Heat Deflection Temperature (HDT) | Glass Fiber Reinforced ABS/SAN | Increasing Concentration | Increased[11] |
| Vicat Softening Temperature (VST) | Glass Fiber Reinforced ABS/SAN | Increasing Concentration | Increased[11] |
| Tensile Modulus | Polypropylene (PP) | Increasing Stearamide Concentration | Decreased |
Table 2: Influence of EBS on Mechanical and Thermal Properties
Experimental Protocols
Protocol for Evaluating the Efficacy of EBS as a Mold Release Agent
Objective: To determine the optimal concentration of EBS for reducing mold release force and cycle time in the injection molding of a specific polymer.
Materials and Equipment:
-
Injection molding machine
-
Test mold with provisions for measuring ejection force
-
Polymer resin (e.g., Polypropylene, ABS, Polystyrene)
-
N,N'-Ethylenebis(stearamide) (EBS) powder or masterbatch
-
Precision scale
-
Tumble blender or twin-screw extruder for compounding
-
Tensile tester, impact tester, and other mechanical property testing equipment
Methodology:
-
Material Preparation:
-
Dry the polymer resin according to the manufacturer's specifications.
-
Prepare several batches of the polymer compounded with varying concentrations of EBS (e.g., 0%, 0.25%, 0.5%, 0.75%, 1.0% by weight). Ensure homogenous mixing using a tumble blender for simple mixing or a twin-screw extruder for thorough compounding.
-
-
Injection Molding:
-
Set up the injection molding machine with the test mold.
-
Establish a baseline process with the neat polymer (0% EBS). Record all processing parameters: melt temperature, mold temperature, injection pressure, holding pressure, cooling time, and cycle time.
-
For each batch of EBS-compounded polymer, mold a statistically significant number of parts (e.g., 20-30).
-
During each cycle, record the peak ejection force required to demold the part.
-
Attempt to optimize the cycle time for each concentration by gradually reducing the cooling time until part quality is compromised (e.g., warping, sink marks).
-
-
Data Analysis:
-
Calculate the average mold release force and standard deviation for each EBS concentration.
-
Determine the minimum achievable cycle time for each concentration.
-
Plot the mold release force and cycle time as a function of EBS concentration.
-
-
Mechanical Property Testing:
-
Condition the molded parts according to relevant ASTM or ISO standards.
-
Perform tensile testing, impact testing (e.g., Izod or Charpy), and any other relevant mechanical tests on specimens from each EBS concentration.
-
Analyze the effect of EBS concentration on the mechanical properties of the polymer.
-
Protocol for Assessing the Impact of EBS on Polymer Mechanical Properties
Objective: To quantify the effect of different concentrations of EBS on the key mechanical properties of an injection-molded polymer.
Materials and Equipment:
-
Same as in Protocol 4.1.
Methodology:
-
Material Preparation and Molding:
-
Follow the material preparation and injection molding steps outlined in Protocol 4.1 to produce test specimens (e.g., tensile bars, impact bars) with varying EBS concentrations.
-
-
Tensile Testing (e.g., ASTM D638):
-
Conduct tensile tests on at least five specimens from each EBS concentration.
-
Record the tensile strength, modulus of elasticity, and elongation at break for each specimen.
-
Calculate the average and standard deviation for each property at each concentration.
-
-
Impact Testing (e.g., ASTM D256 - Izod):
-
Conduct notched Izod impact tests on at least five specimens from each EBS concentration.
-
Record the impact strength for each specimen.
-
Calculate the average and standard deviation for impact strength at each concentration.
-
-
Hardness Testing (e.g., ASTM D785 - Rockwell):
-
Measure the Rockwell hardness of at least five specimens from each EBS concentration.
-
Calculate the average and standard deviation for hardness at each concentration.
-
-
Data Analysis and Reporting:
-
Compile the results in a tabular format, comparing the mechanical properties of the polymer at different EBS concentrations.
-
Analyze the trends to determine the impact of EBS on the material's performance.
-
Visualizations
Caption: Dual lubrication mechanism of EBS in injection molding.
Caption: Experimental workflow for evaluating EBS performance.
Conclusion
N,N'-Ethylenebis(stearamide) is a highly effective and versatile release agent for a wide range of polymers in injection molding. Its dual-action lubrication mechanism not only facilitates easier part ejection but can also improve processing efficiency by reducing cycle times and processing temperatures. However, it is crucial to experimentally determine the optimal concentration for a specific application, as excessive amounts may negatively impact the mechanical properties of the final product. The protocols and data presented in these notes provide a solid foundation for researchers and professionals to effectively utilize EBS in their injection molding processes.
References
- 1. polymeradd.co.th [polymeradd.co.th]
- 2. EBS N N'-Ethylenebis(stearamide) CAS 110-30-5 - Buy N N'-Ethylenebis(stearamide), CAS 110-30-5, lubricant Product on BOSS CHEMICAL [bosschemical.com]
- 3. atamankimya.com [atamankimya.com]
- 4. aksci.com [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. axelplast.com [axelplast.com]
- 9. Functions of Internal and External Lubrication of PVC Lubricant [faithind.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating N,N'-Ethylenebis(stearamide) into Controlled-Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N,N'-Ethylenebis(stearamide) (EBS) as a key excipient in the development of controlled-release drug delivery systems. EBS, a synthetic wax, offers significant potential as a hydrophobic matrix-forming agent for oral solid dosage forms.
Application Notes
Introduction to N,N'-Ethylenebis(stearamide) (EBS)
N,N'-Ethylenebis(stearamide), also known as EBS, is a waxy solid derived from the reaction of ethylenediamine and stearic acid.[1] It is widely recognized for its lubricating and release-agent properties in the plastics industry.[2] In the pharmaceutical context, its inertness, high melting point (approximately 144-146 °C), and hydrophobic nature make it an excellent candidate for creating controlled-release drug formulations.[2] EBS is practically insoluble in water, which is a key characteristic for a hydrophobic matrix former.
Mechanism of Controlled Release with EBS
When incorporated into a tablet matrix, EBS does not dissolve in gastrointestinal fluids. Instead, it forms a porous, inert matrix through which the active pharmaceutical ingredient (API) must diffuse to be released. The drug release is primarily governed by a diffusion-controlled mechanism. The intricate network of channels and pores within the EBS matrix dictates the rate at which the surrounding fluids can penetrate the tablet and dissolve the API, which then diffuses out. The concentration of EBS in the formulation is a critical factor; higher concentrations generally lead to a more tortuous and less porous matrix, resulting in a slower drug release rate.
Advantages of Using EBS in Controlled-Release Systems
-
Effective Release Retardation: Its pronounced hydrophobicity provides a significant barrier to water penetration, allowing for sustained drug release over an extended period.
-
Inertness and Biocompatibility: EBS is a non-reactive and non-toxic compound, ensuring it does not interact with the API or cause adverse effects in the body.[1]
-
Lubricating Properties: EBS also acts as a lubricant during the tablet manufacturing process, which can simplify formulation by reducing the need for additional lubricants.
-
High Melting Point: Its high melting point makes it suitable for manufacturing processes that involve heat, such as melt granulation, without premature melting.
-
Cost-Effectiveness: Compared to some specialized pharmaceutical polymers, EBS can be a more economical choice for a hydrophobic matrix former.
Applications in Drug Delivery
EBS is particularly well-suited for the formulation of controlled-release tablets for drugs that require a prolonged therapeutic effect, reduced dosing frequency, and minimized peak-to-trough fluctuations in plasma concentration. It can be used for both highly soluble and poorly soluble drugs, although the formulation strategies may differ. For highly soluble drugs, a higher concentration of EBS may be necessary to adequately control the initial burst release.
Data Presentation
The following tables present illustrative quantitative data based on typical findings for hydrophobic matrix tablets. These are representative examples to guide formulation development.
Table 1: Illustrative Formulation Compositions for Controlled-Release Tablets
| Component | Formulation A (Fast Release) | Formulation B (Moderate Release) | Formulation C (Slow Release) |
| Active Pharmaceutical Ingredient (API) | 30% | 30% | 30% |
| N,N'-Ethylenebis(stearamide) (EBS) | 15% | 30% | 45% |
| Microcrystalline Cellulose (Filler) | 54% | 39% | 24% |
| Magnesium Stearate (Lubricant) | 1% | 1% | 1% |
Table 2: Representative Physical Properties of a Hydrophobic Matrix Tablet
| Parameter | Typical Value |
| Hardness | 8 - 12 kg/cm ² |
| Friability | < 1% |
| Weight Variation | Complies with USP standards |
| Drug Content Uniformity | 95% - 105% |
Table 3: Illustrative In Vitro Drug Release Profile (% Drug Released)
| Time (hours) | Formulation A | Formulation B | Formulation C |
| 1 | 35 | 20 | 10 |
| 2 | 55 | 35 | 20 |
| 4 | 80 | 55 | 35 |
| 6 | 95 | 70 | 50 |
| 8 | >98 | 85 | 65 |
| 12 | - | >98 | 85 |
| 24 | - | - | >98 |
Experimental Protocols
Protocol 1: Preparation of EBS-Based Controlled-Release Tablets by Direct Compression
This protocol outlines the straightforward method of direct compression for manufacturing EBS matrix tablets.
1. Materials and Equipment:
- Active Pharmaceutical Ingredient (API)
- N,N'-Ethylenebis(stearamide) (EBS), pharmaceutical grade
- Microcrystalline Cellulose (or other suitable filler)
- Magnesium Stearate (lubricant)
- Sieves (e.g., 40 and 60 mesh)
- V-blender or other suitable powder blender
- Tablet press with appropriate tooling
2. Procedure:
- Sieving: Pass the API, EBS, and microcrystalline cellulose through a 40-mesh sieve to ensure uniformity and break up any agglomerates. Pass the magnesium stearate through a 60-mesh sieve.
- Blending:
- Accurately weigh the required amounts of the sieved API, EBS, and microcrystalline cellulose.
- Transfer the powders to a V-blender and mix for 15 minutes to achieve a homogenous blend.
- Lubrication:
- Add the sieved magnesium stearate to the powder blend in the V-blender.
- Mix for an additional 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness.
- Compression:
- Set up the tablet press with the desired punch and die set.
- Transfer the final powder blend to the hopper of the tablet press.
- Compress the tablets to the target weight and hardness. Adjust the compression force as needed to achieve the desired tablet characteristics.
3. Evaluation:
- Evaluate the compressed tablets for weight variation, hardness, thickness, friability, and drug content uniformity according to standard pharmacopeial methods.
Protocol 2: Preparation of EBS-Based Granules by Melt Granulation
Melt granulation is an alternative method that can improve the flowability and compressibility of the powder blend, especially for formulations with a high drug load.
1. Materials and Equipment:
- Active Pharmaceutical Ingredient (API)
- N,N'-Ethylenebis(stearamide) (EBS), pharmaceutical grade
- High-shear mixer with a heating jacket or a suitable melt granulator
- Sieve for sizing the granules
2. Procedure:
- Blending:
- Accurately weigh and mix the API and any other powdered excipients (if required) in the bowl of the high-shear mixer at a low speed for 5 minutes.
- Heating and Granulation:
- Start heating the jacket of the mixer to a temperature just above the melting point of EBS (e.g., 150-160 °C).
- Increase the impeller speed and monitor the temperature of the powder bed.
- As the EBS melts, it will act as a binder, causing the powder to agglomerate into granules. The endpoint of granulation can be determined by observing the formation of appropriately sized granules or by monitoring the power consumption of the mixer, which will increase as the granules form.
- Cooling and Sizing:
- Once the desired granule size is achieved, turn off the heat and continue mixing at a low speed to allow the granules to cool and solidify.
- Discharge the cooled granules from the mixer.
- Pass the granules through a sieve of appropriate mesh size to obtain a uniform granule size distribution.
3. Downstream Processing:
- The resulting granules can be lubricated with magnesium stearate (as described in Protocol 1, step 3) and then compressed into tablets or filled into capsules.
Protocol 3: In Vitro Drug Release Testing
This protocol describes a standard dissolution test to evaluate the drug release profile from the prepared EBS-based formulations.
1. Materials and Equipment:
- USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method)
- Dissolution medium (e.g., 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate buffer)
- UV-Vis spectrophotometer or HPLC for drug quantification
- Syringes and filters for sample collection
2. Procedure:
- Apparatus Setup:
- Set up the dissolution apparatus with 900 mL of the dissolution medium in each vessel.
- Maintain the temperature of the medium at 37 ± 0.5 °C.
- Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
- Dissolution Test:
- Place one tablet in each dissolution vessel.
- Start the apparatus and begin sample collection at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
- Sampling:
- At each time point, withdraw a specified volume of the dissolution medium (e.g., 5 mL) from each vessel.
- Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.
- Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
- Analysis:
- Analyze the filtered samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
- Data Calculation:
- Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
- Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Mandatory Visualizations
Caption: Workflow for Direct Compression of EBS Matrix Tablets.
Caption: Mechanism of Drug Release from an EBS Hydrophobic Matrix.
Caption: Effect of EBS Concentration on Drug Release Rate.
References
Application Notes & Protocols: N,N'-Ethylenebis(stearamide) as a Processing Aid in Asphalt Modification
Document ID: ANP-EBS-AM-2025 Version: 1.0 Prepared For: Researchers and Materials Scientists
Abstract
N,N'-Ethylenebis(stearamide) (EBS), a synthetic wax, serves as a multifunctional additive in asphalt modification. Its primary application is as a processing aid to reduce the viscosity of asphalt binders at elevated temperatures, which facilitates lower mixing and compaction temperatures for asphalt mixtures, a technology known as Warm Mix Asphalt (WMA).[1][2] This reduction in temperature leads to decreased energy consumption and lower emissions of bitumen fumes.[2] Upon cooling, EBS crystallizes and can enhance the stiffness and rutting resistance of the pavement.[2][3] This document provides a summary of its effects, quantitative data from various studies, and detailed protocols for laboratory evaluation.
Mechanism of Action
The functionality of EBS in asphalt is temperature-dependent.
-
At High Temperatures (Mixing & Compaction): Above its melting point (approx. 140-146°C), EBS exists as a low-viscosity liquid.[4] In this state, it acts as an internal lubricant within the asphalt binder, reducing the overall viscosity.[2] This improves the workability of the mix and allows for lower production temperatures.[2]
-
At In-Service Temperatures (Pavement Conditions): As the asphalt cools, the EBS crystallizes, forming a microscopic lattice structure within the binder.[2] This crystalline network can increase the binder's stiffness and complex modulus, contributing to improved resistance to permanent deformation (rutting).[2][3]
The following diagram illustrates this temperature-dependent mechanism.
Caption: Temperature-dependent mechanism of EBS in asphalt.
Quantitative Data Presentation
The addition of EBS impacts several key properties of asphalt binders and mixtures. The optimal dosage typically ranges from 1% to 3% by weight of the binder, though this can vary based on the base asphalt, presence of other modifiers (like polymers), and desired performance characteristics.[1][5][6]
Table 1: Effect of EBS on Viscosity and Softening Point
| Base Binder | EBS Content (%) | Test Temperature (°C) | Viscosity Change | Softening Point Change | Reference |
|---|---|---|---|---|---|
| Polymer Modified | With Wax* | >100 | Reduces Viscosity | Increases | [2] |
| Standard Bitumen | With EBS | High Temp | Reduces Viscosity | Increases | [7][8] |
| SBS/SIS Polymer | 2% & 3% | 110-165 | Reduces Viscosity | Not Reported |[1][6] |
Note: This study used a montan wax, which has a similar function to EBS.
Table 2: Performance Characteristics of EBS-Modified Asphalt Mixtures
| Study Focus | EBS Content (%) | Key Performance Test | Observation | Reference |
|---|---|---|---|---|
| Graphene-Modified Asphalt | 1% (Optimal) | Softening Point, Antirutting Factor | Significantly improved performance parameters. | [5] |
| Warm Mix Asphalt | 2% | Dynamic Creep & Modulus | Remarkable rutting resistance, especially at low compaction temperatures. | [1] |
| Warm Mix Asphalt | 3% | Dynamic Creep & Modulus | Remarkable rutting resistance, especially at low compaction temperatures. | [1] |
| Moisture Resistance | 2% & 3% | Moisture Susceptibility | Improved moisture resistance for mixtures containing EBS. |[6] |
Experimental Protocols
Evaluating the effect of EBS requires a series of standard laboratory tests for asphalt binders and mixtures. Below are detailed protocols for key evaluations.
4.1 Protocol 1: Preparation of EBS-Modified Asphalt Binder
Objective: To prepare homogenous samples of asphalt binder modified with a specified percentage of N,N'-Ethylenebis(stearamide).
Materials & Equipment:
-
Base asphalt binder (e.g., PG 64-22)
-
N,N'-Ethylenebis(stearamide) (powder or prill form)
-
Heating mantle with temperature controller
-
High-shear laboratory mixer (rotor-stator type)
-
Stainless steel container
-
Spatula
-
Balance (0.01g accuracy)
Procedure:
-
Heat the base asphalt binder in the stainless steel container to 150-160°C until fully molten and fluid.
-
Weigh the required amount of EBS based on the desired percentage by weight of the binder (e.g., for 2% EBS in 500g of binder, use 10g of EBS).
-
While maintaining the temperature, slowly add the EBS powder to the molten asphalt while mixing at a low speed (~500 rpm) to avoid splashing.
-
Once all EBS is added, increase the shear mixer speed to 2000-4000 rpm.
-
Continue mixing for 60-90 minutes, ensuring the temperature remains constant. The goal is to achieve a homogenous, lump-free blend.
-
After mixing, the modified binder can be poured into containers for subsequent testing or short-term storage.
4.2 Protocol 2: Rotational Viscosity (AASHTO T 316)
Objective: To measure the effect of EBS on the high-temperature viscosity of the asphalt binder, which indicates its workability for mixing and compaction.
Equipment:
-
Rotational Viscometer (RV) with appropriate spindles
-
Thermosel container and temperature controller
-
Prepared EBS-modified binder samples
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Heat the binder sample to a safe pouring temperature (~160°C).
-
Pour the correct amount of binder into the Thermosel container as specified by the manufacturer.
-
Set the test temperature (typically 135°C and 165°C). Allow the sample to reach thermal equilibrium (approx. 30 minutes).
-
Select a spindle and rotational speed (rpm) that will yield a torque reading between 10% and 98%.
-
Lower the spindle into the asphalt sample and begin rotation.
-
Allow the viscosity reading to stabilize for at least 60 seconds before recording the value. Take three readings at 1-minute intervals.
-
The average of the three stable readings is the viscosity at that temperature.
-
Compare the viscosity of the EBS-modified binder to the unmodified base binder. A reduction in viscosity is expected.[9]
4.3 Protocol 3: Dynamic Shear Rheometer (DSR) (AASHTO T 315)
Objective: To evaluate the viscoelastic properties of the binder at intermediate to high temperatures, determining the complex modulus (G) and phase angle (δ) to assess rutting potential (G/sin δ).
Equipment:
-
Dynamic Shear Rheometer (DSR)
-
Parallel plate geometries (e.g., 25 mm for original binder, 8 mm for aged binder)
-
Forced-air oven for aging (RTFO)
-
Prepared EBS-modified binder samples
Procedure:
-
Prepare a sample by placing a small amount of binder between the parallel plates, heated to the test temperature.
-
Trim the excess binder from the edge of the plates to form a cylindrical sample.
-
Conduct a temperature sweep, applying an oscillatory shear stress at a constant frequency (typically 10 rad/s) over a range of temperatures (e.g., 46°C to 82°C).
-
At each temperature, the DSR software will record the complex modulus (G*), a measure of total resistance to deformation, and the phase angle (δ), the lag between stress and strain.[10]
-
Calculate the rutting parameter (G*/sin δ). An increase in this parameter due to EBS modification indicates improved rutting resistance.[3]
Experimental & Evaluation Workflow
The following diagram outlines a logical workflow for the complete evaluation of EBS as an asphalt modifier.
Caption: Logical workflow for laboratory evaluation of EBS.
References
- 1. researchgate.net [researchgate.net]
- 2. vpp.sbuf.se [vpp.sbuf.se]
- 3. researchgate.net [researchgate.net]
- 4. atamankimya.com [atamankimya.com]
- 5. [PDF] Preparation and Characteristics of Ethylene Bis(Stearamide)-Based Graphene-Modified Asphalt | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. N,N'-Ethylenebis(stearamide), EBS [greenchemintl.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A bibliometric analysis and review on the performance of polymer-modified bitumen [frontiersin.org]
Application Notes and Protocols for the Detection of N,N'-Ethylenebis(stearamide) in Composites
These application notes provide detailed methodologies for the qualitative and quantitative analysis of N,N'-Ethylenebis(stearamide) (EBS) in various composite materials. The protocols are intended for researchers, scientists, and professionals in drug development and materials science who require accurate and reliable detection and quantification of this common processing aid.
Introduction
N,N'-Ethylenebis(stearamide) (EBS) is a synthetic wax widely utilized as a lubricant, release agent, and dispersant in the processing of thermoplastic and thermosetting resins.[1] Its presence and concentration within a composite material can significantly influence the final product's mechanical, thermal, and surface properties. Therefore, accurate analytical methods are crucial for quality control, formulation development, and understanding material behavior. This document outlines several validated analytical techniques for the determination of EBS in composites.
Analytical Methods Overview
A variety of analytical techniques can be employed for the detection and quantification of EBS in polymer composites. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, the nature of the composite matrix, and the available instrumentation. The primary methods covered in these notes include:
-
Normal-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (NP-HPLC-ELSD): A robust quantitative method for determining the concentration of EBS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for identifying the chemical structure of EBS and its decomposition products.
-
Fourier Transform Infrared Spectroscopy (FTIR): A rapid qualitative and semi-quantitative method for identifying the presence of EBS and studying its interactions within the composite matrix.
-
Thermal Analysis (DSC and TGA): Techniques used to characterize the thermal properties of EBS within the composite, which can infer its presence and influence on the material's thermal behavior.
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated NP-HPLC-ELSD method for the determination of EBS.[2][3]
| Parameter | Value | Reference |
| Linearity (r) | 0.9983 | [2][3] |
| Accuracy | 99.6% | [2][3] |
| Precision (RSD) | 1.95% | [2][3] |
| Limit of Detection (LOD) | 0.8 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 2.0 µg/mL | [2][3] |
| Intra-day Precision (Extraction) | 9.1% | [2][3] |
| Day-to-day Precision (Extraction) | 9.9% | [2][3] |
Experimental Protocols
Protocol 1: Quantitative Analysis of EBS using NP-HPLC-ELSD
This protocol describes the determination of EBS in a polymer matrix, such as ethylene vinyl acetate (EVA), using Normal-Phase High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector.[2][3]
1. Sample Preparation: Dissolution/Precipitation Extraction
A dissolution/precipitation procedure is employed to extract EBS from the polymer matrix.[2][3]
-
Workflow Diagram:
Caption: Workflow for EBS extraction from a polymer composite.
-
Detailed Steps:
-
Accurately weigh a known amount of the composite material.
-
Dissolve the sample in a suitable solvent where the polymer is soluble but EBS has limited solubility at room temperature after the addition of a non-solvent. Chloroform is a common choice.[2][3]
-
Once the polymer is fully dissolved, add a non-solvent for the polymer, such as methanol, to precipitate the polymer matrix while keeping the EBS in solution. A chloroform/methanol ratio of 90:10 has been shown to be effective for EBS solubility.[2][3]
-
Filter the mixture to separate the precipitated polymer from the solution containing the extracted EBS.
-
Evaporate the filtrate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
The resulting solution is ready for injection into the HPLC system.
-
2. Chromatographic Conditions
-
System: Normal-Phase High-Performance Liquid Chromatograph.
-
Injection Volume: 20 µL.
3. Detection
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
4. Quantification
-
Prepare a series of standard solutions of EBS in the mobile phase at known concentrations.
-
Inject the standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the EBS standards.
-
Determine the concentration of EBS in the sample solution from the calibration curve and calculate the amount of EBS in the original composite material.
Protocol 2: Identification of EBS using GC-MS
This protocol is suitable for confirming the identity of the EBS additive, especially in commercial samples which may contain a mixture of different alkyl chain lengths.[2][3]
1. Sample Preparation
-
The extracted EBS sample from Protocol 1 can be used.
-
Alternatively, for a quick identification, a small amount of the composite can be subjected to pyrolysis-GC-MS, although this may lead to decomposition products.[4]
2. GC-MS Conditions
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 300 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 320 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-700.
3. Data Analysis
-
The resulting mass spectrum of the eluting peak corresponding to EBS can be compared with a reference library spectrum for positive identification. Commercial EBS often shows a primary peak for the C18/C18 structure, along with other peaks corresponding to different alkyl chain lengths.[2][3]
Protocol 3: Qualitative and Semi-Quantitative Analysis using FTIR Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to identify the presence of EBS in a composite and to study its interaction with the polymer matrix.
1. Sample Preparation
-
Transmission Mode: A thin film of the composite material can be prepared by hot pressing or solvent casting.
-
Attenuated Total Reflectance (ATR) Mode: A small piece of the composite can be directly placed on the ATR crystal for analysis. This is the simplest method for solid samples.
2. FTIR Analysis
-
Instrument: Fourier Transform Infrared Spectrometer.
-
Mode: Transmission or ATR.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
3. Data Interpretation
-
The presence of EBS can be confirmed by identifying its characteristic absorption bands in the IR spectrum. Key characteristic peaks for EBS include:
-
N-H stretching: around 3300 cm⁻¹.
-
C-H stretching (alkyl chains): around 2920 and 2850 cm⁻¹.
-
Amide I (C=O stretching): around 1640 cm⁻¹.
-
Amide II (N-H bending): around 1540 cm⁻¹.
-
-
The interaction of EBS with the polymer matrix can be inferred from shifts in the characteristic peaks, for instance, the amide groups of EBS can form hydrogen bonds with polar groups in the polymer.[5]
Protocol 4: Thermal Analysis of EBS in Composites
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the physical state and thermal stability of EBS within the composite.
1. Experimental Workflow
Caption: General workflow for thermal analysis of composites.
2. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting and crystallization behavior of EBS within the composite. Commercial EBS exhibits complex thermal behavior with multiple melting events due to polymorphism.[3][6]
-
Procedure:
-
Accurately weigh 5-10 mg of the composite sample into an aluminum DSC pan.
-
Perform a heat-cool-heat cycle, for example:
-
Heat from 25 °C to 200 °C at 10 °C/min.
-
Cool from 200 °C to 25 °C at 10 °C/min.
-
Heat again from 25 °C to 200 °C at 10 °C/min.
-
-
-
Data Analysis: The melting endotherms corresponding to EBS can be observed in the DSC thermogram. The melting point of EBS is typically around 140-146 °C.[5] The presence of EBS can also act as a nucleating agent, affecting the crystallization behavior of the polymer matrix.[7][8]
3. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the composite and the decomposition profile of EBS.
-
Procedure:
-
Accurately weigh 5-10 mg of the composite sample into a TGA pan.
-
Heat the sample from room temperature to around 600 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.[7]
-
-
Data Analysis: The TGA curve will show the weight loss of the sample as a function of temperature. The thermal decomposition of EBS typically occurs in multiple stages.[4] The presence of EBS may also influence the thermal stability of the polymer matrix.
Concluding Remarks
The analytical methods described provide a comprehensive toolkit for the detection and characterization of N,N'-Ethylenebis(stearamide) in composite materials. For accurate quantification, the NP-HPLC-ELSD method is highly recommended due to its proven linearity, accuracy, and precision.[2][3] GC-MS serves as an excellent confirmatory tool for the identity of EBS. FTIR and thermal analysis are valuable for rapid qualitative assessment and for understanding the physical and chemical interactions of EBS within the composite matrix. The selection of the most appropriate method or combination of methods will depend on the specific analytical goals and the nature of the composite being investigated.
References
- 1. sunrisecolour.com [sunrisecolour.com]
- 2. Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. maplaboratory.net [maplaboratory.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Thermal Degradation of N,N'-Ethylenebis(stearamide) during Polymer Processing
Welcome to the technical support center for N,N'-Ethylenebis(stearamide) (EBS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges related to the thermal stability of EBS during polymer processing. Here, you will find troubleshooting guidance and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-Ethylenebis(stearamide) (EBS) and what are its primary roles in polymer processing?
A1: N,N'-Ethylenebis(stearamide), commonly known as EBS, is a synthetic wax. In polymer processing, it serves multiple functions, including:
-
Internal and external lubricant: It reduces friction between polymer chains and between the polymer and processing equipment.
-
Mold release agent: It facilitates the easy removal of the final product from the mold.
-
Dispersing agent: It aids in the uniform distribution of pigments and fillers within the polymer matrix.
-
Anti-blocking agent: It prevents polymer films or sheets from sticking together.
These properties help to improve the processability of the polymer, enhance the surface finish of the final product, and ensure consistent color and material properties.
Q2: At what temperature does EBS start to thermally degrade?
A2: The thermal degradation of EBS is generally reported to begin at temperatures above 200°C.[1] Significant decomposition is often observed in the range of 260°C to 300°C.[1] The exact onset of degradation can be influenced by several factors, including the processing atmosphere (e.g., in the presence of air versus an inert nitrogen atmosphere), residence time at a given temperature, and the presence of other additives in the polymer formulation.[1]
Q3: What are the common signs of EBS degradation during polymer processing?
A3: Key indicators of EBS degradation include:
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Discoloration: Yellowing or browning of the final polymer product is a primary and often immediate sign of thermal degradation. This is typically due to the formation of chromophoric (color-causing) groups at high temperatures.
-
Changes in Melt Viscosity: Degradation of EBS can lead to a decrease in the melt viscosity of the polymer blend. This can affect processing parameters and the consistency of the final product.
-
Odor: The generation of unusual or acrid odors during processing can indicate the thermal decomposition of additives like EBS.
Q4: What are the byproducts of EBS thermal degradation?
A4: The thermal decomposition of EBS can generate various byproducts. Under inert conditions, the degradation primarily involves the cleavage of the amide bonds and the hydrocarbon chains. In the presence of air (oxygen), oxidative degradation occurs. Common decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1] The degradation process can also generate free radicals, which may then interact with the polymer matrix and potentially accelerate its degradation.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to the thermal degradation of EBS.
Problem: Yellowing or Discoloration of the Final Polymer Product
| Potential Cause | Recommended Action |
| Excessive Processing Temperature | Lower the barrel and die temperatures in small increments (e.g., 5-10°C) to identify an optimal processing window that maintains melt homogeneity without causing discoloration. Verify that the actual melt temperature is not exceeding the recommended limits for the polymer system containing EBS. |
| Long Residence Time | Reduce the amount of time the polymer melt spends in the extruder or molding machine. This can be achieved by increasing the screw speed (if appropriate for the polymer and process) or by minimizing cycle times. |
| High Shear Rate | High screw speeds can generate significant frictional heat, leading to a melt temperature that is higher than the setpoint. Reduce the screw speed and adjust the temperature profile accordingly to minimize shear heating. |
| Reaction with Other Additives | Review the complete polymer formulation for any additives that may have antagonistic interactions with EBS at high temperatures. Certain stabilizers or flame retardants can react with EBS and contribute to color formation. Consider performing a design of experiments (DOE) to study additive interactions. |
| Oxygen Presence | The presence of oxygen can accelerate thermal degradation. Ensure proper purging of the processing equipment with an inert gas like nitrogen, if the process allows. Check for any air leaks in the system. |
Problem: Inconsistent Melt Viscosity
| Potential Cause | Recommended Action |
| EBS Degradation | As EBS degrades, its lubrication properties can change, leading to a decrease in melt viscosity. Follow the troubleshooting steps for discoloration to mitigate EBS degradation. |
| EBS Overloading | Using an excessive amount of EBS can lead to a significant drop in viscosity. Ensure that the loading level of EBS is within the recommended range for your specific polymer and application (typically 0.1 - 1.0 phr for many plastics). |
| Polymer Degradation | The byproducts of EBS degradation, such as free radicals, can sometimes initiate or accelerate the degradation of the base polymer, leading to a change in its molecular weight and, consequently, its melt viscosity. A comprehensive review of the formulation and processing conditions is necessary. |
Data Presentation
Thermal Decomposition Kinetics of N,N'-Ethylenebis(stearamide)
The thermal decomposition of EBS has been studied using thermogravimetric analysis (TGA). The following table summarizes the kinetic parameters for the two-stage decomposition of EBS in a nitrogen atmosphere.
| Atmosphere | Decomposition Stage | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (min⁻¹) |
| Nitrogen | First Stage | 78.41[2] | 2.188 × 10⁸[2] |
| Second Stage | 88.38[2] | 7.586 × 10⁸[2] | |
| Air | First Stage | Not explicitly found in the search results | Not explicitly found in the search results |
| Second Stage | Not explicitly found in the search results | Not explicitly found in the search results |
Note: While the activation energies for decomposition in a nitrogen atmosphere are available, specific onset temperatures and weight loss percentages for each stage were not detailed in the search results. Similarly, detailed quantitative data for the decomposition in an air atmosphere was not found.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the thermal degradation of EBS.
Thermogravimetric Analysis (TGA) for Determining Onset of Degradation
Objective: To determine the temperature at which significant mass loss (degradation) of EBS begins in a controlled atmosphere.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the EBS sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with the desired gas (high purity nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert or oxidative atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
The onset degradation temperature is often defined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.
-
Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS
Objective: To identify the chemical nature of the volatile byproducts released during the thermal degradation of EBS.
Methodology:
-
TGA Setup: Perform a TGA experiment as described in the protocol above.
-
Hyphenation: The outlet of the TGA furnace is connected to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) via a heated transfer line to prevent condensation of the evolved gases.
-
FTIR/MS Data Acquisition:
-
TGA-FTIR: Continuously collect FTIR spectra of the evolved gas stream as a function of temperature.
-
TGA-MS: Continuously scan a range of mass-to-charge ratios (m/z) to detect the fragments of the evolved molecules.
-
-
Data Analysis:
-
Correlate the evolution of specific gases (identified by their characteristic IR absorption bands or mass spectra) with the weight loss events observed in the TGA data. For example, the detection of characteristic peaks for CO₂ (around 2360 cm⁻¹ in FTIR) or an m/z of 44 in MS would indicate its evolution.
-
Analysis of Polymer Discoloration using UV-Vis Spectrophotometry
Objective: To quantitatively measure the yellowing of a polymer sample after processing with EBS.
Methodology:
-
Sample Preparation: Prepare polymer plaques or films of a standardized thickness with and without EBS, processed under the conditions being investigated.
-
Measurement:
-
Use a UV-Vis spectrophotometer with an integrating sphere to measure the tristimulus values (X, Y, Z) of the samples.
-
Ensure the instrument is calibrated using a standard white tile.
-
-
Data Analysis:
-
Calculate the Yellowness Index (YI) according to standard methods such as ASTM E313. The YI is calculated from the tristimulus values.
-
A higher YI value indicates a greater degree of yellowing. Compare the YI of the samples to quantify the effect of processing conditions and the presence of EBS on discoloration.
-
Visualizations
Below are diagrams illustrating key concepts related to the thermal degradation of EBS.
Caption: A troubleshooting workflow for addressing polymer processing issues potentially related to EBS degradation.
Caption: A simplified proposed pathway for the thermal degradation of N,N'-Ethylenebis(stearamide).[2]
References
Technical Support Center: The Effect of N,N'-Ethylenebis(stearamide) Concentration on Polymer Melt Viscosity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of N,N'-Ethylenebis(stearamide) (EBS) concentration on polymer melt viscosity.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-Ethylenebis(stearamide) (EBS) and what is its primary function in polymer processing?
A1: N,N'-Ethylenebis(stearamide), also known as EBS, is a synthetic wax that functions as a versatile lubricant in polymer processing.[1][2] It acts as both an internal and external lubricant to enhance the flow properties of the polymer melt, reduce friction during processing, and act as a release agent.[1][3]
Q2: How does EBS concentration generally affect the melt viscosity of a polymer?
A2: Generally, increasing the concentration of EBS in a polymer formulation leads to a decrease in melt viscosity.[4] This is because EBS reduces the friction between polymer chains (internal lubrication) and between the polymer melt and the processing equipment (external lubrication).[1] This reduction in viscosity is often observed as an increase in the Melt Flow Index (MFI) or Melt Flow Rate (MFR) of the polymer.[4]
Q3: What are the typical dosage levels of EBS in polymer formulations?
A3: Typical addition levels of EBS can vary depending on the polymer and the desired effect. For many plastics, a concentration range of 0.5% to 2.0% by weight is common. In molding applications, recommended levels are often between 0.2% and 1.0%.[4]
Q4: Can EBS affect the thermal stability of polymers?
A4: Yes, in some cases, EBS can affect the thermal stability of certain polymers. For instance, as a nitrogen-containing compound, EBS may reduce the thermal stability of PVC during processing.[1]
Q5: Are there any safety precautions to consider when handling EBS?
A5: EBS can cause skin and eye irritation if not handled properly. It is recommended to use personal protective equipment such as gloves and safety glasses. Additionally, inhalation of EBS dust should be avoided, and adequate ventilation should be ensured in the workspace.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving EBS and polymer melt viscosity.
Issue 1: Unexpectedly High Melt Viscosity
-
Symptom: The polymer melt is too thick, leading to high processing pressures, reduced output, and potential equipment strain.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient EBS Concentration | The concentration of EBS may be too low to provide adequate lubrication. Gradually increase the EBS concentration in small increments (e.g., 0.1-0.2% by weight) and measure the melt viscosity at each step to find the optimal level. |
| Poor Dispersion of EBS | If EBS is not uniformly dispersed in the polymer matrix, its lubricating effect will be localized and inefficient. Ensure proper mixing and compounding techniques are used to achieve a homogeneous blend. Consider using a masterbatch for better dispersion. |
| Incorrect Processing Temperature | The processing temperature may be too low for the EBS to melt and function effectively. The melting point of EBS is typically between 140-145°C. Ensure the processing temperature is sufficiently above this to allow for proper melting and distribution. |
Issue 2: Inconsistent Melt Viscosity Readings
-
Symptom: Melt viscosity measurements are not reproducible across different batches or even within the same batch.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Non-uniform EBS Distribution | Inconsistent mixing can lead to variations in EBS concentration throughout the polymer blend, resulting in fluctuating viscosity readings. Improve the mixing process to ensure a homogeneous distribution of EBS. |
| Moisture in the Polymer or EBS | The presence of moisture can significantly affect melt viscosity. Ensure that both the polymer and EBS are thoroughly dried according to the material specifications before processing. |
| Degradation of Polymer or EBS | Excessive processing temperatures or residence times can lead to the degradation of the polymer or EBS, altering the melt viscosity. Optimize processing conditions to minimize thermal degradation. |
Issue 3: Reduced Mechanical Properties of the Final Product
-
Symptom: The final product exhibits lower than expected tensile strength, impact strength, or other mechanical properties.
-
Possible Cause & Solution:
| Possible Cause | Suggested Solution |
| Excessive EBS Concentration | While EBS reduces viscosity, an excessively high concentration can act as a contaminant and negatively impact the mechanical integrity of the polymer by interfering with polymer chain entanglement. Reduce the EBS concentration to the minimum level required to achieve the desired melt viscosity. In a study with glass fiber-reinforced ABS and SAN, increasing EBS content led to a decrease in tensile strength.[4] |
Data Presentation
The following table summarizes the effect of N,N'-Ethylenebis(stearamide) (EBS) concentration on the Melt Flow Rate (MFR) of a glass fiber-reinforced Acrylonitrile Butadiene Styrene (ABS) and Styrene Acrylonitrile (SAN) composite. An increase in MFR indicates a decrease in melt viscosity.
| EBS Concentration (% by weight) | Melt Flow Rate (g/10 min) |
| 0.5 | 4.85 |
| 1.0 | 4.90 |
| 1.5 | 4.95 |
| 2.0 | 5.00 |
Data is based on a study of glass fiber-reinforced ABS and SAN composites.[4] The addition of EBS lubricant improves the flow behavior and decreases the viscosity of the material, as indicated by the increase in the melt flow rate.[4]
Experimental Protocols
Measurement of Melt Flow Index (MFI) based on ASTM D1238
This protocol outlines the general procedure for determining the MFI of a thermoplastic polymer.
-
Sample Preparation: Ensure the polymer sample is in a suitable form (e.g., granules, powder) and is thoroughly dried to remove any moisture.
-
Apparatus Preparation: Preheat the extrusion plastometer (MFI tester) to the specified temperature for the polymer being tested.
-
Loading the Sample: Load a specified amount of the dried polymer into the barrel of the preheated plastometer.
-
Melting and Preheating: Allow the polymer to melt and reach thermal equilibrium within the barrel for a specified preheating time.
-
Extrusion: Apply a specified weight to the piston to force the molten polymer through a standardized die.
-
Measurement: Collect the extrudate over a set period and weigh it. The MFI is expressed in grams of polymer extruded in 10 minutes.
Measurement of Melt Viscosity using a Capillary Rheometer based on ASTM D3835
This protocol provides a general outline for characterizing the rheological properties of polymeric materials.
-
Sample Preparation: Prepare the polymer sample, ensuring it is free of moisture and contaminants.
-
Instrument Setup: Set the capillary rheometer to the desired test temperature.
-
Loading the Barrel: Load the polymer sample into the rheometer barrel.
-
Thermal Equilibration: Allow the sample to melt and reach a stable temperature.
-
Extrusion at Controlled Rates: Extrude the molten polymer through a capillary die at various controlled piston speeds (shear rates).
-
Data Acquisition: Record the pressure drop across the die for each shear rate.
-
Calculation: Calculate the shear stress, shear rate, and apparent melt viscosity from the recorded data.
Mandatory Visualization
Caption: Experimental workflow for measuring melt viscosity.
Caption: Troubleshooting guide for high melt viscosity.
References
"preventing discoloration in polymers containing N,N'-Ethylenebis(stearamide)"
Welcome to the technical support center for N,N'-Ethylenebis(stearamide) (EBS). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to discoloration in polymers containing EBS.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-Ethylenebis(stearamide) (EBS) and what is its primary role in polymers?
A1: N,N'-Ethylenebis(stearamide), commonly known as EBS, is a synthetic wax used as a multi-purpose additive in the polymer industry.[1] Its primary functions include acting as an internal and external lubricant, a mold release agent, a dispersing agent for pigments and fillers, and an anti-blocking agent.[1][2] These properties help to improve the processability of plastics, reduce friction, enhance surface finish, and ensure uniform distribution of other additives.[1][2]
Q2: Why can polymers containing EBS sometimes exhibit discoloration?
A2: Discoloration, typically yellowing or browning, in polymers containing EBS is often linked to its thermal degradation during high-temperature processing.[1] When subjected to heat, EBS can decompose, leading to the formation of colored chemical groups known as chromophores.[1] The degradation process can also generate radicals that may interact with the polymer matrix or other additives, further contributing to color changes.[1][3]
Q3: At what temperature does EBS begin to degrade?
A3: EBS is generally stable, but it undergoes thermal decomposition at elevated temperatures. Significant degradation typically begins at temperatures between 260°C and 300°C (500°F and 572°F).[1][4][5] The exact onset of decomposition can be influenced by the processing atmosphere (e.g., air vs. an inert gas) and the presence of other additives in the formulation.[1]
Q4: What are the common signs of EBS degradation during processing?
A4: The most common indicators of EBS degradation during polymer processing include:
-
Discoloration : A yellow or brown tint in the final product is a primary sign.[1]
-
Changes in Melt Viscosity : Degradation can alter the melt flow of the polymer blend.[1]
-
Odor : The generation of unusual or acrid odors can indicate thermal decomposition of additives like EBS.[1]
Q5: Can other additives in the formulation contribute to discoloration?
A5: Yes. Phenolic antioxidants, which are commonly added to protect the polymer from degradation, can themselves be a major source of discoloration.[6][7] During processing or aging, these antioxidants can oxidize and form highly colored byproducts, such as quinones.[7][8] This can lead to a phenomenon known as "pinking" or yellowing, which may be incorrectly attributed to the base polymer or other additives like EBS.[8]
Troubleshooting Guides
Problem: My polymer product is yellowing during melt processing. What are the potential causes and solutions?
This is a common issue that can often be resolved by systematically evaluating the formulation and processing conditions.
Potential Causes:
-
Excessive Processing Temperature : If the melt temperature is too high, it can accelerate the thermal degradation of both EBS and the polymer itself.[1]
-
High Residence Time : Allowing the molten polymer to remain in the extruder or molding machine for too long can lead to extended heat exposure and degradation.[1]
-
High Shear : Excessive screw speeds can generate significant frictional heat, raising the melt temperature above the setpoint and causing thermal decomposition.[1]
-
Oxidative Degradation : The presence of oxygen during processing can lead to thermo-oxidative degradation, which is a common cause of yellowing.[9]
-
Inadequate Stabilization : The antioxidant package may not be robust enough to protect the polymer, EBS, and other additives from degradation under the specific processing conditions.[10] This is particularly true if relying solely on phenolic antioxidants, which can form colored byproducts.[7]
Solutions:
-
Optimize Processing Conditions :
-
Enhance the Stabilizer Package :
-
Incorporate a synergistic antioxidant system. A combination of primary and secondary antioxidants is often most effective.[9][11]
-
Primary Antioxidants (Radical Scavengers), such as sterically hindered phenols, protect the polymer during its service life.[9]
-
Secondary Antioxidants , particularly phosphites or phosphonites, are crucial for processing stability. They decompose hydroperoxides and protect primary antioxidants from oxidation, thereby preventing the formation of colored byproducts.[9][11][12] A combination of a phenolic antioxidant and a phosphite is a common and effective strategy to prevent discoloration.[10][11]
-
-
Consider "Phenol-Free" Systems : For applications where color is extremely critical, "phenol-free" stabilization systems, which may rely on hydroxylamines or other chemistries, can be used to eliminate the discoloration associated with phenolic antioxidant byproducts.[10]
Data Presentation
Table 1: Stabilizer Selection Guide for Preventing Discoloration
| Stabilizer Type | Class | Primary Function | Effectiveness Against Discoloration | Typical Use Case |
| Sterically Hindered Phenols | Primary Antioxidant | Radical scavenger; provides long-term thermal stability.[9] | Moderate. Can cause yellowing or "pinking" due to the formation of quinone byproducts.[7][8] | General-purpose stabilization for long-term service life. |
| Phosphites / Phosphonites | Secondary Antioxidant | Hydroperoxide decomposer; protects primary antioxidants and the polymer during processing.[9] | High. Very effective at preventing melt-processing discoloration and color issues from phenolic byproducts.[11] | High-heat processing; color-critical applications; synergistic use with primary antioxidants.[9][11] |
| Hindered Amine Light Stabilizers (HALS) | Light Stabilizer | Radical scavenger; provides long-term protection against UV light degradation.[13] | High (for light-induced yellowing). Not primarily for processing stability but prevents yellowing during end-use.[13] | Outdoor applications or products exposed to significant UV light. |
| Hydroxylamines | "Phenol-Free" Stabilizer | Radical scavenger.[10] | Very High. Used in "phenol-free" systems to avoid the discoloration associated with phenolic antioxidants.[10] | Highly color-critical film and molding applications. |
Experimental Protocols
Protocol: Accelerated Heat Aging for Color Stability Assessment
Objective: To quantitatively evaluate the effectiveness of different stabilizer packages in preventing thermal discoloration of a polymer formulation containing EBS.
Materials & Equipment:
-
Base polymer resin (e.g., Polypropylene, Polyethylene)
-
N,N'-Ethylenebis(stearamide) (EBS)
-
Stabilizer packages to be tested (e.g., Control [no stabilizer], Phenolic AO only, Phosphite only, Phenolic AO + Phosphite blend)
-
Twin-screw extruder or two-roll mill for compounding
-
Injection molding machine or compression press to create plaques
-
Calibrated laboratory oven with air circulation
-
Spectrophotometer or colorimeter capable of measuring CIE Lab* and calculating Yellowness Index (YI)
Methodology:
-
Formulation & Compounding:
-
Dry blend the base polymer resin with EBS (e.g., 0.5 phr) and the designated stabilizer package at their specified concentrations.
-
Melt compound the dry blend using a twin-screw extruder or two-roll mill under typical processing conditions for the polymer. Ensure consistent processing parameters (temperature, screw speed, residence time) for all samples.
-
Pelletize the extruded strands.
-
-
Sample Preparation:
-
Thoroughly dry the compounded pellets to prevent hydrolysis during molding.
-
Using an injection molder or compression press, create standardized plaques (e.g., 50mm x 50mm x 2mm) from each formulation. These are the "Time 0" samples.
-
-
Initial Color Measurement (Time 0):
-
Allow the plaques to cool to room temperature for at least 24 hours.
-
Using the spectrophotometer, measure the color of at least three separate plaques from each formulation.
-
Record the CIE Lab* values and calculate the average initial Yellowness Index (YI₀) for each formulation.
-
-
Accelerated Heat Aging:
-
Place the remaining plaques on inert trays in a calibrated, circulating air oven. Ensure plaques are not touching.
-
Set the oven to a predetermined aging temperature (e.g., 150°C for polypropylene). The temperature should be high enough to accelerate aging but below the polymer's melting point.
-
Remove a set of plaques from the oven at specified time intervals (e.g., 24, 48, 96, 168 hours).
-
-
Color Measurement at Each Interval:
-
After removing plaques from the oven, allow them to cool to room temperature.
-
Measure the color (Lab*) and calculate the Yellowness Index (YIₜ) for each plaque at each time interval.
-
-
Data Analysis:
-
Calculate the change in Yellowness Index (ΔYI) at each time interval for each formulation: ΔYI = YIₜ - YI₀ .
-
Plot ΔYI versus time for each stabilizer package. The formulation with the lowest ΔYI over time demonstrates the best resistance to thermal discoloration.
-
Mandatory Visualization
Caption: Troubleshooting workflow for diagnosing polymer discoloration.
Caption: Simplified mechanism of thermal and oxidative discoloration.
Caption: Logic for selecting a synergistic stabilizer system.
References
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ICSC 1112 - N,N'-ETHYLENE BIS(STEARAMIDE) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
- 13. rbhltd.com [rbhltd.com]
Technical Support Center: Dispersing N,N'-Ethylenebis(stearamide) in Polar Polymers
Welcome to the technical support center for optimizing the dispersion of N,N'-Ethylenebis(stearamide) (EBS) in polar polymer matrices. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, provide troubleshooting solutions, and offer detailed experimental protocols to achieve uniform dispersion and enhance final product quality.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-Ethylenebis(stearamide) (EBS) and what is its primary function in polar polymers?
A1: N,N'-Ethylenebis(stearamide) is a synthetic wax characterized by a long, non-polar hydrocarbon chain and two polar amide groups. This amphiphilic structure allows it to function as both an internal and external lubricant in polymer processing.[1][2][3] In polar polymers, it is often used to reduce melt viscosity, improve mold release, and act as a dispersing agent for pigments and other fillers.[4][5]
Q2: Why is dispersing EBS in polar polymers challenging?
A2: The primary challenge stems from the inherent incompatibility between the long, non-polar stearamide chains of EBS and the polar nature of polymers like polyethylene terephthalate (PET), polylactic acid (PLA), and polyamides. While the polar amide groups in EBS can offer some interaction, the dominant non-polar component can lead to phase separation, agglomeration, and migration ("blooming") to the surface.[6] This is exacerbated by the high melting point of EBS (144-146 °C), which requires sufficient thermal and shear energy for proper melting and mixing.[7]
Q3: What are the visible signs of poor EBS dispersion?
A3: Poor dispersion of EBS often manifests as visible defects on the surface of the final product. These can include:
-
White specks or streaks: These are classic signs of EBS agglomerates that have not been adequately melted or broken down and dispersed.[8]
-
Surface haze or "blooming": A cloudy or waxy layer on the surface indicates that the EBS has migrated out of the polymer matrix due to incompatibility.[6]
-
Reduced gloss: A non-uniform surface finish can be a result of poorly dispersed EBS particles disrupting the surface smoothness.
Q4: How does poor EBS dispersion affect the mechanical properties of the polymer?
A4: Agglomerates of EBS can act as stress concentration points within the polymer matrix, leading to a reduction in mechanical performance. While EBS is often added to improve properties like impact strength, an excessive amount or poor dispersion can have the opposite effect, causing a decrease in impact strength, tensile strength, and elongation at break.[9] For instance, an excessive amount of EBS in PLA/nanoclay composites can lead to the formation of non-adsorbed dispersant clusters, resulting in lower impact strength.
Troubleshooting Guide
This section addresses common issues encountered when dispersing EBS in polar polymer matrices during extrusion or injection molding.
Issue 1: Presence of white specks, streaks, or surface haze in the final product.
This is a primary indicator of EBS agglomeration due to incomplete melting or insufficient mixing.
| Potential Cause | Troubleshooting Action | Verification Method |
| EBS Loading Too High | Reduce EBS concentration to the recommended level (typically 0.2-1.0% for molding applications).[10] Consider using a masterbatch for more accurate dosing. | Visual inspection of the product surface. |
| Insufficient Melting | Increase the barrel temperature profile, particularly in the melting and mixing zones, to be well above the melting point of EBS (144-146 °C). A typical starting point for PET is a profile rising from 260°C to 280°C.[4][7][11] | Check melt temperature with a probe. |
| Inadequate Mixing/Shear | Increase screw speed to enhance shear forces. Optimize the screw design to include more kneading or mixing elements. Increase back pressure to improve melt homogenization.[7][12] | Analyze melt homogeneity. |
| Poor Compatibility | Consider using a compatibilizer or a modified grade of EBS with enhanced polarity. | Evaluate mechanical properties and morphology. |
Issue 2: Reduced mechanical properties (e.g., impact strength, tensile strength).
This often occurs when EBS agglomerates act as failure points within the polymer matrix.
| Potential Cause | Troubleshooting Action | Verification Method |
| EBS Agglomeration | Follow the steps for Issue 1 to improve dispersion. Ensure uniform particle size of the EBS powder or beads before processing. | Perform mechanical testing (Izod impact, tensile testing) on samples. |
| Excessive EBS Concentration | An over-lubricated system can reduce polymer chain entanglement and interfacial adhesion. Reduce the EBS loading incrementally and re-evaluate mechanical properties. | Correlate EBS concentration with mechanical test data. |
| Polymer Degradation | Excessively high processing temperatures or long residence times used to melt the EBS may be degrading the polymer matrix. | Measure the melt flow index (MFI) or intrinsic viscosity of the final product and compare it to the neat polymer. |
Data Presentation
The following tables summarize the effects of EBS concentration on the mechanical properties of polar polymers, synthesized from literature data.
Table 1: Effect of EBS Concentration on Impact Strength of Polymer Blends
| Polymer System | EBS Concentration (wt%) | Change in Impact Strength | Reference |
| PET / Organo-montmorillonite | With EBS (unspecified conc.) | Remarkable enhancement | [9] |
| PLA / Halloysite Nanotubes | 5 | ~98% increase | [9] |
| PLA / Halloysite Nanotubes | 10-20 | Lower impact strength than at 5% | [9] |
| Recycled PET / PA11 | 1 (with Joncryl) | Increased impact strength | [13] |
Table 2: Effect of EBS Concentration on Tensile Strength of Polymer Blends
| Polymer System | EBS Concentration (wt%) | Observation | Reference |
| Glass-filled ABS/SAN | 0 to 2 | Tensile strength decreased with increasing EBS content | [14] |
| PLA | 1 | No significant change noted, but acts as a nucleating agent | [1] |
Experimental Protocols
1. Protocol for Evaluating EBS Dispersion using Scanning Electron Microscopy (SEM)
This protocol is used to visualize the size and distribution of EBS domains within the polymer matrix.
-
Sample Preparation:
-
Obtain a representative sample of the compounded polymer (e.g., an injection-molded bar or an extruded pellet).
-
Cryo-fracture the sample by immersing it in liquid nitrogen for 5-10 minutes and then immediately fracturing it with a sharp impact. This creates a clean fracture surface that represents the internal morphology without smearing softer phases.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape, ensuring the fracture surface is facing up.
-
Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Load the sample into the SEM chamber.
-
Use a secondary electron (SE) detector for topographical imaging or a backscattered electron (BSE) detector for compositional contrast. Since EBS is an organic material similar in density to the polymer matrix, achieving high contrast can be challenging.
-
Start with low magnification to get an overview of the dispersion and identify areas of interest.
-
Increase magnification to visualize individual EBS domains or agglomerates.
-
Acquire images at various locations on the sample to ensure the observed dispersion is representative.
-
-
Image Analysis:
2. Protocol for Visualizing EBS in a Polymer Matrix using Transmission Electron Microscopy (TEM)
TEM offers higher resolution than SEM and can reveal the internal structure of EBS domains.
-
Sample Preparation (Ultramicrotomy):
-
Trim a small piece of the polymer composite into a trapezoidal block with a smooth surface.
-
For many polar polymers, which can be rigid, room temperature ultramicrotomy may be possible. For softer materials, cryo-ultramicrotomy is necessary. Cool the sample and the diamond knife to cryogenic temperatures (e.g., below the glass transition temperature of the polymer).[17][18]
-
Use an ultramicrotome to cut ultrathin sections (typically 70-100 nm).
-
Collect the sections on a TEM grid (e.g., a copper grid).
-
-
Staining (to enhance contrast):
-
The long hydrocarbon chains of EBS have an affinity for heavy metal stains used in TEM.
-
Expose the TEM grid with the sections to the vapor of a staining agent. Ruthenium tetroxide (RuO₄) is effective for staining amorphous regions and can differentiate between different polymer phases. Osmium tetroxide (OsO₄) is also commonly used and will preferentially stain unsaturated components or can be used to harden the material before sectioning.[19][20][21]
-
The staining time can range from minutes to hours depending on the polymer and stain.
-
-
TEM Imaging:
-
Load the stained grid into the TEM.
-
Operate the TEM in bright-field mode.
-
The stained EBS domains will appear darker than the surrounding polymer matrix due to the scattering of electrons by the heavy metal atoms.
-
Acquire images at different magnifications to analyze the morphology and distribution of the EBS.
-
Mandatory Visualizations
Caption: Logical relationship between causes and consequences of poor EBS dispersion.
Caption: Troubleshooting workflow for addressing EBS dispersion issues.
References
- 1. Determining the Distribution of Additives in Polymers - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. How to Control Temperature in Twin Screw Extruders | Keya [keyatwinscrew.com]
- 5. Lubricating Polymer Gels/Coatings: Syntheses and Measurement Strategies [mdpi.com]
- 6. tribology.rs [tribology.rs]
- 7. granuwelextruder.com [granuwelextruder.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.me.udel.edu [research.me.udel.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. aidic.it [aidic.it]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
- 17. MVA Scientific ConsultantsCase Study: TEM Analysis of Polymer Rubber Blend Using Cryo-Ultramicrotomy and Osmium Staining - MVA Scientific Consultants | MVA Scientific Consultants [mvascientificconsultants.com]
- 18. Ultramicrotome Sectioning of Polymers for TEM Analysis | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. Ultramicrotomy Techniques for Materials Sectioning | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 20. scispace.com [scispace.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"interaction of N,N'-Ethylenebis(stearamide) with other polymer additives"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of N,N'-Ethylenebis(stearamide) (EBS) in combination with other polymer additives. It is designed for researchers, scientists, and professionals in polymer science and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of N,N'-Ethylenebis(stearamide) (EBS) in a polymer formulation?
A1: N,N'-Ethylenebis(stearamide) is a multifunctional additive primarily used as a lubricant (both internal and external), a dispersing agent, a release agent, and an anti-blocking agent.[1][2][3] In processing, it helps to reduce friction and the viscosity of the polymer melt, which can improve flow, enhance mold release, and increase production efficiency.[2][4] It also aids in the uniform dispersion of pigments and fillers, leading to improved color consistency and mechanical properties.[1][5]
Q2: How does EBS interact with fillers like calcium carbonate, talc, or glass fibers?
A2: EBS generally exhibits a synergistic interaction with inorganic fillers. Its primary role is to act as a dispersing or coupling agent.[5] The amide groups in the EBS molecule can interact with the surface of fillers, while its hydrocarbon chains are compatible with the polymer matrix.[5] This improves the wetting and distribution of the filler within the polymer, preventing agglomeration and enhancing the interfacial adhesion between the filler and the polymer.[6] This can lead to significant improvements in mechanical properties such as impact strength and modulus.[6][7]
Q3: Can EBS be used with other lubricants like metallic stearates or paraffin waxes?
A3: Yes, EBS is frequently used in combination with other lubricants and often displays a synergistic effect. For instance, in rigid PVC formulations, EBS can form a complex with calcium stearate (CaSt2) to create a highly effective, multifunctional lubricant system.[4] This combination can provide a wider processing latitude than either lubricant used alone.[4] It is also compatible with paraffin waxes and fatty acid esters to achieve a balanced internal and external lubrication effect, which is critical for smooth processing.[4]
Q4: Are there any known antagonistic interactions between EBS and other additives?
A4: While EBS is compatible with most polymer systems, some antagonistic interactions can occur:
-
Thermal Stability in PVC: As a nitrogen-containing compound, EBS can potentially reduce the thermal stability of PVC during processing under certain conditions.[4] This is a critical consideration in heat-sensitive rigid PVC formulations.
-
Interaction with HALS: The interaction between EBS and Hindered Amine Light Stabilizers (HALS) is highly system-dependent. While some formulations use both additives effectively, the basic nature of some HALS can potentially interact with acidic species or other additives at high processing temperatures. It is recommended to conduct thorough testing of UV stability and long-term performance when combining EBS with HALS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments and processing.
Issue 1: Surface Bloom or Exudation
Question: I am observing a white, waxy, or hazy layer on the surface of my molded/extruded part after a short period of storage. Could this be caused by an interaction with EBS?
Answer: This phenomenon is known as "additive blooming" or "migration," and it is a common issue with low molecular weight additives like EBS.[8] Blooming occurs when an additive is not fully soluble or compatible with the polymer matrix, causing it to migrate to the surface over time.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-concentration of EBS: The loading level of EBS exceeds its solubility limit in the polymer at room temperature. | Reduce the concentration of EBS in the formulation. Typical addition levels are 0.2-1.0% for molding and 500-2000 ppm for films.[3] |
| Poor Compatibility: The polarity difference between EBS and the polymer matrix is too large, especially at lower temperatures. | Consider using a polymer grade with higher compatibility or incorporating a compatibilizer into the formulation. |
| Interaction with other Additives: The presence of another additive (e.g., a plasticizer) may reduce the overall solubility of EBS in the polymer matrix, forcing it to migrate. | Re-evaluate the entire additive package. Sometimes, reducing the concentration of another migrating species can solve the issue. |
| High Processing Temperature: High temperatures can increase the mobility of additives, which can initiate migration upon cooling. | Optimize the processing temperature profile to the lowest effective range for the formulation. |
Troubleshooting Workflow for Additive Blooming
References
- 1. scribd.com [scribd.com]
- 2. dokumen.pub [dokumen.pub]
- 3. US5750608A - External lubricant compositions for rigid vinyl polymers - Google Patents [patents.google.com]
- 4. WO2018165641A1 - Wire and cable jacket composition of pa6/66 copolymer base resin for improved processability and properties - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ebin.pub [ebin.pub]
- 8. dokumen.pub [dokumen.pub]
Technical Support Center: Migration of N,N'-Ethylenebis(stearamide) in Polymer Films
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymer films containing N,N'-Ethylenebis(stearamide) (EBS).
Troubleshooting Guides
This section addresses common issues encountered during experiments involving EBS in polymer films.
Issue 1: Hazy or White Crystalline Deposit on Film Surface (Blooming)
-
Question: My polymer film has developed a hazy appearance or a white, crystalline powder on the surface over time. What is causing this and how can I fix it?
-
Answer: This phenomenon is known as "blooming," which is the migration of the N,N'-Ethylenebis(stearamide) (EBS) additive from the bulk of the polymer to the surface.[1][2] While EBS is added to act as a lubricant and anti-blocking agent by forming a thin surface layer, excessive migration can lead to undesirable aesthetic changes and can negatively impact subsequent processes like printing, sealing, or adhesion.[3]
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| High EBS Concentration | The concentration of EBS in the polymer matrix has exceeded its solubility limit. The excess EBS is then forced to the surface. | Reduce the concentration of EBS in your formulation to below its solubility threshold in the specific polymer at processing and storage temperatures. |
| Poor Polymer-Additive Compatibility | The molecular structures of the polymer and EBS are not compatible enough, leading to phase separation and migration of the EBS. | Consider using a different grade of polymer or a compatibilizer to improve the solubility of EBS within the polymer matrix. |
| Inappropriate Storage Conditions | Elevated temperatures during storage can increase the mobility of the EBS molecules, accelerating their migration to the surface. | Store polymer films in a cool, controlled environment. Avoid exposure to direct sunlight or other heat sources. |
| Polymer Morphology | Highly amorphous polymer structures have more free volume, which can facilitate the movement of additive molecules. | If possible, consider using a polymer grade with a higher degree of crystallinity, as the crystalline regions can hinder additive migration. |
| Low Molecular Weight of Additive | Lower molecular weight species tend to have higher mobility within the polymer matrix. | If feasible for your application, consider using a higher molecular weight grade of EBS or an alternative lubricant with lower mobility. |
Troubleshooting Workflow for Blooming
Caption: Troubleshooting workflow for addressing EBS blooming on polymer films.
Issue 2: Inconsistent Printing or Sealing Performance
-
Question: I am experiencing poor ink adhesion or inconsistent heat sealing on my polymer films. Could this be related to EBS migration?
-
Answer: Yes, excessive EBS on the film surface can create a weak boundary layer that interferes with the adhesion of inks, coatings, and adhesives, and can also affect the quality of heat seals.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Excessive Surface Lubricant | A thick layer of migrated EBS on the surface lowers the surface energy of the film, which is detrimental to adhesion. | Quantify the amount of surface EBS (see Experimental Protocols). If high, consider the solutions for blooming. For immediate processing, a surface treatment may be necessary. |
| Time Between Production and Use | Migration is a time-dependent process. Films stored for longer periods may have a higher concentration of EBS on the surface. | Minimize storage time before printing or sealing. If long storage is unavoidable, re-evaluate the EBS concentration in the formulation. |
| Surface Treatment Ineffectiveness | Standard corona or plasma treatment may not be sufficient to overcome a thick layer of bloomed EBS. | Increase the intensity or duration of the surface treatment. It's crucial to measure the surface energy post-treatment to ensure it is within the desired range for adhesion. |
Frequently Asked Questions (FAQs)
-
Q1: What is N,N'-Ethylenebis(stearamide) (EBS) and why is it used in polymer films?
-
A1: N,N'-Ethylenebis(stearamide) is a synthetic wax commonly used as an internal and external lubricant, an anti-blocking agent, a mold release agent, and a dispersant in various polymers.[4] It is designed to migrate to the surface of the polymer to form a thin lubricating layer that reduces friction and prevents films from sticking together.[5]
-
-
Q2: What factors influence the rate of EBS migration?
-
A2: The primary factors include the concentration of EBS, the temperature, the compatibility between EBS and the polymer, and the morphology of the polymer (e.g., crystallinity). Higher concentrations and temperatures generally lead to faster migration.
-
-
Q3: How can I measure the amount of EBS that has migrated to the surface?
-
A3: Migrated EBS can be quantified by first extracting the surface of the film with a suitable solvent and then analyzing the extract using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID). Surface-sensitive analytical methods like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) can also be used to detect and characterize the bloomed layer.
-
-
Q4: Is EBS migration harmful in the context of drug development and packaging?
-
A4: While EBS itself is of low toxicity, its migration to the surface of pharmaceutical packaging can be a concern.[6] Excessive blooming could potentially lead to the transfer of the additive to the drug product, which would be considered a form of contamination. Furthermore, it can affect the integrity of seals on packaging, which is critical for maintaining the sterility and stability of the drug product.
-
Quantitative Data on EBS Migration
The following table provides illustrative data on the migration of EBS from a Low-Density Polyethylene (LDPE) film into a food simulant (95% ethanol) at different temperatures and time points. This data is representative and actual migration levels will vary depending on the specific polymer, EBS concentration, and experimental conditions.
| Temperature (°C) | Time (days) | Migrated EBS (mg/dm²) |
| 20 | 1 | 0.15 |
| 20 | 5 | 0.45 |
| 20 | 10 | 0.70 |
| 40 | 1 | 0.50 |
| 40 | 5 | 1.20 |
| 40 | 10 | 1.80 |
| 60 | 1 | 1.10 |
| 60 | 5 | 2.50 |
| 60 | 10 | 3.80 |
Experimental Protocols
Protocol 1: Quantification of Migrated EBS using Surface Extraction and GC-FID
This protocol is based on the principles outlined in ASTM D4754 for liquid extraction of plastic materials.
1. Objective: To quantify the amount of EBS that has migrated to the surface of a polymer film.
2. Materials and Equipment:
-
Polymer film sample of a known surface area.
-
Solvent for extraction (e.g., isopropanol, dichloromethane/methanol 9:1 v/v).
-
Glass vials with PTFE-lined caps.
-
Pipettes and syringes.
-
Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
EBS standard for calibration.
-
Volumetric flasks.
3. Procedure:
- Sample Preparation: Cut a piece of the polymer film with a precisely known surface area (e.g., 10 cm x 10 cm).
- Extraction:
- Place the film sample into a clean glass vial.
- Add a known volume of the extraction solvent, ensuring the film is fully submerged.
- Seal the vial and agitate gently for a defined period (e.g., 1 hour) at a controlled temperature.
- Calibration Curve:
- Prepare a series of standard solutions of EBS in the extraction solvent at known concentrations.
- Inject these standards into the GC-FID to generate a calibration curve of peak area versus concentration.
- GC-FID Analysis:
- Set up the GC-FID with appropriate parameters. A patent for a similar analysis suggests the following conditions:
- Inlet Temperature: 300 °C
- Detector Temperature: 320 °C
- Oven Program: Start at 100 °C, hold for 5 min, then ramp to 320 °C at 50 °C/min, and hold for 20 min.
- Carrier Gas Flow Rate: 2.0 ml/min
- Split Ratio: 2:1
- Injection Volume: 2 µl
- Inject an aliquot of the solvent from the sample extraction vial into the GC-FID.
- Quantification:
- Determine the concentration of EBS in the extract by comparing its peak area to the calibration curve.
- Calculate the total mass of migrated EBS and express it as mass per unit area of the film (e.g., mg/dm²).
Experimental Workflow for EBS Quantification
References
- 1. brighton-science.com [brighton-science.com]
- 2. Aging of Industrial Polypropylene Surfaces in Detergent Solution and Its Consequences for Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of antioxidant migration levels from low-density polyethylene films into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"impact of N,N'-Ethylenebis(stearamide) on the mechanical properties of composites"
Technical Support Center: The Role of N,N'-Ethylenebis(stearamide) in Composites
Welcome to the technical support center for researchers and scientists working with N,N'-Ethylenebis(stearamide) (EBS). This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and standardized protocols for incorporating EBS into composite materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of N,N'-Ethylenebis(stearamide) (EBS) in polymer composites?
A1: N,N'-Ethylenebis(stearamide) is a multifunctional synthetic wax primarily used as a processing aid in polymer composites. Its main functions include acting as an internal and external lubricant, a release agent, and a dispersing aid for fillers and pigments.[1][2][3] As a lubricant, EBS reduces friction and the viscosity of the polymer melt, which can improve flowability and allow for lower processing temperatures.[4][5][6] This also helps to enhance the dispersion of reinforcements like glass fibers or mineral fillers within the polymer matrix.[3][7]
Q2: How does the addition of EBS typically affect the mechanical properties of composites?
A2: The impact of EBS on mechanical properties can be complex and depends on the polymer matrix, the type of reinforcement, and the EBS concentration.
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Tensile and Flexural Properties: The effect varies. In some systems, such as glass-filled ABS and SAN, tensile strength may decrease with higher EBS content.[4] However, in other composites, by improving filler dispersion and reducing internal stresses, EBS can help maintain or even slightly improve tensile and flexural strength.[8]
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Impact Strength: This is a critical trade-off. EBS can sometimes lead to a decrease in impact strength, as observed in some glass-fiber-reinforced composites.[4] However, in other systems like PET/OMMT or PA 6/EBS/SiO2-COOH composites, EBS has been shown to remarkably enhance impact strength, indicating it can also act as a toughening agent.[7][8] The optimal amount is crucial, as excessive EBS can weaken the interfacial adhesion and reduce overall cohesion.[5]
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Surface Finish and Hardness: As a lubricant and flow modifier, EBS often improves the surface finish of molded parts, giving them a higher gloss.
Q3: What is a typical concentration range for EBS in composite formulations?
A3: The optimal concentration of EBS depends heavily on the specific polymer system and the desired outcome. However, a general starting range for molding applications is typically between 0.2% and 2.0% by weight.[3][5][9] For polyolefin films, recommended levels are lower, around 500 to 2000 ppm.[3] It is always recommended to conduct a dosage study to determine the optimal level for your specific application, as over-lubrication can negatively affect mechanical properties.[5]
Troubleshooting Guide
This guide addresses common problems encountered when using EBS in composite materials.
Problem: Reduced Impact Strength After Adding EBS
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Possible Cause 1: Over-lubrication. An excessive amount of EBS can create weak points within the composite matrix by hindering the polymer-filler or polymer-fiber interfacial adhesion.
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Solution: Systematically reduce the concentration of EBS in your formulation. Conduct a design of experiments (DOE) to find the optimal dosage where processing is improved without significantly compromising impact strength.[5]
-
-
Possible Cause 2: Poor Dispersion of EBS. If the EBS is not uniformly distributed, it can form agglomerates that act as stress concentration points, leading to premature failure under impact.
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Solution: Ensure your compounding process provides sufficient shear to melt and disperse the EBS evenly. Increase mixing time or adjust the screw configuration in your twin-screw extruder to enhance distributive and dispersive mixing.
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Problem: Inconsistent Mechanical Property Results Batch-to-Batch
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Possible Cause 1: Inadequate Mixing. The EBS and other fillers may not be uniformly dispersed throughout the polymer matrix, leading to variations in test specimens.
-
Solution: Standardize your mixing protocol. For melt compounding, ensure consistent extruder screw speed, residence time, and temperature profile. Pre-blending the EBS with other powdered components before introducing them to the extruder can also promote uniformity.[3]
-
-
Possible Cause 2: Moisture Contamination. Many polymers, especially polyamides, are hygroscopic. Absorbed moisture can affect the processing and final properties of the composite.
-
Solution: Pre-dry all materials (polymer resin, fillers, and EBS) according to the manufacturer's recommendations before compounding. A typical pre-drying procedure involves holding the material at 90°C for 3 hours.[4]
-
Problem: Surface Defects on Molded Parts (e.g., Blisters, Flow Lines, or Dull Spots)
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Possible Cause 1: Poor Flow or Mold Filling. The viscosity of the polymer melt may be too high, or the injection molding parameters may be suboptimal.
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Solution: EBS is designed to improve melt flow.[4] Ensure your EBS concentration is appropriate. Additionally, optimize injection molding parameters such as melt temperature, injection speed, and mold temperature to improve the surface finish.
-
-
Possible Cause 2: Off-gassing or Volatiles. Trapped air or moisture can lead to surface defects like blisters.
-
Solution: Ensure all materials are properly dried. Verify that the processing temperature is not excessively high, which could cause degradation of the polymer or additives.
-
Experimental Protocols
Protocol 1: Incorporation of EBS into a Thermoplastic Composite via Melt Compounding
This protocol describes a general method for preparing composite test specimens.
-
Material Preparation:
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Dry the thermoplastic polymer resin, reinforcement (e.g., glass fibers, talc), and EBS powder/beads in an oven at the recommended temperature and duration to remove moisture (e.g., 90°C for 3 hours).[4]
-
Accurately weigh all components according to the desired formulation percentages.
-
-
Compounding:
-
Set the temperature profile on a twin-screw extruder appropriate for the polymer matrix. For example, a profile for ABS could be in the 200-220°C range.[4]
-
Pre-mix the dried polymer pellets with the EBS and any other powdered additives in a bag to ensure a homogenous feed.
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Feed the mixture into the main hopper of the extruder. If using continuous reinforcements like glass fibers, feed them through a separate side feeder.[9]
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Extrude the molten composite through a strand die.
-
-
Pelletizing:
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Cool the extruded strands in a water bath.
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Feed the cooled, solidified strands into a pelletizer to produce composite pellets.
-
-
Specimen Preparation:
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Dry the composite pellets to remove any surface moisture from the water bath.
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Use an injection molding machine to produce test specimens (e.g., tensile bars, flexural bars, impact specimens) according to ASTM or ISO standards (e.g., ASTM D638 for tensile properties, ASTM D256 for Izod impact).[4]
-
-
Conditioning and Testing:
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Condition the molded specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing.
-
Perform mechanical tests according to the relevant standards.
-
Data on Mechanical Properties
The following tables summarize the effects of EBS on the mechanical properties of various composite systems as reported in literature.
Table 1: Effect of EBS on Glass Fiber (GF) Reinforced ABS Composites
| EBS Conc. (% wt) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| 0.5 | 49.0 | 2.5 | 18.5 |
| 1.0 | 48.5 | 2.6 | 18.0 |
| 1.5 | 47.0 | 2.8 | 17.0 |
| 2.0 | 46.5 | 2.4 | 16.5 |
| Data synthesized from graphical representations in literature.[4] |
Table 2: Effect of EBS on Polyamide 6 (PA 6) Composites with SiO₂-COOH
| Composite System | Tensile Strength (MPa) | Bending Strength (MPa) | Izod Impact Strength (kJ/m²) |
| Pure PA 6 | ~58 | ~85 | ~5.5 |
| PA 6 / 0.4% EBS / 0.2% SiO₂-COOH | ~58 | ~70 | ~10.0 |
| Data extracted from a study showing improved toughness.[8] |
Table 3: Effect of EBS on Polypropylene Copolymer (PPc) with 40% Anhydrite (AII) Filler
| Composite System | Tensile Strength (MPa) | Strain at Break (%) | Notched Impact Strength (kJ/m²) |
| PPc + 40% AII | ~20 | ~50 | ~3.0 |
| PPc + 40% AII (surface modified with EBS) | ~18 | ~260 | ~5.3 |
| Data shows EBS facilitating debonding, leading to significantly improved ductility and impact properties.[10] |
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. N,N -Ethylenebis(stearamide) beads, 840um 110-30-5 [sigmaaldrich.com]
- 3. cargill.com [cargill.com]
- 4. ijariie.com [ijariie.com]
- 5. pvcfoamingagent.com [pvcfoamingagent.com]
- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Balancing the Strength–Impact Relationship and Other Key Properties in Polypropylene Copolymer–Natural CaSO4 (Anhydrite)-Filled Composites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nanoparticle Agglomeration with N,N'-Ethylenebis(stearamide) (EBS)
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing N,N'-Ethylenebis(stearamide) (EBS) to stabilize nanoparticle formulations and troubleshoot issues of agglomeration. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-Ethylenebis(stearamide) (EBS) and why is it considered for nanoparticle stabilization?
A1: N,N'-Ethylenebis(stearamide) is a synthetic wax-like organic compound.[1] Structurally, it is a bis-amide, meaning it has two amide groups connected by an ethylene bridge, with each nitrogen atom also attached to a long stearamide fatty acid chain. This amphiphilic nature, with polar amide groups and long, nonpolar fatty acid chains, allows it to function as a dispersing agent and lubricant. In the context of nanotechnology, the fatty amide groups can interact with the surface of nanoparticles, creating a stabilizing layer that can prevent agglomeration.
Q2: How does EBS theoretically prevent nanoparticle agglomeration?
A2: EBS is thought to prevent nanoparticle agglomeration primarily through a mechanism known as steric hindrance . The long stearamide chains of the EBS molecules adsorb to the surface of the nanoparticles. These chains then extend into the surrounding solvent, creating a physical barrier that prevents the nanoparticles from coming into close contact and sticking together due to attractive forces like van der Waals forces.
Q3: What are the key formulation parameters to consider when using EBS?
A3: Several factors can influence the effectiveness of EBS as a stabilizer. These include the concentration of EBS, the concentration of nanoparticles, the type of solvent, the temperature of the formulation process, and the method of dispersion (e.g., sonication). Optimizing these parameters is crucial for achieving a stable nanoparticle suspension.
Q4: In which solvents can EBS be used?
A4: EBS is a waxy solid and is generally insoluble in water and most common organic solvents at room temperature. It has some solubility in hot chlorinated or aromatic solvents. For many applications, EBS is used in a molten state or as a component of a solid lipid matrix, as in the formulation of solid lipid nanoparticles (SLNs).[2][3][4]
Troubleshooting Guide
Q1: "My nanoparticles are still agglomerating even after adding EBS. What are the likely causes and how can I fix this?"
A1: Agglomeration in the presence of EBS can be due to several factors. Here's a step-by-step troubleshooting guide:
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Insufficient EBS Concentration: The surface of the nanoparticles may not be fully coated with EBS, leaving exposed areas that can stick together.
-
Solution: Gradually increase the concentration of EBS in your formulation. It is advisable to perform a concentration-response study to find the optimal ratio of EBS to nanoparticles.
-
-
Inadequate Dispersion Energy: The mechanical energy used to break apart initial nanoparticle agglomerates and disperse them may be insufficient.
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Solution: Optimize your dispersion method. If using sonication, increase the sonication time or amplitude. For high-shear mixing, increase the mixing speed or duration. Be mindful that excessive energy can sometimes lead to particle degradation.
-
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Poor Solvent Choice or Temperature: EBS may not be adequately dissolved or in a suitable physical state to adsorb to the nanoparticle surface.
-
Solution: Since EBS has a melting point of approximately 144-146°C, consider a high-temperature homogenization or melt-emulsification method where the EBS is in a molten state.[1] This allows for better coating of the nanoparticles before cooling and solidification.
-
-
Incompatibility between Nanoparticle Surface and EBS: The surface chemistry of your nanoparticles may not be conducive to the adsorption of EBS.
-
Solution: Consider surface modification of your nanoparticles to enhance their interaction with the fatty amide groups of EBS.
-
Q2: "How can I determine the optimal concentration of EBS for my specific nanoparticles?"
A2: The optimal EBS concentration is dependent on the type, size, and concentration of your nanoparticles. A systematic approach is recommended:
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Prepare a series of formulations: Keep the nanoparticle concentration constant and vary the concentration of EBS across a range (e.g., 0.1% to 5% w/v).
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Characterize each formulation: Use techniques like Dynamic Light Scattering (DLS) to measure the average particle size and Polydispersity Index (PDI). A smaller particle size and a lower PDI generally indicate better dispersion.
-
Visual inspection: Observe the formulations over time for any signs of precipitation or sedimentation.
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Plot the results: Create a graph of particle size and PDI as a function of EBS concentration. The optimal concentration will likely be in the region where the particle size and PDI are at a minimum and remain stable.
Data Presentation: Key Parameters for Optimization
| Parameter | Range for Investigation | Expected Impact of Increase | Primary Method of Assessment |
| EBS Concentration | 0.1 - 5% (w/v) | Decreased particle size and PDI up to an optimal point, then potential for excess wax in the formulation. | DLS, Visual Inspection |
| Nanoparticle Concentration | Varies by application | Increased likelihood of agglomeration. | DLS, TEM |
| Sonication Time | 1 - 30 minutes | Decreased particle size and PDI. | DLS |
| Sonication Amplitude/Power | 20 - 80% | Decreased particle size and PDI. | DLS |
| Formulation Temperature | Room Temperature to >150°C | Improved solubility and coating of EBS above its melting point. | Visual Inspection, DLS |
Experimental Protocols
Generalized Protocol for Dispersing Nanoparticles using EBS with High-Temperature Homogenization
This protocol is a general guideline and requires optimization for your specific nanoparticle system.
-
Preparation of the Aqueous Phase:
-
Disperse your nanoparticles in an aqueous buffer at the desired concentration.
-
If using a co-surfactant, add it to this phase.
-
Heat the aqueous phase to a temperature just above the melting point of EBS (e.g., 150°C).
-
-
Preparation of the Lipid Phase:
-
Melt the desired amount of EBS in a separate vessel.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten EBS.
-
Immediately homogenize the mixture using a high-shear homogenizer or a probe sonicator at a high speed/amplitude for a predetermined time (e.g., 5-15 minutes). Maintain the temperature throughout this process.
-
-
Cooling and Solidification:
-
Transfer the hot nanoemulsion to a cold environment (e.g., an ice bath) under continuous stirring to facilitate the solidification of the EBS-coated nanoparticles.
-
-
Characterization:
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Analyze the resulting nanoparticle dispersion for particle size, PDI, and zeta potential using DLS.
-
Visualize the morphology and confirm the absence of large aggregates using Transmission Electron Microscopy (TEM).
-
References
"influence of processing temperature on N,N'-Ethylenebis(stearamide) stability"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of processing temperature on the stability of N,N'-Ethylenebis(stearamide) (EBS).
Frequently Asked Questions (FAQs)
Q1: What is N,N'-Ethylenebis(stearamide) (EBS) and what are its primary functions in processing?
A1: N,N'-Ethylenebis(stearamide), often referred to as EBS wax, is a synthetic waxy solid. In various processing applications, it serves as a multi-purpose additive, acting as an internal and external lubricant, a mold release agent, a dispersing agent for fillers and pigments, and an anti-blocking agent.[1][2] These functions help to improve processability, reduce friction, enhance surface finish, and ensure the stability of colors and the polymer itself.[1][2]
Q2: At what temperature does EBS begin to degrade?
A2: The thermal stability of EBS is generally considered high; however, it will decompose at elevated temperatures. Decomposition is reported to begin at temperatures above 200°C, with significant decomposition observed to start around 260°C to 300°C.[1] The precise temperature can be influenced by the presence of other materials in the formulation and the processing atmosphere (e.g., air versus an inert nitrogen atmosphere).[1]
Q3: What are the common indicators of EBS degradation during processing?
A3: Key signs of EBS degradation during processing include:
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Discoloration: Yellowing or browning of the final product is a primary indicator, often caused by the formation of chromophoric groups at high temperatures.[1][3]
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Changes in Melt Viscosity: Degradation can lead to a decrease in the melt viscosity of the polymer blend, which can affect processing parameters and the consistency of the final part.[1]
-
Odor: The generation of unusual or acrid odors during processing can signal the thermal decomposition of additives like EBS.[1]
Q4: What are the decomposition products of EBS?
A4: The thermal decomposition of EBS can lead to the breakdown of the amide bonds.[1] The primary hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][4] The degradation process may also generate radicals that can further interact with the polymer matrix.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during the processing of materials containing EBS, with a focus on problems arising from thermal instability.
Issue 1: Yellowing or Discoloration of the Final Product
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Question: Why is my product turning yellow during processing with EBS?
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Processing Temperature | Lower the barrel and die temperatures in increments of 2-5°C to determine the optimal processing window that maintains melt homogeneity without causing degradation. Verify that the melt temperature does not exceed the recommended limit for the polymer/EBS system.[1] |
| High Residence Time | Reduce the duration the polymer melt spends in the extruder or molding machine. This can be achieved by increasing the screw speed (where appropriate) or minimizing cycle times.[1] |
| Reaction with Other Additives | Review the formulation for any potentially incompatible additives. Certain stabilizers or flame retardants may interact with EBS at elevated temperatures.[1] Consider consulting with a technical specialist to assess additive compatibility. |
| Atmospheric Pollutants | Atmospheric pollutants, such as nitrogen oxides (NOx), can sometimes react with additives and cause discoloration.[3] Ensure adequate ventilation in the processing area. |
Issue 2: Changes in Melt Viscosity and Processing Instability
-
Question: I'm observing a significant drop in melt viscosity and inconsistent processing. Could EBS degradation be the cause?
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| EBS Overloading | Using an excessive amount of EBS can lead to over-lubrication and a subsequent drop in viscosity. Verify that the loading level is within the recommended range for your specific application (typically 0.1 - 1.0 phr for many polymers).[1] |
| Shear Heating | High screw speeds can generate substantial frictional heat, raising the melt temperature above the setpoint and leading to the degradation of EBS. Reduce the screw speed and adjust the temperature profiles accordingly to minimize shear heating.[1] |
| Polymer Degradation Catalyzed by EBS Byproducts | The degradation of EBS can sometimes initiate or accelerate the degradation of the base polymer.[1] This is a complex issue that may necessitate a comprehensive review of the entire formulation. |
Data Presentation: Thermal Stability of EBS
The following tables summarize the quantitative data on the thermal stability of N,N'-Ethylenebis(stearamide).
Table 1: Decomposition Characteristics of EBS from Thermogravimetric Analysis (TGA)
| Parameter | Value | Atmosphere | Source |
| Onset Decomposition Temperature (Tonset) | > 200 °C | - | [1] |
| Temperature for 5% Weight Loss (Td5%) | ~260 - 300 °C | Nitrogen / Air | [1] |
| First Stage Activation Energy (Ea) | 78.41 kJ·mol⁻¹ | Nitrogen | [5] |
| Second Stage Activation Energy (Ea) | 88.38 kJ·mol⁻¹ | Nitrogen | [5] |
Table 2: Estimated Weight Loss of EBS at Various Processing Temperatures (TGA Data)
| Processing Temperature | Estimated Weight Loss (%) - Nitrogen Atmosphere | Estimated Weight Loss (%) - Air Atmosphere |
| 220 °C | < 1% | < 2% |
| 240 °C | ~ 1-3% | ~ 2-5% |
| 260 °C | ~ 3-5% | ~ 5-8% |
| 280 °C | > 5% | > 10% |
| 300 °C | Significant Decomposition | Significant Decomposition |
Note: These are estimated values based on typical TGA curves and may vary depending on the specific grade of EBS and experimental conditions.
Experimental Protocols
1. Thermogravimetric Analysis (TGA) to Determine Onset of Degradation
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Objective: To determine the temperature at which significant mass loss (degradation) of EBS begins.[1]
-
Methodology:
-
Sample Preparation: Carefully weigh a small, representative sample of EBS (typically 5-20 mg) into an inert TGA crucible.[6] For powdered samples, it is advisable to use a fume hood during crucible loading.[6]
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Instrument Setup: Place the crucible in the TGA instrument.
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Atmosphere: Purge the furnace with a constant flow of nitrogen (for inert atmosphere analysis) or air (for oxidative degradation analysis) at a rate of 50-100 mL/min.[1]
-
Thermal Program:
-
Equilibrate the sample at 30°C.
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Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[1]
-
-
Data Analysis: Plot the sample weight (%) as a function of temperature. The onset degradation temperature is typically defined as the temperature at which a 5% weight loss occurs.[1]
-
2. Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
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Objective: To identify the melting point and other thermal transitions of EBS.
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Methodology:
-
Sample Preparation: Accurately weigh a small sample of EBS (typically 5-10 mg) and hermetically seal it in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 200°C).
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Hold isothermally for a few minutes to ensure complete melting.
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Cool the sample back to the starting temperature at a controlled rate.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the melting point (endothermic peak) and any other thermal events.
-
Visualizations
Caption: Troubleshooting workflow for EBS-related processing issues.
Caption: Relationship between processing temperature and EBS stability.
References
Validation & Comparative
A Comparative Guide: N,N'-Ethylenebis(stearamide) vs. Oleamide as Slip Agents in Polyethylene
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate slip agent is a critical consideration in the formulation of polyethylene (PE) materials, profoundly influencing processability, surface properties, and final product performance. In industries such as pharmaceuticals and medical devices, where packaging integrity and drug-device interactions are paramount, making an informed choice between available slip agents is essential. This guide provides an objective comparison of two commonly used slip agents, N,N'-Ethylenebis(stearamide) (EBS) and oleamide, supported by available experimental data and detailed methodologies.
Executive Summary
N,N'-Ethylenebis(stearamide) and oleamide are both effective at reducing the coefficient of friction in polyethylene, yet they achieve this through different performance profiles rooted in their distinct molecular structures. Oleamide, a primary amide, is characterized by its rapid migration to the polymer surface, providing an immediate reduction in friction. However, its lower molecular weight and melting point can compromise its thermal stability and long-term effectiveness. In contrast, EBS, a secondary bis-amide, possesses a larger molecular structure and higher melting point, leading to a slower migration rate. This results in a delayed but more durable and thermally stable slip effect. The choice between these two additives is therefore a trade-off between the need for immediate slip performance and the requirement for long-term stability, particularly at elevated temperatures.[1]
Data Presentation
The following tables summarize the key physical, chemical, and performance characteristics of EBS and oleamide.
Table 1: Physical and Chemical Properties
| Property | N,N'-Ethylenebis(stearamide) (EBS) | Oleamide |
| Chemical Formula | C₃₈H₇₆N₂O₂ | C₁₈H₃₅NO |
| Molecular Weight | 593.03 g/mol | 281.48 g/mol |
| Type | Secondary bis-amide | Primary amide |
| Melting Point | ~144-146 °C | ~70-78 °C[2] |
| Appearance | White waxy solid (beads or powder) | Off-white to light yellow beads or powder[2] |
Table 2: Performance Characteristics in Polyethylene
| Performance Parameter | N,N'-Ethylenebis(stearamide) (EBS) | Oleamide |
| Migration Rate | Slow | Fast[1][3] |
| Speed of Action | Delayed | Immediate[1] |
| Thermal Stability | High | Lower than EBS[1] |
| Long-Term Effectiveness | Durable and long-lasting[1] | Can decrease over time |
| Mechanism of Action | Acts as both an internal and external lubricant.[1] | Migrates to the surface to form a lubricating layer.[1] |
| Recommended Loading Level | 0.1 - 1.0 phr (in PVC films)[4] | 500 - 3000 ppm (0.05 - 0.3%)[1] |
| Effect on Printing | Generally less interference | Can interfere with printing processes[3] |
Table 3: Coefficient of Friction (COF) Data Overview
Direct comparative COF data under identical conditions is scarce in publicly available literature. The following represents a qualitative summary based on typical performance.
| Time After Extrusion | N,N'-Ethylenebis(stearamide) (EBS) | Oleamide |
| Initial (e.g., < 24 hours) | Higher COF | Lower COF |
| Long-term (e.g., > 7 days) | Stable, low COF | COF may increase slightly from its initial low |
Experimental Protocols
The evaluation of slip agent performance in polyethylene involves several key experiments to quantify their effectiveness and behavior.
Coefficient of Friction (COF) Measurement
The primary method for quantifying the slip properties of a polymer film is by measuring its static and kinetic coefficients of friction.
-
Standard Test Method: ASTM D1894 is the universally recognized standard for this measurement.[1]
-
Apparatus: A coefficient of friction tester is used, which consists of a stationary plane, a sled of a specified weight, and a mechanism to create relative motion between the two.
-
Procedure:
-
A sample of the polyethylene film is attached to the sled, and another piece of the same film is secured to the stationary plane.
-
The force required to initiate motion between the two film surfaces is measured to determine the static friction.
-
The average force required to maintain motion at a constant speed is measured to determine the kinetic friction.
-
The static and kinetic coefficients of friction are calculated by dividing the respective forces by the normal force (the weight of the sled).[1]
-
Migration and Surface Concentration Analysis
The effectiveness of a migrating slip agent is directly related to its concentration on the polymer surface. Gas chromatography is a common technique to quantify this.
-
Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Procedure:
-
Extraction: The slip agent is extracted from a known surface area of the polyethylene film using a suitable solvent, such as isopropanol. Pressurized liquid extraction (PLE) can be employed for efficient extraction.[1]
-
Analysis: The resulting extract is injected into a gas chromatograph. The slip agent is separated from other components and detected by the flame ionization detector.
-
Quantification: The concentration of the slip agent is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.
-
Thermal Stability Assessment
The thermal stability of the slip agents is crucial, especially during high-temperature processing of the polyethylene.
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Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Procedure (TGA):
-
A small sample of the slip agent is placed in a high-precision balance within a furnace.
-
The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.
-
-
Procedure (DSC):
-
A small sample of the slip agent is heated, cooled, or held at a constant temperature in the DSC instrument.
-
The heat flow to or from the sample is measured relative to a reference.
-
This analysis can determine the melting point and other thermal transitions of the slip agent.
-
Mandatory Visualizations
Caption: Mechanism of Action: Oleamide vs. EBS.
Caption: Experimental Workflow for Slip Agent Evaluation.
Caption: Logical Selection Guide for Slip Agents.
Conclusion
The selection between N,N'-Ethylenebis(stearamide) and oleamide as a slip agent for polyethylene is fundamentally a decision based on the specific requirements of the application. Oleamide is the superior choice for applications demanding rapid and high initial slip performance, where processing temperatures are moderate and long-term stability is not the primary concern. Conversely, EBS is the ideal candidate for applications where high-temperature stability, durability, and a consistent, long-lasting slip effect are critical, even at the expense of a delayed onset of action.[1] For drug development and medical applications, the higher stability and lower migration potential of EBS at elevated temperatures may offer advantages in terms of packaging integrity and minimizing potential leachables. However, the specific context of use and regulatory compliance for food and drug contact must always be a primary consideration.
References
A Comparative Analysis of N,N'-Ethylenebis(stearamide) and Calcium Stearate as Polymer Lubricants
For Researchers, Scientists, and Drug Development Professionals
In the formulation and processing of polymeric materials, the selection of an appropriate lubricant is critical to optimize manufacturing efficiency and ensure the final product's desired physical properties. Among the myriad of available additives, N,N'-Ethylenebis(stearamide) (EBS) and calcium stearate are two widely employed lubricants. This guide provides an objective, data-driven comparison of their performance, supported by detailed experimental protocols, to aid in the informed selection of the most suitable lubricant for specific applications.
Introduction to the Lubricants
N,N'-Ethylenebis(stearamide) (EBS) is a synthetic wax characterized by its dual amide functionality, which imparts both internal and external lubricating properties.[1] It is a hard, brittle, high-melting-point wax, often appearing as white to slightly yellowish fine particles.[1] EBS is recognized for its ability to improve melt flow, enhance mold release, and provide a glossy surface finish to plastic products.[1] Its utility extends across a wide range of thermoplastics and thermosetting plastics, including PVC, ABS, polystyrene, and polyolefins.[1]
Calcium Stearate is a metallic soap, the calcium salt of stearic acid.[2] It presents as a fine, white, waxy powder.[2] Primarily known as an internal lubricant, it also functions as a heat stabilizer and an acid scavenger, particularly in PVC processing.[2][3] Its role is to reduce friction between polymer chains, which facilitates smoother processing and can prevent thermal degradation.[3]
Mechanism of Lubrication
The efficacy of a lubricant in polymer processing is defined by its ability to reduce friction, either between the polymer chains themselves (internal lubrication) or between the polymer melt and the processing equipment (external lubrication).
-
Internal Lubricants , such as calcium stearate, have a degree of compatibility with the polymer. They penetrate the polymer matrix, reducing intermolecular forces and thereby lowering the melt viscosity.[4][5] This action promotes a smoother flow of the polymer melt.[4]
-
External Lubricants are largely incompatible with the polymer and migrate to the surface of the melt. They form a lubricating layer between the polymer and the hot metal surfaces of extruders or molds, preventing adhesion and reducing friction.[4][5]
-
Mixed Lubricants , like EBS, exhibit both internal and external lubricating effects.[1] The amide groups in EBS provide some polarity, allowing for a degree of internal lubrication, while its long fatty acid chains contribute to its external lubricating function.[6]
The following diagram illustrates the distinct mechanisms of internal and external lubrication.
Caption: Lubrication mechanisms in polymer processing.
Performance Comparison: Experimental Data
To provide a clear comparison, the following tables summarize representative experimental data for the performance of N,N'-Ethylenebis(stearamide) and calcium stearate in a model polymer system (e.g., Polypropylene at 0.5% lubricant concentration). Note: The following data is illustrative and compiled from qualitative descriptions and typical performance characteristics reported in technical literature. Actual results may vary depending on the specific polymer grade, processing conditions, and formulation.
Table 1: Physical and Thermal Properties
| Property | N,N'-Ethylenebis(stearamide) (EBS) | Calcium Stearate |
| Appearance | White to yellowish powder/beads[1] | White, fine powder[2] |
| Melting Point (°C) | 144 - 146[1] | 149 - 160[3] |
| Onset of Decomposition (°C) | ~220-240 | ~300 |
Table 2: Tribological Performance
| Performance Metric | N,N'-Ethylenebis(stearamide) (EBS) | Calcium Stearate |
| Static Coefficient of Friction (vs. Steel) | 0.15 | 0.25 |
| Kinetic Coefficient of Friction (vs. Steel) | 0.12 | 0.20 |
| Wear Rate (mm³/Nm) | 2.5 x 10⁻⁵ | 4.0 x 10⁻⁵ |
Table 3: Effect on Polymer Processing and Properties
| Performance Metric | N,N'-Ethylenebis(stearamide) (EBS) | Calcium Stearate |
| Melt Flow Index (g/10 min) | 22 | 18 |
| Effect on Transparency | Minimal to slight haze | Can reduce clarity[2] |
| Surface Finish | High gloss[1] | Good |
| Mold Release | Excellent | Good |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the performance of these lubricants.
4.1 Coefficient of Friction (COF) Testing
-
Standard: Based on ASTM D1894.
-
Objective: To determine the static and kinetic coefficients of friction of a plastic film containing the lubricant sliding against a polished steel surface.
-
Apparatus: A universal testing machine equipped with a coefficient of friction fixture, which includes a stationary plane and a sled of a specified weight.
-
Procedure:
-
A sample of the plastic film is secured to the stationary plane.
-
Another piece of the same film is attached to the sled.
-
The sled is placed on the film on the stationary plane.
-
The testing machine pulls the sled at a constant rate (e.g., 150 mm/min).
-
The force required to initiate motion (static friction) and the average force required to maintain motion (kinetic friction) are recorded.
-
The coefficients of friction are calculated by dividing the frictional forces by the normal force (weight of the sled).
-
4.2 Wear Testing
-
Standard: Based on ASTM G99 (Pin-on-Disk method).
-
Objective: To determine the wear rate of a polymer composite containing the lubricant when subjected to sliding contact with a steel counterface.
-
Apparatus: A pin-on-disk tribometer. A polymer pin is loaded against a rotating steel disk.
-
Procedure:
-
A pin is fabricated from the polymer composite containing the lubricant.
-
The pin is mounted in the apparatus and brought into contact with the rotating steel disk under a specified load.
-
The disk rotates at a constant speed for a set duration or sliding distance.
-
The volume of material lost from the pin is determined by measuring the wear scar dimensions or by mass loss.
-
The specific wear rate is calculated as the volume of material lost divided by the normal load and the sliding distance.
-
4.3 Melt Flow Index (MFI) Testing
-
Standard: Based on ASTM D1238.
-
Objective: To measure the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load.
-
Apparatus: An extrusion plastometer (Melt Flow Indexer).
-
Procedure:
-
A specified amount of the polymer containing the lubricant is loaded into the heated barrel of the MFI apparatus.
-
The material is preheated to the specified temperature to reach a molten state.
-
A specified weight is applied to a piston, which forces the molten polymer to extrude through the die.
-
The extrudate is collected over a set period.
-
The collected material is weighed, and the MFI is calculated and expressed in grams per 10 minutes.
-
The workflow for evaluating these lubricants can be visualized as follows:
Caption: Experimental workflow for lubricant evaluation.
Conclusion
The choice between N,N'-Ethylenebis(stearamide) and calcium stearate as a lubricant depends heavily on the specific polymer system and the desired outcomes of the manufacturing process.
-
N,N'-Ethylenebis(stearamide) (EBS) is a versatile lubricant offering a balance of internal and external effects. It is particularly effective in reducing friction and improving mold release, leading to products with a high-quality surface finish. Its higher melting point also makes it suitable for processing at elevated temperatures.
-
Calcium Stearate is a cost-effective internal lubricant that also provides the benefits of heat stabilization and acid scavenging, making it indispensable in PVC formulations. While it is effective at reducing melt viscosity, its potential to affect the clarity of the final product should be considered.
Ultimately, the optimal selection requires careful consideration of the processing parameters, the polymer matrix, and the performance requirements of the final application. The experimental protocols outlined in this guide provide a framework for conducting a thorough comparative evaluation to make an evidence-based decision.
References
A Comparative Performance Analysis of N,N'-Ethylenebis(stearamide) and Other Synthetic Waxes
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced material science and formulation development, the selection of appropriate synthetic waxes is critical to achieving desired product performance. This guide provides an objective comparison of the performance of N,N'-Ethylenebis(stearamide) (EBS) against other widely used synthetic waxes, including polyethylene (PE) waxes, Fischer-Tropsch (FT) waxes, and polyamide waxes. The information presented herein is supported by a compilation of technical data and standardized experimental protocols to aid researchers and professionals in making informed decisions for their specific applications.
Quantitative Performance Comparison
The selection of a synthetic wax is often dictated by its physical and chemical properties. The following tables summarize the key performance characteristics of EBS in comparison to PE, FT, and polyamide waxes, based on available technical data.
Table 1: Thermal and Physical Properties
| Property | N,N'-Ethylenebis(stearamide) (EBS) | Polyethylene (PE) Wax | Fischer-Tropsch (FT) Wax | Polyamide Wax | Test Method |
| Melting Point (°C) | 141 - 146[1][2] | 100 - 115[3] | 95 - 115 | 127 - 140[4][5] | ASTM D3418 / ASTM D87 |
| Density (g/cm³ at 25°C) | ~0.98[6] | 0.92 - 0.94[7] | ~0.92 | ~0.96 | ASTM D1505 |
| Appearance | White to slightly yellow powder or granules[1] | White flakes, powder, or prills[3][8] | White powder or pellets[9] | Off-white to light yellow powder[4][5] | Visual |
Table 2: Mechanical and Rheological Properties
| Property | N,N'-Ethylenebis(stearamide) (EBS) | Polyethylene (PE) Wax | Fischer-Tropsch (FT) Wax | Polyamide Wax | Test Method |
| Viscosity (cP at 140°C) | Low | < 100[10] | ≤ 20[11] | - | ASTM D1986 / Brookfield |
| Hardness (Penetration at 25°C, 0.1 mm) | - | 4 - 11[3][7] | ≤ 5[11] | - | ASTM D1321 |
| Acid Value (mg KOH/g) | ≤ 6.0[12] | 0[13] | - | ≤ 5[4][5] | ASTM D1986 |
| Amine Value (mg KOH/g) | ≤ 3.0[12] | - | - | - | Proprietary |
Mechanism of Action in Polymer Systems
Synthetic waxes primarily function as lubricants and dispersing agents in polymer processing. Their mechanism of action is crucial for understanding their performance differences.
-
Lubrication: Waxes reduce friction between polymer chains (internal lubrication) and between the polymer melt and processing equipment (external lubrication).
-
N,N'-Ethylenebis(stearamide) (EBS): Possesses both polar amide groups and non-polar fatty acid chains.[14] This dual nature allows it to provide both internal and external lubrication, improving melt flow and preventing adhesion to metal surfaces.[6]
-
Polyethylene and Fischer-Tropsch Waxes: These are non-polar hydrocarbon waxes and primarily function as external lubricants.[15] They migrate to the surface of the polymer, creating a slip layer.
-
Polyamide Waxes: The amide groups in their structure provide polarity, contributing to a balance of internal and external lubrication.
-
-
Dispersion: Waxes aid in the uniform distribution of pigments and fillers within a polymer matrix.
-
Mechanism: The wax melts and coats the pigment or filler particles, reducing their surface tension and preventing agglomeration.[15] The low viscosity of molten waxes facilitates the wetting and dispersion process.
-
The following diagram illustrates the generalized mechanism of a synthetic wax acting as a lubricant and dispersing agent in a polymer matrix.
Experimental Protocols
Accurate and reproducible data are paramount in performance evaluation. The following are detailed methodologies for key experiments cited in this guide, based on ASTM standards.
Determination of Melting Point (ASTM D87)
-
Objective: To determine the temperature at which a wax transitions from a solid to a liquid state.
-
Apparatus: ASTM thermometer, test tube, air bath, water bath.
-
Procedure:
-
A molten sample of the wax is placed in a test tube fitted with a thermometer.
-
The test tube is then placed in an air bath, which is surrounded by a water bath maintained at a constant temperature.
-
The temperature of the wax is recorded at regular intervals as it cools.
-
The melting point is identified as the temperature at which the cooling rate slows down and plateaus due to the release of the latent heat of fusion.
-
Determination of Hardness by Needle Penetration (ASTM D1321)
-
Objective: To measure the hardness of a wax by determining the depth a standard needle penetrates under a specified load.
-
Apparatus: Penetrometer, standard needle, water bath, sample container.
-
Procedure:
-
A molten sample of the wax is poured into a container and allowed to cool under controlled conditions.
-
The sample is then conditioned to a specific test temperature in a water bath.
-
The penetrometer, with a standard needle under a 100g load, is positioned over the wax surface.
-
The needle is released and allowed to penetrate the wax for 5 seconds.
-
The depth of penetration, in tenths of a millimeter, is recorded as the hardness value.
-
Determination of Viscosity (Brookfield Method)
-
Objective: To measure the resistance to flow of the molten wax.
-
Apparatus: Brookfield viscometer with a thermostatically controlled heating mantle.
-
Procedure:
-
The wax sample is melted and maintained at a constant, specified temperature (e.g., 140°C).
-
The appropriate spindle for the expected viscosity range is selected and attached to the viscometer.
-
The spindle is immersed in the molten wax to the specified depth.
-
The viscometer is run at a set speed, and the torque required to rotate the spindle is measured.
-
This torque reading is converted to a viscosity value in centipoise (cP).
-
Experimental Workflow for Performance Evaluation
A systematic approach is necessary for a comprehensive evaluation of synthetic wax performance. The following diagram outlines a logical workflow for this process.
Conclusion
N,N'-Ethylenebis(stearamide) stands out as a versatile synthetic wax with a unique combination of internal and external lubricating properties, attributed to its molecular structure containing both polar amide groups and non-polar fatty acid chains. This often translates to improved processing efficiency and enhanced surface finish in polymer applications.
In comparison, polyethylene and Fischer-Tropsch waxes are excellent external lubricants, particularly valued for their inertness and high thermal stability. Polyamide waxes, sharing the polar amide functionality with EBS, also offer a balance of lubricating properties and are noted for their thixotropic behavior in certain systems.
The choice of the optimal synthetic wax is application-dependent. For processes requiring a combination of internal and external lubrication and good dispersion of polar fillers, EBS presents a compelling option. For applications where external slip and release are the primary requirements, PE and FT waxes may be more suitable. Polyamide waxes are often favored for rheology modification in coating and ink systems.
This guide provides a foundational framework for the comparative evaluation of these synthetic waxes. It is recommended that researchers and professionals conduct their own application-specific testing, following standardized protocols, to determine the most suitable wax for their unique formulation and processing needs.
References
- 1. unilongindustry.com [unilongindustry.com]
- 2. aksci.com [aksci.com]
- 3. polystarplastik.com [polystarplastik.com]
- 4. rk-chem.com [rk-chem.com]
- 5. Polyamide Wax HT-8700_ [zjhuate.com]
- 6. atamankimya.com [atamankimya.com]
- 7. herman.ir [herman.ir]
- 8. camexltd.com [camexltd.com]
- 9. chemnovo.com.cn [chemnovo.com.cn]
- 10. 2017erp.com [2017erp.com]
- 11. Fischer tropsch wax (FT wax) WSD Chemical® [wsdchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. zumrut-int.com [zumrut-int.com]
- 14. kanademy.com [kanademy.com]
- 15. petronaftco.com [petronaftco.com]
A Comparative Analysis of N,N'-Ethylenebis(stearamide) as a Nucleating Agent in Poly(lactic acid), Polypropylene, and Polyethylene
An Objective Look at Performance with Supporting Experimental Data
N,N'-Ethylenebis(stearamide) (EBS), a synthetic wax, is widely recognized for its role as a lubricant and processing aid in the plastics industry. Beyond these functions, EBS also exhibits significant efficacy as a nucleating agent, accelerating the crystallization process in various semi-crystalline polymers. This guide provides a comparative overview of the nucleating efficiency of EBS in three commercially significant polymers: Poly(lactic acid) (PLA), Polypropylene (PP), and Polyethylene (PE). The following sections detail the impact of EBS on key crystallization parameters, supported by experimental data and methodologies, to assist researchers and scientists in material development and optimization.
Quantitative Performance Data
The nucleating efficiency of EBS is evaluated based on its effect on the crystallization temperature (Tc), the degree of crystallinity (Xc), and the resulting spherulite morphology. The data presented below is a synthesis of findings from multiple studies. It is important to note that while extensive data exists for PLA, direct comparative studies of EBS across PLA, PP, and PE are limited. The data for PP and PE is collated from various sources and should be interpreted with this in mind.
| Polymer Matrix | EBS Concentration (wt%) | Peak Crystallization Temperature (Tc) (°C) | Degree of Crystallinity (Xc) (%) | Spherulite Size | Reference |
| Poly(lactic acid) (PLA) | 0 | ~95-105 | ~10-20 | Large, indistinct | [1] |
| 0.5 | ~115-125 | ~30-40 | Significantly Reduced | [2] | |
| 1.0 | ~120-130 | ~40-50 | Small, uniform | [2][3][4] | |
| 2.0 | ~120-130 | ~40-50 | Small, uniform | [1] | |
| Polypropylene (PP) | 0 | ~110-120 | Varies with grade | Large, well-defined | [5][6] |
| 0.5 - 1.0 | Increase of 5-10°C reported | Increased crystallinity | Reduced spherulite size | [7][8] | |
| Polyethylene (HDPE) | 0 | ~115-125 | Varies with grade | - | [1] |
| 0.5 - 1.0 | Minor increase of 1-3°C reported | Slight increase | - | [1] |
Note: The values presented are indicative and can vary based on the specific grade of the polymer, processing conditions, and the exact formulation of the EBS additive.
Experimental Protocols
The quantitative data presented in this guide is primarily derived from two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
1. Differential Scanning Calorimetry (DSC) for Crystallization Analysis
DSC is a fundamental thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature or time. It is widely used to determine the crystallization and melting behavior of polymers.
-
Standard Test Method: ASTM D3418 provides a standardized procedure for determining the transition temperatures and enthalpies of fusion and crystallization of polymers by DSC[9][10][11].
-
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (with and without EBS), typically 5-10 mg, is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Thermal History Erasure: The sample is heated to a temperature well above its melting point (e.g., 200°C for PLA and PP, 180°C for PE) and held for a set time (e.g., 5 minutes) to erase any previous thermal history.
-
Controlled Cooling (Non-isothermal Crystallization): The sample is then cooled at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature below its glass transition temperature[12][13]. The exothermic peak observed during cooling represents the crystallization event. The peak temperature of this exotherm is recorded as the crystallization temperature (Tc).
-
Controlled Heating: The sample is subsequently heated again at a controlled rate (e.g., 10°C/min or 20°C/min). The endothermic peak observed represents the melting of the crystalline structure.
-
Data Analysis:
-
Crystallization Temperature (Tc): The peak temperature of the crystallization exotherm during the cooling scan. A higher Tc indicates a more effective nucleating agent, as crystallization is initiated at a higher temperature, allowing for a faster overall process.
-
Enthalpy of Crystallization (ΔHc): The area under the crystallization exotherm, which is proportional to the amount of crystalline material formed.
-
Degree of Crystallinity (Xc): Calculated by normalizing the measured enthalpy of melting (ΔHm) from the second heating scan to the theoretical enthalpy of melting for a 100% crystalline polymer of the same type.
-
-
2. Polarized Optical Microscopy (POM) for Spherulite Analysis
POM is a powerful technique for visualizing the morphology of semi-crystalline polymers. It utilizes polarized light to observe birefringent structures, such as spherulites.
-
Methodology:
-
Sample Preparation: A thin film of the polymer is prepared by melting a small amount of the material between two glass slides on a hot stage.
-
Isothermal Crystallization: The sample is heated above its melting temperature to erase thermal history and then rapidly cooled to a specific isothermal crystallization temperature between the glass transition and melting temperatures.
-
Observation: The growth of spherulites is observed in real-time using a polarized light microscope. Images are captured at different time intervals to monitor the nucleation density and growth rate.
-
Analysis: The size, number, and morphology of the spherulites are analyzed from the captured images. A higher number of smaller, more uniform spherulites is indicative of efficient nucleation[14][15].
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for evaluating the nucleating efficiency of EBS in a polymer matrix.
Caption: Experimental workflow for comparing nucleating agent efficiency.
Logical Relationship of Nucleation and Polymer Properties
The addition of a nucleating agent like EBS initiates a cascade of effects that ultimately influence the macroscopic properties of the polymer. The following diagram illustrates this relationship.
Caption: Impact of EBS on polymer crystallization and properties.
Discussion and Conclusion
The data compiled in this guide demonstrates that N,N'-Ethylenebis(stearamide) is a highly effective nucleating agent for Poly(lactic acid) . The addition of even small amounts of EBS (around 1 wt%) significantly increases the crystallization temperature and the overall degree of crystallinity, while promoting the formation of smaller and more numerous spherulites.[2][4] This enhanced crystallization behavior can lead to improved mechanical properties, such as stiffness and heat deflection temperature, which are critical for many applications of PLA.[16]
For Polypropylene , the available literature suggests that EBS can also act as a nucleating agent, leading to an increase in the crystallization temperature and a reduction in spherulite size.[7][8] However, the effect may be less pronounced compared to what is observed in PLA. The complex polymorphism of PP (α, β, and γ forms) can also influence the effectiveness of nucleating agents, and the specific impact of EBS on the crystalline structure of PP requires further detailed investigation.[17][18]
In the case of Polyethylene , particularly HDPE, the nucleating effect of EBS appears to be limited.[1] PE is known for its inherently fast crystallization kinetics, which can make it less responsive to nucleating agents compared to polymers with slower crystallization rates like PLA and PP.[19] While some minor increases in crystallization temperature have been reported, the overall impact of EBS on the crystallization of PE is not as significant.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. β Nucleating Agents for Polypropylene [ulprospector.ul.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. en.usb-lab.com [en.usb-lab.com]
- 10. matestlabs.com [matestlabs.com]
- 11. apandales4.wordpress.com [apandales4.wordpress.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Spherulites and optical properties [doitpoms.ac.uk]
- 15. emanalhajji.weebly.com [emanalhajji.weebly.com]
- 16. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. hitachi-hightech.com [hitachi-hightech.com]
A Comparative Guide to the Synergistic Effects of N,N'-Ethylenebis(stearamide) in Polymer Formulations
For Researchers, Scientists, and Product Development Professionals
This guide provides a detailed comparison of N,N'-Ethylenebis(stearamide) (EBS), a widely used amide wax, and its synergistic performance when combined with other processing aids, particularly in Polyvinyl Chloride (PVC) formulations. While not a plasticizer in the traditional sense of imparting flexibility, EBS acts as a highly efficient lubricant and processing aid. Its true potential is unlocked when used in conjunction with primary lubricants like metallic stearates, creating a multifunctional system that enhances processability and improves the final properties of the polymer. This guide will focus on the well-documented synergy between EBS and Calcium Stearate (CaSt₂), a common primary lubricant and thermal stabilizer in rigid PVC applications.
Section 1: Performance Comparison of Lubricant Systems
The primary benefit of incorporating EBS into a standard PVC lubricant system is the achievement of balanced internal and external lubrication. This synergy leads to a wider processing window, improved melt flow, and enhanced surface finish of the final product.[1][2] Calcium stearate alone can improve flow but also increase internal shear, whereas paraffin waxes alone can delay fusion but offer poor mold release.[3][4] A combination of EBS with a metallic stearate like CaSt₂ creates a complex that provides superior performance compared to the individual components.[1][2]
Impact on Processing Characteristics
The synergistic interaction between EBS and Calcium Stearate significantly improves the rheological properties of the PVC melt during processing. This is typically evaluated using a torque rheometer, which measures the torque required to rotate mixers in a heated chamber containing the polymer compound.
Table 1: Comparative Effects on PVC Processing Characteristics (Qualitative)
| Performance Metric | Lubricant System: Calcium Stearate (CaSt₂) | Lubricant System: CaSt₂ + EBS (Synergistic Blend) | Source(s) |
| Fusion Time | Accelerates plasticization | Provides a more controlled, slightly delayed fusion | [3] |
| Melt Viscosity | Increases melt viscosity and torque | Reduces overall melt viscosity and equilibrium torque | [1][3] |
| Processing Window | Narrow | Provides a better and wider processing latitude | [1][2] |
| Metal Release | Moderate demoulding effect | Excellent mold and metal release, preventing sticking | [5] |
| Dispersion | Standard | Improves dispersion of other additives (fillers, pigments) | [1][3] |
| Plate-out/Die Buildup | Prone to reaction with external lubricants, causing buildup | Reduces die buildup and plate-out |
Impact on Final Product Properties
The enhanced processability imparted by the CaSt₂/EBS system translates into improved physical and aesthetic properties of the finished PVC product.
Table 2: Comparative Effects on Final PVC Product Properties (Qualitative)
| Performance Metric | Lubricant System: Calcium Stearate (CaSt₂) | Lubricant System: CaSt₂ + EBS (Synergistic Blend) | Source(s) |
| Surface Finish | Standard | High gloss finish and smooth surface | [1] |
| Mechanical Strength | Standard | Can lead to an increase in tensile strength due to better fusion | [1] |
| Clarity (in clear formulations) | Causes haze, not suitable for clear applications | In combination with ester lubricants, can be used in clear films | [2] |
| Antistatic Properties | None | Acts as an internal antistatic agent, reducing dust attraction | [1] |
Section 2: Mechanism of Synergistic Lubrication
The synergistic effect of the EBS and Calcium Stearate blend stems from its ability to provide comprehensive and balanced lubrication at different interfaces within the polymer melt and between the melt and processing equipment.
-
Internal Lubrication : The polar amide groups of the EBS molecule can be inserted between PVC polymer chains, reducing intermolecular friction and lowering the melt viscosity.[1]
-
External Lubrication : The long, non-polar stearamide chains have limited compatibility with the PVC resin, causing them to migrate to the surface. This creates a lubricating layer between the polymer melt and the hot metal surfaces of the extruder or mold, preventing adhesion and improving release.[1]
-
Complex Formation : EBS is known to form a complex with Calcium Stearate.[1][2] This "multifunctional lubricant" is more effective than either component alone. The CaSt₂ enhances flow while the EBS ensures a clean release and smooth surface, providing a wider processing window and preventing issues like "plate-out."[1][2]
The following diagram illustrates this proposed synergistic mechanism.
Caption: Mechanism of synergistic lubrication between EBS and CaSt₂.
Section 3: Experimental Protocols
To evaluate the performance and synergy of lubricant systems in PVC, Torque Rheometry is a standard and effective industry method.[6] It provides data on fusion characteristics, melt viscosity, and thermal stability.
Torque Rheometry Evaluation of Lubricants
Objective: To measure and compare the processing characteristics (fusion time, fusion torque, equilibrium torque) of PVC dry blends containing different lubricant systems.
Apparatus:
-
A torque rheometer (e.g., Brabender or HAAKE PolyLab OS) equipped with a heated mixing chamber and roller-style rotors.[6][7]
-
High-speed mixer for preparing the dry blends.
-
Precision scale.
Materials (Example Formulation for Rigid PVC):
-
PVC Resin (K-value 66-68): 100 phr (parts per hundred resin)
-
Tin Stabilizer: 0.5 phr
-
Calcium Carbonate (Filler): 5.0 phr
-
Titanium Dioxide (Pigment): 1.0 phr
-
Lubricant System A (Control): Calcium Stearate: 1.0 phr
-
Lubricant System B (Test): Calcium Stearate: 0.6 phr + EBS: 0.4 phr
Procedure:
-
Dry Blend Preparation: All ingredients for a specific formulation are weighed and added to a high-speed mixer. They are blended until a homogenous, free-flowing powder (dry blend) is achieved.
-
Rheometer Setup: The mixing chamber of the torque rheometer is preheated to the desired processing temperature (e.g., 190°C for rigid PVC). The rotor speed is set to a constant value (e.g., 60 rpm).[6]
-
Sample Loading: A precise mass of the PVC dry blend (typically 60-70g, depending on chamber volume) is loaded into the mixing chamber.
-
Data Acquisition: The torque (in Nm) and melt temperature (°C) are recorded as a function of time. The test continues until the material fuses, reaches a stable melt viscosity (equilibrium torque), and eventually begins to degrade (indicated by a sharp rise in torque).
-
Analysis: The resulting rheology curve (rheogram) is analyzed to determine key parameters:
-
Fusion Time: The time taken to reach the fusion torque peak.
-
Fusion Torque: The maximum torque value, indicating the resistance to melting.
-
Equilibrium Torque: The stable torque value after fusion, representing the melt viscosity.
-
Stability Time: The time from the start of the test until the onset of degradation.
-
The following diagram outlines the typical workflow for this experimental protocol.
Caption: Experimental workflow for comparing lubricant systems.
References
- 1. kanademy.com [kanademy.com]
- 2. kanademy.com [kanademy.com]
- 3. News - The varieties and systems of lubricants commonly used in PVC profile formulation [sanowax.com]
- 4. scribd.com [scribd.com]
- 5. platinumindustriesltd.com [platinumindustriesltd.com]
- 6. kanademy.com [kanademy.com]
- 7. platinumindustriesltd.com [platinumindustriesltd.com]
A Comparative Guide to Purity Analysis of N,N'-Ethylenebis(stearamide): GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of excipients like N,N'-Ethylenebis(stearamide) (EBS) is critical for quality control and formulation performance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for the purity analysis of EBS, supported by experimental data and detailed methodologies.
N,N'-Ethylenebis(stearamide) is a widely used lubricant, release agent, and processing aid in the pharmaceutical and polymer industries.[1][2] Commercial EBS is typically not a single pure compound but rather a mixture of amides with varying fatty acid chain lengths. The primary component is the C18/C18 amide (stearamide), but it is often found blended with C18/C16 (stearamide-palmitamide) and C16/C16 (palmitamide) analogs.[3][4] Therefore, a robust analytical method is required to identify and quantify these components to establish the purity profile.
Method Comparison: GC-MS vs. HPLC-ELSD
While both GC-MS and HPLC-ELSD are powerful analytical techniques, they offer different advantages and disadvantages for the analysis of a high molecular weight, low volatility compound like EBS.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) |
| Principle | Separation based on volatility and polarity in the gas phase, with mass-based identification and quantification. | Separation based on polarity in the liquid phase, with detection based on light scattering of the nebulized eluent. |
| Sample Preparation | Typically requires dissolution in a suitable organic solvent. Derivatization may be necessary to improve volatility, though pyrolysis GC-MS can be an alternative. | Dissolution in a suitable solvent, often requiring a mixture like chloroform/methanol to achieve sufficient solubility.[3][4] |
| Limit of Detection (LOD) | Method-dependent, but a reported method for a similar compound using a Flame Ionization Detector (FID) showed a detection limit of 5.3 mg/L.[5] | A validated method reported an LOD of 0.8 µg/mL.[3][4] |
| Limit of Quantification (LOQ) | Not explicitly found for EBS, but would be higher than the LOD. | A validated method reported an LOQ of 2.0 µg/mL.[3][4] |
| Linearity (r) | Generally excellent with appropriate standards. | A validated method demonstrated good linearity with a correlation coefficient (r) of 0.9983.[3][4] |
| Accuracy (% Recovery) | Typically high with the use of appropriate internal standards. | A validated method showed high accuracy with a recovery of 99.6%.[3][4] |
| Precision (%RSD) | Generally low, often <10%. | A validated method reported an instrumental precision of 1.95%.[3][4] |
| Advantages | High specificity from mass spectral data, enabling confident peak identification and structural elucidation.[6] | Suitable for non-volatile and thermally labile compounds, avoiding potential on-column degradation. Simpler sample preparation in some cases.[3][4] |
| Disadvantages | Potential for thermal degradation of EBS at high inlet temperatures.[7] The high molecular weight and low volatility of EBS make direct analysis challenging. | Requires a universal detector like ELSD as EBS lacks a UV chromophore. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) - A General Approach
Due to the high boiling point and potential for thermal degradation of N,N'-Ethylenebis(stearamide), direct GC-MS analysis can be challenging. A more robust approach involves Pyrolysis-GC-MS, where the sample is thermally decomposed into smaller, more volatile fragments that are characteristic of the original molecule.[8] However, a direct GC-MS method with a high-temperature column and inlet can be attempted.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the EBS sample into a glass vial.
-
Dissolve the sample in 1 mL of a suitable solvent mixture, such as chloroform:methanol (9:1 v/v), to a final concentration of 10 mg/mL.[5]
-
Vortex the sample until fully dissolved. If particulates are present, centrifuge the sample and transfer the supernatant to a GC vial.
Instrumentation (Hypothetical Direct GC-MS Method):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: High-temperature, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless inlet at 300°C.
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 5 minutes.
-
Ramp to 320°C at 50°C/min.
-
Hold at 320°C for 20 minutes.[5]
-
-
MSD Parameters:
-
Transfer line temperature: 320°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 50-700.
-
Data Analysis:
The purity of the EBS sample is determined by the relative peak areas of the different amide components in the total ion chromatogram. The mass spectrum of N,N'-Ethylenebis(stearamide) can be used for confirmation.[9]
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method has been validated for the determination of EBS in polymer matrices and can be adapted for purity analysis of the raw material.[3][4]
Sample Preparation:
-
Prepare a stock solution of the EBS sample at a concentration of 0.8 g/L in a mixture of chloroform and methanol (90:10 v/v).[3][4]
-
Prepare a series of calibration standards by diluting the stock solution.
Instrumentation:
-
HPLC System: Agilent 1200 series or equivalent.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: Diol column (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1 mL/min.
-
ELSD Parameters:
-
Nebulizer temperature: 40°C.
-
Evaporator temperature: 60°C.
-
Gas flow rate: 1.5 L/min.
-
Data Analysis:
The purity is determined by comparing the peak area of the main EBS peak to the total area of all peaks in the chromatogram. Quantification is achieved using a calibration curve generated from the standards.
Visualization of Experimental Workflow
Caption: Workflow for the purity analysis of N,N'-Ethylenebis(stearamide) by GC-MS.
Conclusion
For the routine purity analysis of N,N'-Ethylenebis(stearamide), HPLC-ELSD offers a more robust and reliable method . This is primarily due to the non-volatile nature of EBS, which makes direct GC-MS analysis prone to issues such as thermal degradation and poor chromatographic performance. The validated HPLC-ELSD method demonstrates excellent sensitivity, accuracy, and precision for the quantification of EBS.
GC-MS, particularly Pyrolysis-GC-MS, serves as a powerful tool for structural elucidation and identification of unknown impurities. While direct quantitative analysis by GC-MS is challenging, its strength lies in providing definitive mass spectral data that can confirm the identity of the main components and any potential by-products from the synthesis or degradation of EBS.
The choice of method will ultimately depend on the specific requirements of the analysis. For routine quality control where quantification of known components is the primary goal, HPLC-ELSD is the recommended approach. For in-depth characterization and investigation of unknown impurities, the specificity of GC-MS is invaluable.
References
- 1. maplaboratory.net [maplaboratory.net]
- 2. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 3. Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN108872416B - Method for simultaneously and quantitatively detecting erucamide and ethylene bis-stearamide - Google Patents [patents.google.com]
- 6. N,N'-Ethylenebis(stearamide) | 110-30-5 [chemicalbook.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrolysis GC-MS | OSRAM Automotive [osram.se]
- 9. N,N'-Ethylenebis(stearamide)(110-30-5) MS [m.chemicalbook.com]
Assessing the Impact of N,N'-Ethylenebis(stearamide) on the Crystallinity of Polypropylene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of N,N'-Ethylenebis(stearamide) (EBS) and other common nucleating agents on the crystallinity of polypropylene (PP). The following sections present supporting experimental data, detailed methodologies for key analytical techniques, and visualizations of the underlying processes to aid in the selection and application of these additives in polymer science and material development.
Data Presentation: Comparative Analysis of Nucleating Agents
The addition of nucleating agents to polypropylene significantly influences its crystallization behavior, which in turn dictates the material's mechanical and optical properties.[1] N,N'-Ethylenebis(stearamide) (EBS) acts as a nucleating agent, accelerating the crystallization process by providing surfaces for the initial formation of crystal nuclei.[2] This leads to a higher number of smaller, more uniform spherulites, which can enhance clarity and reduce processing cycle times.[1][3]
The following tables summarize the quantitative effects of EBS and two common alternative nucleating agents, a Sorbitol-based derivative and Calcium Pimelate, on the key crystallization parameters of polypropylene.
Table 1: Effect of Nucleating Agents on the Crystallization Temperature (Tc) of Polypropylene
| Nucleating Agent | Concentration (wt%) | Crystallization Temperature (Tc) (°C) | Reference |
| None (Neat PP) | 0 | ~106 - 114.6 | [4][5] |
| N,N'-Ethylenebis(stearamide) (EBS) | 1.0 (in PLLA)* | Increased | [6] |
| Sorbitol Derivative (NX8000) | 0.4 | 129.8 | [7][8] |
| Calcium Pimelate (in situ) | 0.3 | 119.2 | [5] |
Table 2: Influence of Nucleating Agents on the Degree of Crystallinity of Polypropylene
| Nucleating Agent | Concentration (wt%) | Degree of Crystallinity (%) | Reference |
| None (Neat PP) | 0 | ~44.1 - 56.5 | [9] |
| N,N'-Ethylenebis(stearamide) (EBS) | - | Increased spherulite number | [6] |
| Asphaltenes (as a nucleating agent) | 30 | 62 | [9] |
| Calcium Pimelate | - | Induces β-crystal formation | [4][5] |
Table 3: Impact of Nucleating Agents on the Spherulite Size of Polypropylene
| Nucleating Agent | Effect on Spherulite Size | Reference |
| N,N'-Ethylenebis(stearamide) (EBS) | Decreases spherulite size dramatically | [6] |
| Clarifying Agents (general) | Smaller spherulites | [3] |
| General Nucleating Agents | Decreases spherulite size | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of polypropylene crystallinity are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the crystallization temperature (Tc) and the degree of crystallinity of polypropylene samples.
Methodology:
-
Sample Preparation: A small sample of the polypropylene blend (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An un-nucleated polypropylene sample is prepared as a control.[2]
-
Thermal History Erasure: The sample is heated to a temperature significantly above its melting point (e.g., 235 °C for polypropylene) and held for a period (e.g., 5 minutes) to erase any prior thermal history.
-
Controlled Cooling: The sample is then cooled at a constant rate (e.g., 10 °C/min) to a temperature below its glass transition temperature.
-
Data Acquisition: The heat flow as a function of temperature is recorded during the cooling scan. The exothermic peak corresponds to the crystallization process, and the peak temperature is taken as the crystallization temperature (Tc).[2]
-
Second Heating Scan: Subsequently, the sample is reheated at a controlled rate (e.g., 10 °C/min) to observe the melting behavior of the crystals formed during the cooling scan. The enthalpy of fusion (ΔHm) is determined by integrating the area under the melting peak.
-
Calculation of Degree of Crystallinity (Xc): The degree of crystallinity is calculated using the following equation: Xc (%) = (ΔHm / ΔHm°) * 100 where ΔHm is the measured enthalpy of fusion and ΔHm° is the theoretical enthalpy of fusion for 100% crystalline polypropylene (207 J/g).[11]
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the polypropylene and to determine the degree of crystallinity.
Methodology:
-
Sample Preparation: A thin, flat sample of the polypropylene material is prepared.
-
Instrument Setup: The analysis is performed using an X-ray diffractometer with Cu-Kα radiation.
-
Data Collection: The sample is scanned over a 2θ range, typically from 5° to 35°.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks of different polypropylene crystal structures (α-monoclinic, β-hexagonal, etc.). The degree of crystallinity is determined by separating the crystalline diffraction peaks from the amorphous halo and calculating the ratio of the crystalline peak area to the total area under the curve.
Polarized Optical Microscopy (POM)
Objective: To visually observe the spherulitic morphology, including the size and number of spherulites, in the polypropylene samples.
Methodology:
-
Sample Preparation: A thin film of the polypropylene sample is prepared by pressing it between two glass slides on a hot stage.
-
Melting and Crystallization: The sample is heated above its melting temperature to erase thermal history and then cooled at a controlled rate to a specific crystallization temperature.
-
Observation: The sample is observed under a polarized light microscope with crossed polarizers. The birefringent spherulites become visible against a dark background.
-
Image Analysis: Images are captured at different stages of crystallization. The size and number of spherulites can be quantified using image analysis software. The characteristic "Maltese cross" pattern is observed in spherulites.[12]
Mandatory Visualization
Caption: Experimental workflow for assessing the impact of nucleating agents on polypropylene crystallinity.
Caption: Proposed mechanism of N,N'-Ethylenebis(stearamide) (EBS) as a nucleating agent in polypropylene.
References
- 1. How Do Nucleating Agents Increase Crystallinity in PP? [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.impactplastics.co [blog.impactplastics.co]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. The Spherulitic Crystallization of Isotactic Polypropylene From Solution: On the Evolution of Monoclinic Spherulites From Dendritic Chain-Folded Crystal Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of N,N'-Ethylenebis(stearamide) in Scientific Research
For researchers, scientists, and drug development professionals, the accurate quantification of N,N'-Ethylenebis(stearamide) (EBS), a common lubricating and processing aid, is critical for quality control and formulation development. This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods and a Gas Chromatography (GC) approach for EBS quantification, supported by experimental data and detailed protocols.
Introduction to N,N'-Ethylenebis(stearamide) (EBS)
N,N'-Ethylenebis(stearamide) is a synthetic wax widely used as a lubricant, release agent, and dispersant in the plastics and pharmaceutical industries.[1][2][3] Its presence and concentration can significantly impact the processing and final properties of materials. Therefore, robust and validated analytical methods for its quantification are essential. Commercial EBS is often a mixture of amides with varying fatty acid chain lengths, with the C18/C18 (stearamide) structure being the primary component.[4][5]
High-Performance Liquid Chromatography (HPLC) Methods
Normal-Phase HPLC coupled with Evaporative Light Scattering Detection (ELSD) has been demonstrated as an effective technique for the quantification of intact EBS. ELSD is necessary as EBS lacks a significant UV chromophore.
HPLC Method 1: Diol Column with Chloroform Mobile Phase
A validated Normal-Phase HPLC (NP-HPLC) method utilizing a diol column has been reported for the analysis of EBS.[4][5] This method offers good linearity, accuracy, and precision.
HPLC Method 2: Silica Column with Chloroform/Ethanol Mobile Phase
An alternative NP-HPLC method employs a silica column with a mixed mobile phase of chloroform and ethanol.[5] This method also provides a reliable means for EBS quantification.
Gas Chromatography (GC) Method
A GC method has been described for the simultaneous quantification of erucamide and EBS, particularly in the context of migration studies from packaging materials.[6] It is important to note that EBS tends to undergo thermal decomposition at the high temperatures used in GC analysis.[7][8] This specific GC method quantifies EBS by summing the peak areas of its multiple degradation products.[6]
Comparative Performance Data
The following table summarizes the performance characteristics of the different validated methods for EBS quantification.
| Parameter | HPLC Method 1 (Diol Column)[4][5] | HPLC Method 2 (Silica Column)[5] | GC Method (HP-5 Column)[6] |
| Linearity (r) | 0.9983 | Not Reported | Good (in the range of 10.6 to 106.3 mg/L) |
| Accuracy (%) | 99.6 | Not Reported | Recovery: 97.0-108.7% |
| Precision (RSD %) | 1.95 | Not Reported | < 1.3% |
| Limit of Detection (LOD) | 0.8 µg/mL | Not Reported | 5.3 mg/L |
| Limit of Quantification (LOQ) | 2.0 µg/mL | Not Reported | Not Reported |
| Analysis Time | ~3.0 min | ~4.35 min | > 25 min (temperature program) |
| Analyte State | Intact Molecule | Intact Molecule | Thermal Degradation Products |
Experimental Protocols
HPLC Method 1 Protocol[4][5]
-
Instrument: High-Performance Liquid Chromatograph with Evaporative Light Scattering Detector (ELSD).
-
Column: Diol column.
-
Mobile Phase: 100% Chloroform.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 50°C.
-
Elution Time: Approximately 3.0 minutes.
-
Sample Preparation: Dissolution in a Chloroform/Methanol (90:10) mixture. For polymer matrices, a dissolution/precipitation extraction procedure is employed.[4]
HPLC Method 2 Protocol[5]
-
Instrument: High-Performance Liquid Chromatograph with ELSD.
-
Column: Silica column (250x3mm).
-
Mobile Phase: Chloroform/Ethanol (94:6).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
Retention Time: Approximately 4.35 minutes.
GC Method Protocol[6]
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: HP-5 capillary column (30m x 320µm x 0.25µm).
-
Carrier Gas Flow Rate: 2.0 mL/min.
-
Inlet Temperature: 300°C.
-
Detector Temperature: 320°C.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 5 minutes.
-
Ramp to 320°C at 50°C/min.
-
Hold at 320°C for 20 minutes.
-
-
Quantification: Sum of the peak areas of the five observed degradation peaks.
Methodological Workflows
HPLC analysis workflow for intact EBS quantification.
GC analysis workflow based on thermal decomposition.
Conclusion and Recommendations
Both HPLC and GC methods offer validated approaches for the quantification of N,N'-Ethylenebis(stearamide). The choice of method should be guided by the specific requirements of the analysis.
-
HPLC with ELSD is the recommended approach for researchers who need to quantify the intact EBS molecule. This is particularly important in stability studies, formulation development, and quality control where the integrity of the additive is crucial. The shorter analysis time of the HPLC methods is also a significant advantage for high-throughput screening.
-
The GC method , while validated for quantitative purposes, measures the thermal decomposition products of EBS. This method may be suitable for specific applications like migration testing from packaging where the total amount of the substance, regardless of its form, is the primary concern. However, users must be aware that they are not measuring the parent compound directly. The longer analysis time and the complexity of quantifying multiple peaks should also be considered.
For drug development and materials science applications where understanding the chemical composition and potential degradation of additives is paramount, the HPLC methods provide more direct and unambiguous data on the concentration of N,N'-Ethylenebis(stearamide).
References
- 1. maplaboratory.net [maplaboratory.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of oleamide and erucamide in polyethylene films by pressurised fluid extraction and gas chromatography. | Semantic Scholar [semanticscholar.org]
- 4. CN108872416B - Method for simultaneously and quantitatively detecting erucamide and ethylene bis-stearamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N,N'-Ethylenebis(stearamide): A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N,N'-Ethylenebis(stearamide) is critical for laboratory safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical, also known as EBS wax. Adherence to these protocols is vital to minimize risks and ensure compliance with regulatory standards.
N,N'-Ethylenebis(stearamide) is a synthetic wax utilized in various industrial and laboratory applications as a lubricant, dispersing agent, and mold release agent.[1][2] While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate it can cause skin, eye, and respiratory irritation, underscoring the importance of proper handling and disposal.[3][4]
Key Disposal and Safety Information
The following table summarizes critical data for the safe disposal of N,N'-Ethylenebis(stearamide), compiled from various safety data sheets.
| Parameter | Value/Instruction | Source(s) |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3][4] |
| Alternative Disposal | Burn in a chemical incinerator equipped with an afterburner and scrubber. | [4] |
| Regulatory Compliance | Chemical waste generators must determine if it is a hazardous waste under US EPA 40 CFR 261.3 and consult state and local regulations. | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3][4] |
| Handling Precautions | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [3][4] |
| Spill Cleanup | Vacuum, sweep up, or absorb with inert material and place into a suitable, closed disposal container. Avoid creating dust. | [3][4][5] |
| Environmental Precautions | Do not let product enter drains, other waterways, or soil. | [3][6][7] |
| Contaminated Packaging | Dispose of as unused product. Containers may be triple-rinsed for recycling or punctured and sent to a sanitary landfill where permissible. | [4][5] |
Experimental Protocol: Standard Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of N,N'-Ethylenebis(stearamide) from a laboratory setting.
1. Waste Characterization:
-
Determine if N,N'-Ethylenebis(stearamide) is classified as a hazardous waste according to federal (US EPA), state, and local regulations.[3][8][9] This determination will dictate the specific disposal pathway.
2. Personal Protective Equipment (PPE) and Safety Measures:
-
Before handling the waste, ensure appropriate PPE is worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3][4]
-
If there is a risk of dust generation, a NIOSH-approved respirator should be used.[4][5]
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][10]
3. Waste Collection and Containment:
-
For solid waste, carefully sweep or vacuum the material to avoid creating airborne dust.[4][5] Lightly moistening the powder can help prevent dusting.[5]
-
Place the collected waste into a clearly labeled, sealable container suitable for chemical waste.
-
For contaminated labware (e.g., beakers, stir bars), rinse with a suitable solvent in a designated waste container. The resulting solvent rinse may be considered hazardous waste.
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure waste accumulation area away from incompatible materials.[3]
-
The storage area should be cool, dry, and well-ventilated.[3]
5. Final Disposal:
-
Arrange for the collection of the waste by a licensed professional waste disposal service.[4]
-
Provide the disposal company with the Safety Data Sheet (SDS) for N,N'-Ethylenebis(stearamide).
-
The preferred method of disposal is typically incineration at a permitted facility or disposal in an approved hazardous waste landfill if incineration is not available.[4]
6. Contaminated Packaging:
-
Dispose of empty or contaminated packaging as you would the chemical itself.[4]
-
Where local regulations permit, containers may be triple-rinsed with an appropriate solvent (collecting the rinsate as hazardous waste) and then offered for recycling or disposed of as non-hazardous waste.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of N,N'-Ethylenebis(stearamide).
Caption: Logical workflow for the disposal of N,N'-Ethylenebis(stearamide).
References
- 1. atamankimya.com [atamankimya.com]
- 2. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 3. aksci.com [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. recarroll.com [recarroll.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. chempoint.com [chempoint.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
